AB-3Prgd2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C137H215IN30O45S |
|---|---|
Molecular Weight |
3161.3 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-3-[1-[6-[2-[2-[2-[2-[3-[[(2S)-1,5-bis[2-[2-[2-[2-[3-[4-[(2S,5S,11S,14R)-14-benzyl-5-(3-carbamimidamidopropyl)-11-(carboxymethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]butylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-1,5-dioxopentan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]propanoyl]amino]-6-[4-(4-iodophenyl)butanoylamino]hexanoic acid |
InChI |
InChI=1S/C137H215IN30O45S/c138-96-33-31-93(32-34-96)23-16-30-110(170)143-40-14-11-26-102(135(200)201)161-133(198)107(156-117(177)88-164-49-51-165(89-121(183)184)53-55-167(91-123(187)188)56-54-166(52-50-164)90-122(185)186)92-214-108-85-118(178)168(134(108)199)48-15-3-8-29-109(169)146-45-60-205-66-72-211-79-77-210-71-65-204-59-39-114(174)153-101(124(189)148-47-62-207-68-74-213-80-76-209-70-64-203-58-38-113(173)145-42-13-10-25-100-128(193)158-98(28-18-44-150-137(141)142)126(191)152-87-116(176)155-106(84-120(181)182)132(197)163-104(130(195)160-100)82-95-21-6-2-7-22-95)35-36-111(171)147-46-61-206-67-73-212-78-75-208-69-63-202-57-37-112(172)144-41-12-9-24-99-127(192)157-97(27-17-43-149-136(139)140)125(190)151-86-115(175)154-105(83-119(179)180)131(196)162-103(129(194)159-99)81-94-19-4-1-5-20-94/h1-2,4-7,19-22,31-34,97-108H,3,8-18,23-30,35-92H2,(H,143,170)(H,144,172)(H,145,173)(H,146,169)(H,147,171)(H,148,189)(H,151,190)(H,152,191)(H,153,174)(H,154,175)(H,155,176)(H,156,177)(H,157,192)(H,158,193)(H,159,194)(H,160,195)(H,161,198)(H,162,196)(H,163,197)(H,179,180)(H,181,182)(H,183,184)(H,185,186)(H,187,188)(H,200,201)(H4,139,140,149)(H4,141,142,150)/t97-,98-,99-,100-,101-,102+,103+,104+,105-,106-,107-,108?/m0/s1 |
InChI Key |
XWTZSZBTLBDMLZ-BZMBUDQKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of AB-3Prgd2: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of AB-3Prgd2, a promising radiopharmaceutical agent for targeted cancer therapy. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the molecular interactions, signaling pathways, and cellular consequences of this compound activity, supported by quantitative data and detailed experimental methodologies.
Executive Summary
This compound is a lutetium-177 (B1209992) (¹⁷⁷Lu) labeled, pegylated cyclic arginine-glycine-aspartic acid (RGD) dimer containing an albumin-binding motif. Its mechanism of action is centered on the targeted delivery of cytotoxic beta radiation to cells overexpressing integrin αvβ3, a key receptor implicated in tumor angiogenesis and metastasis. The RGD moiety of this compound serves as the targeting vector, binding with high affinity to integrin αvβ3 on the surface of tumor cells and neovasculature. Following this targeted binding, the radionuclide ¹⁷⁷Lu emits beta particles, inducing localized DNA damage and subsequent cell death. Emerging evidence also suggests a potential secondary mechanism involving the modulation of the DNA damage response through integrin signaling pathways.
Core Mechanism of Action: A Two-Pronged Assault
The therapeutic effect of this compound is primarily driven by a targeted radionuclide therapy approach, with a potential secondary role in modulating cellular signaling to enhance therapeutic efficacy.
2.1. Targeted Radionuclide Delivery
The foundational principle of this compound's action is the specific recognition of integrin αvβ3 by the RGD peptide dimer. Integrin αvβ3 is a heterodimeric transmembrane receptor that is highly expressed on various tumor cells and activated endothelial cells during angiogenesis, while its expression on healthy, quiescent cells is minimal[1]. This differential expression provides a therapeutic window for targeted cancer treatment.
Upon intravenous administration, the RGD component of this compound binds to the extracellular domain of integrin αvβ3. This binding facilitates the accumulation of the radiopharmaceutical at the tumor site. The attached ¹⁷⁷Lu is a beta- and gamma-emitting radioisotope. The beta particles have a short tissue penetration range, leading to the deposition of high-energy radiation in the immediate vicinity of the tumor cells, thereby minimizing damage to surrounding healthy tissues. This localized radiation induces DNA double-strand breaks, a catastrophic event for the cell that triggers various cell death pathways[1].
2.2. Cellular and Molecular Consequences of ¹⁷⁷Lu-Induced DNA Damage
The beta radiation emitted by ¹⁷⁷Lu is the primary driver of the cytotoxic effects of this compound. The interaction of these high-energy electrons with cellular components, most critically DNA, leads to a cascade of events culminating in cell death. The primary modes of radiation-induced cell death include:
-
Apoptosis: A programmed cell death mechanism that can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. DNA damage can activate the p53 tumor suppressor protein, which in turn can trigger the intrinsic apoptotic pathway.
-
Mitotic Catastrophe: This occurs when cells with damaged DNA attempt to undergo mitosis, leading to aberrant chromosome segregation and ultimately cell death.
-
Necrosis: A form of cell death characterized by cell swelling and lysis, which can be induced by high doses of radiation.
The following diagram illustrates the general pathways of radiation-induced cell death.
2.3. Integrin αvβ3 Signaling and Potential Radiosensitization
Beyond its role as a targeting receptor, integrin αvβ3 is an active participant in intracellular signaling. Upon ligand binding, integrin αvβ3 can activate downstream pathways, notably the Focal Adhesion Kinase (FAK) signaling cascade, which plays a role in cell survival, proliferation, and migration.
Interestingly, there is a growing body of evidence suggesting a crosstalk between integrin signaling and the DNA damage response. Some studies have indicated that integrin αvβ3 signaling can influence the efficiency of DNA double-strand break repair. Therefore, it is plausible that the binding of this compound to integrin αvβ3 could, in addition to delivering radiation, modulate the tumor cells' ability to repair DNA damage, potentially sensitizing them to the effects of the radionuclide. DNA damage signals have also been shown to upregulate integrin-αvβ3 expression in therapy-resistant tumors, suggesting a complex interplay that could be exploited for therapeutic gain.
The following diagram depicts the proposed dual mechanism of action of this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound and closely related compounds.
Table 1: Binding Affinity
| Compound | IC50 (nM) vs. Integrin αvβ3 | Cell Line |
| DOTA-3PRGD₂ | 1.25 ± 0.16 | U87MG |
| ¹⁷⁷Lu-Palm-3PRGD₂ | 5.13 ± 1.16 | U87MG |
Data for this compound is not publicly available. The data presented are for structurally similar RGD-based radiopharmaceuticals.[2][3]
Table 2: Human Pharmacokinetics and Dosimetry of ¹⁷⁷Lu-AB-3PRGD2 (First-in-Human Study) [4][5][6]
| Parameter | Value |
| Blood Half-life | 2.85 ± 2.17 h |
| Whole-body Effective Dose | 0.251 ± 0.047 mSv/MBq |
| Absorbed Dose (mGy/MBq) | |
| Red Bone Marrow | 0.157 ± 0.032 |
| Kidneys | 0.684 ± 0.132 |
Table 3: Preclinical Biodistribution of ¹⁷⁷Lu-3PRGD2 in U87MG Tumor-Bearing Nude Mice (% Injected Dose per Gram)
| Organ | 1 h p.i. | 4 h p.i. | 24 h p.i. | 72 h p.i. |
| Blood | 2.15 ± 0.33 | 0.78 ± 0.21 | 0.11 ± 0.03 | 0.03 ± 0.01 |
| Heart | 1.33 ± 0.21 | 0.55 ± 0.15 | 0.10 ± 0.03 | 0.03 ± 0.01 |
| Lung | 2.45 ± 0.40 | 1.02 ± 0.28 | 0.25 ± 0.07 | 0.09 ± 0.02 |
| Liver | 2.88 ± 0.46 | 2.11 ± 0.58 | 0.89 ± 0.25 | 0.33 ± 0.09 |
| Spleen | 1.23 ± 0.20 | 0.78 ± 0.21 | 0.32 ± 0.09 | 0.12 ± 0.03 |
| Kidney | 4.18 ± 1.08 | 3.13 ± 0.59 | 1.22 ± 0.34 | 0.45 ± 0.12 |
| Stomach | 0.89 ± 0.14 | 0.65 ± 0.18 | 0.22 ± 0.06 | 0.08 ± 0.02 |
| Intestine | 5.16 ± 0.48 | 4.15 ± 1.12 | 1.55 ± 0.43 | 0.58 ± 0.16 |
| Muscle | 0.88 ± 0.14 | 0.45 ± 0.12 | 0.08 ± 0.02 | 0.03 ± 0.01 |
| Bone | 1.55 ± 0.25 | 0.98 ± 0.27 | 0.35 ± 0.10 | 0.13 ± 0.04 |
| Tumor | 6.03 ± 0.65 | 4.62 ± 1.44 | 3.55 ± 1.08 | 1.22 ± 0.18 |
p.i. = post-injection. Data are presented as mean ± SD.
Experimental Protocols
The following sections provide an overview of the methodologies used to characterize the mechanism of action of this compound.
4.1. In Vitro Binding Affinity Assay
The binding affinity of the non-radioactive RGD peptide precursor to integrin αvβ3 is typically determined using a competitive displacement assay.
-
Cell Line: U87MG human glioblastoma cells, which are known to overexpress integrin αvβ3.
-
Competitor: A known radiolabeled ligand for integrin αvβ3, such as ¹²⁵I-echistatin.
-
Procedure:
-
U87MG cells are incubated with a constant concentration of the radiolabeled ligand and varying concentrations of the test compound (e.g., DOTA-3PRGD2).
-
After incubation, unbound radioligand is removed by washing.
-
The amount of bound radioactivity is quantified using a gamma counter.
-
The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis.
-
4.2. Preclinical Biodistribution Studies
Animal models are used to assess the in vivo distribution, tumor targeting, and clearance of the radiopharmaceutical.
-
Animal Model: Athymic nude mice bearing xenografts of human tumors known to express integrin αvβ3 (e.g., U87MG).
-
Procedure:
-
A cohort of tumor-bearing mice is injected intravenously with a known amount of the radiolabeled compound (e.g., ¹⁷⁷Lu-3PRGD2).
-
At various time points post-injection (e.g., 1, 4, 24, 72 hours), groups of mice are euthanized.
-
Organs of interest (blood, heart, lung, liver, spleen, kidneys, etc.) and the tumor are excised, weighed, and the radioactivity in each sample is measured using a gamma counter.
-
The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
The following diagram illustrates the general workflow for a preclinical biodistribution study.
4.3. First-in-Human Pharmacokinetics and Dosimetry Study
Clinical trials in human subjects are essential to determine the safety, pharmacokinetics, and radiation dosimetry of a new radiopharmaceutical.
-
Study Population: Patients with advanced solid tumors with positive integrin αvβ3 expression confirmed by prior imaging (e.g., with ⁶⁸Ga-RGD PET/CT).
-
Procedure:
-
Eligible patients receive a single intravenous injection of ¹⁷⁷Lu-AB-3PRGD2.
-
Serial whole-body planar and SPECT/CT imaging is performed at multiple time points post-injection to visualize the distribution of the radiopharmaceutical.
-
Blood samples are collected at various time points to determine the pharmacokinetic profile.
-
Regions of interest are drawn on the images to calculate the residence time of the radiopharmaceutical in various organs.
-
Dosimetry software (e.g., OLINDA/EXM) is used to calculate the absorbed radiation dose to different organs and the whole body.
-
Conclusion
This compound represents a sophisticated approach to cancer therapy, leveraging the specificity of RGD-integrin αvβ3 binding to deliver a potent and localized radiotherapeutic payload. Its dual mechanism of action, combining direct cytotoxicity from beta emission with the potential for modulating the DNA damage response, underscores its promise as a valuable tool in the oncologist's arsenal. The quantitative data from preclinical and early clinical studies support its favorable pharmacokinetic and dosimetric profile. Further research will continue to refine our understanding of its intricate mechanism and optimize its clinical application for the benefit of patients with integrin αvβ3-expressing tumors.
References
- 1. Facebook [cancer.gov]
- 2. Palmitic Acid-Conjugated Radiopharmaceutical for Integrin αvβ3-Targeted Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin α v β 3-positive tumors: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin αvβ3-positive tumors: A first-in-human study - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to AB-3Prgd2 for Integrin αvβ3 Targeting
For Researchers, Scientists, and Drug Development Professionals
Abstract
Integrin αvβ3, a heterodimeric transmembrane receptor, is a key player in tumor angiogenesis, progression, and metastasis. Its overexpression on various tumor cells and activated endothelial cells, coupled with low expression in quiescent vasculature and most normal tissues, makes it an attractive target for cancer diagnosis and therapy. AB-3Prgd2 is a novel molecule designed to specifically target integrin αvβ3. This technical guide provides a comprehensive overview of the core aspects of this compound, including its mechanism of action, the signaling pathways it modulates, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working in the field of targeted cancer therapy.
Introduction to Integrin αvβ3 and RGD Peptides
Integrins are a family of cell adhesion molecules that mediate cell-cell and cell-extracellular matrix (ECM) interactions. The αvβ3 subtype recognizes the arginine-glycine-aspartic acid (RGD) tripeptide sequence present in several ECM proteins like vitronectin, fibronectin, and osteopontin. The binding of RGD-containing ligands to integrin αvβ3 triggers intracellular signaling cascades that regulate cell proliferation, survival, migration, and invasion.
RGD-based peptides and peptidomimetics have been extensively developed as antagonists to block the interaction between integrin αvβ3 and its natural ligands, thereby inhibiting tumor growth and angiogenesis. These molecules can be conjugated with imaging agents for diagnostics or with therapeutic payloads for targeted drug delivery.
This compound: A Novel Integrin αvβ3 Targeting Agent
This compound is a third-generation RGD-based molecule designed for high-affinity and specific targeting of integrin αvβ3. It is a dimeric cyclic RGD peptide that has been further modified with an albumin-binding moiety ("AB"). This modification is a strategic approach to extend the in-vivo half-life of the molecule. By reversibly binding to endogenous albumin, a long-lived and abundant plasma protein, this compound can evade rapid renal clearance, leading to improved pharmacokinetic properties and enhanced tumor accumulation.
While the exact chemical structure of the albumin-binding moiety in the non-radiolabeled this compound is not publicly disclosed in the reviewed literature, a closely related precursor, DOTA-AB-3PRGD2, has a molecular formula of C₁₃₇H₂₁₅IN₃₀O₄₅S and a molecular weight of 3161.36.
Mechanism of Action and Signaling Pathways
This compound functions as a competitive antagonist of integrin αvβ3. By binding to the RGD-binding pocket on the integrin, it blocks the attachment of ECM proteins, thereby inhibiting downstream signaling. The key signaling pathways modulated by integrin αvβ3 and consequently affected by this compound include:
-
Focal Adhesion Kinase (FAK) Pathway: Integrin engagement with the ECM leads to the recruitment and autophosphorylation of FAK, a critical mediator of cell migration, proliferation, and survival. By blocking this engagement, this compound is expected to inhibit FAK activation.
-
Crosstalk with Receptor Tyrosine Kinases (RTKs): Integrin αvβ3 is known to functionally interact with various RTKs, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Insulin-like Growth Factor Receptor (IGF-1R). This crosstalk can amplify pro-angiogenic and pro-survival signals. This compound can disrupt these synergistic interactions.
Below is a diagram illustrating the proposed mechanism of action and the signaling pathways affected by this compound.
Caption: Proposed mechanism of this compound competitive antagonism.
Quantitative Data
While specific binding affinity data for the non-radiolabeled this compound is not available in the reviewed literature, data for the closely related DOTA-conjugated 3PRGD2 provides a strong indication of its high affinity for integrin αvβ3.
| Compound | IC50 (nM) vs. Integrin αvβ3 | Reference |
| DOTA-3PRGD2 | 1.25 ± 0.16 | [1] |
| c(RGDyK) (monomer) | 49.89 ± 3.63 | [1] |
| DOTA-RGD2 (dimer) | 8.02 ± 1.94 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization and evaluation of this compound.
Synthesis of DOTA-3PRGD2 (Precursor to this compound)
The synthesis of DOTA-conjugated RGD peptides typically involves solid-phase peptide synthesis (SPPS) followed by solution-phase conjugation with a DOTA derivative. A general protocol is as follows:
-
Peptide Synthesis: The 3PRGD2 peptide, a dimeric RGD peptide with three PEG4 linkers, is synthesized on a solid-phase resin using standard Fmoc chemistry.
-
Cleavage and Purification: The synthesized peptide is cleaved from the resin and deprotected using a cleavage cocktail (e.g., trifluoroacetic acid-based). The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
DOTA Conjugation: The purified 3PRGD2 peptide is dissolved in a suitable buffer (e.g., bicarbonate buffer, pH 8.5-9.0) and reacted with an activated DOTA derivative (e.g., DOTA-NHS ester) in an appropriate solvent like dimethylformamide (DMF).
-
Final Purification: The resulting DOTA-3PRGD2 conjugate is purified by RP-HPLC to remove unreacted starting materials and byproducts.
-
Characterization: The final product is characterized by mass spectrometry and analytical RP-HPLC to confirm its identity and purity.
The synthesis of this compound would involve an additional step of conjugating the albumin-binding moiety to the 3PRGD2 peptide, likely before or after the DOTA conjugation, depending on the chemical nature of the albumin binder.
In Vitro Competitive Binding Assay
This assay is used to determine the binding affinity (IC50) of this compound for integrin αvβ3.
-
Cell Culture: U87MG human glioblastoma cells, which have high expression of integrin αvβ3, are cultured in appropriate media and conditions.
-
Radioligand: A radiolabeled ligand that binds to integrin αvβ3, such as ¹²⁵I-echistatin, is used as the competitor.
-
Competition Assay:
-
U87MG cells are harvested and washed with binding buffer.
-
A fixed concentration of the radioligand is incubated with the cells in the presence of increasing concentrations of the non-radiolabeled test compound (this compound).
-
The incubation is carried out at room temperature for a defined period to reach equilibrium.
-
The cells are then washed to remove unbound radioligand.
-
The radioactivity associated with the cell pellet is measured using a gamma counter.
-
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.
Below is a workflow diagram for a typical competitive binding assay.
Caption: Workflow for determining IC50 of this compound.
In Vivo Biodistribution Studies
Biodistribution studies are essential to evaluate the pharmacokinetics and tumor-targeting efficacy of this compound. These studies are typically performed using a radiolabeled version of the molecule (e.g., ¹⁷⁷Lu-AB-3Prgd2).
-
Animal Model: Tumor-bearing animal models are established, for example, by subcutaneously inoculating U87MG cells into nude mice.
-
Radiolabeling: this compound is radiolabeled with a suitable radionuclide (e.g., ¹⁷⁷Lu) following established protocols.
-
Injection: A known amount of the radiolabeled compound is injected intravenously into the tumor-bearing animals.
-
Tissue Harvesting: At various time points post-injection, the animals are euthanized, and major organs and tumors are harvested.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Analysis: The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the assessment of tumor uptake and clearance from normal organs over time.
Conclusion
This compound represents a promising next-generation molecule for targeting integrin αvβ3 in cancer. Its dimeric RGD structure provides high-affinity binding, while the inclusion of an albumin-binding moiety offers the potential for improved pharmacokinetics and enhanced tumor targeting. The detailed experimental protocols and an understanding of the underlying mechanism of action and signaling pathways provided in this guide are intended to facilitate further research and development in this exciting area of targeted oncology. Further disclosure of the precise chemical structure of the albumin-binding moiety and dedicated preclinical data on the non-radiolabeled this compound will be crucial for its continued advancement towards clinical applications.
References
An In-Depth Technical Guide to Lutetium-177-AB-3PRGD2: Discovery, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lutetium-177-AB-3PRGD2 (¹⁷⁷Lu-AB-3PRGD2) is a novel, targeted radiopharmaceutical agent under investigation for the treatment of tumors that overexpress integrin αvβ3.[1][2] This document provides a comprehensive technical overview of the discovery, preclinical and clinical development, and mechanism of action of this promising therapeutic agent. Integrin αvβ3 is a compelling target for cancer therapy as it is highly expressed on various tumor cells and neo-endothelial cells, playing a crucial role in tumor angiogenesis, proliferation, and survival, while having minimal expression in healthy tissues.[1] ¹⁷⁷Lu-AB-3PRGD2 consists of a pegylated cyclic arginine-glycine-aspartic acid (RGD) dimer (3PRGD2) conjugated to a chelator for Lutetium-177 and an albumin-binding moiety.[2][3] The RGD motif specifically targets integrin αvβ3, while the Lutetium-177 isotope delivers cytotoxic beta radiation directly to the tumor cells.[1] The incorporation of an albumin-binding component is a key innovation designed to optimize the pharmacokinetic profile, leading to prolonged circulation and enhanced tumor uptake.[2][3]
Discovery and Development Rationale
The development of ¹⁷⁷Lu-AB-3PRGD2 is built upon the established principle of using RGD peptides to target integrin αvβ3. Early research focused on radiolabeled RGD monomers and dimers for imaging and therapy. The dimeric RGD peptide, 3PRGD2, demonstrated advantageous targeting of integrin αvβ3.[4] However, a significant challenge with many peptide-based radiopharmaceuticals is their rapid in vivo clearance, which can limit their therapeutic efficacy.[5]
To address this, an albumin-binding motif was incorporated into the 3PRGD2 peptide.[2] This modification allows the drug to reversibly bind to endogenous albumin in the bloodstream, effectively increasing its hydrodynamic size and extending its circulation half-life. This prolonged circulation time allows for greater accumulation of the radiopharmaceutical at the tumor site, thereby enhancing the therapeutic radiation dose delivered to the cancer cells while minimizing off-target effects.[5]
The choice of Lutetium-177 as the radionuclide is based on its favorable decay characteristics for therapeutic applications. It emits beta particles with sufficient energy to kill cancer cells and also emits gamma photons that allow for imaging and dosimetry studies.[6]
Mechanism of Action
The therapeutic effect of ¹⁷⁷Lu-AB-3PRGD2 is a multi-step process initiated by the specific binding of the RGD peptide to integrin αvβ3 on the surface of tumor cells and tumor-associated endothelial cells.[1] Upon binding, the radiopharmaceutical is internalized, delivering a localized dose of beta radiation from the decay of Lutetium-177. This high-energy radiation induces DNA damage and generates reactive oxygen species, ultimately leading to tumor cell death.[1]
Signaling Pathway
Integrin αvβ3, upon binding to its ligands, activates several downstream signaling pathways that are crucial for cancer cell survival, proliferation, and migration. Key among these are the Focal Adhesion Kinase (FAK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways. The binding of ¹⁷⁷Lu-AB-3PRGD2 not only delivers a cytotoxic payload but may also interfere with these pro-survival signals.
Preclinical Development
Preclinical studies for ¹⁷⁷Lu-AB-3PRGD2 have built upon the findings from its precursor, ¹⁷⁷Lu-3PRGD2. These studies have been crucial in establishing the proof-of-concept, determining initial safety, and evaluating the therapeutic potential.
In Vitro Studies
While specific in vitro data for ¹⁷⁷Lu-AB-3PRGD2 is not publicly available, studies on a similar albumin-binding RGD peptide, ¹⁷⁷Lu-Palm-3PRGD2, have demonstrated high binding affinity to integrin αvβ3/αvβ5 with an IC50 value of 5.13 ± 1.16 nM.[5] Furthermore, cellular uptake studies in U87MG glioblastoma cells showed significantly higher uptake for the albumin-binding variant compared to ¹⁷⁷Lu-3PRGD2.[5]
| Compound | IC50 (nM) | U87MG Cellular Uptake (1h) | U87MG Cellular Uptake (4h) | U87MG Cellular Uptake (24h) |
| ¹⁷⁷Lu-Palm-3PRGD2 | 5.13 ± 1.16 | 15.84 ± 1.00% | 21.30 ± 0.72% | 16.62 ± 1.08% |
| ¹⁷⁷Lu-3PRGD2 | - | 6.74 ± 0.39% | 6.88 ± 0.76% | 7.74 ± 1.24% |
| Table 1: In Vitro Characterization of an Albumin-Binding RGD Peptide Compared to its Precursor.[5] |
In Vivo Animal Studies
Biodistribution and therapeutic efficacy studies have been conducted in tumor-bearing animal models. Studies with ¹⁷⁷Lu-3PRGD2 in nude mice bearing U87MG human glioblastoma xenografts demonstrated significant tumor uptake.[4]
| Time Post-Injection | Tumor Uptake (%ID/g) |
| 1 h | 6.03 ± 0.65 |
| 4 h | 4.62 ± 1.44 |
| 24 h | 3.55 ± 1.08 |
| 72 h | 1.22 ± 0.18 |
| Table 2: Biodistribution of ¹⁷⁷Lu-3PRGD2 in U87MG Tumor-Bearing Nude Mice.[4] |
Therapeutic studies with ¹⁷⁷Lu-3PRGD2 showed significant tumor growth delay in the U87MG model.[4] The maximum tolerated dose (MTD) in nude mice was determined to be greater than 111 MBq.[4] The introduction of an albumin-binding moiety in compounds like ¹⁷⁷Lu-Palm-3PRGD2 led to a more than five-fold increase in tumor uptake at 12 hours post-injection compared to ¹⁷⁷Lu-3PRGD2, resulting in complete tumor growth inhibition at a lower dose.[5]
Clinical Development
A first-in-human, open-label, non-controlled, non-randomized study (NCT05013086) was conducted to assess the safety, pharmacokinetics, and dosimetry of ¹⁷⁷Lu-AB-3PRGD2 in patients with advanced integrin αvβ3-positive tumors.[7][8]
Study Design and Patient Population
Ten patients with various advanced solid tumors confirmed to have high integrin αvβ3 expression via ⁶⁸Ga-RGD PET/CT were enrolled.[8] Each patient received a single intravenous injection of ¹⁷⁷Lu-AB-3PRGD2.[7]
| Parameter | Value |
| Number of Patients | 10 |
| Age (years, mean ± SD) | 45 ± 16 |
| Administered Dose (GBq, mean ± SD) | 1.57 ± 0.08 |
| Administered Dose (mCi, mean ± SD) | 42.32 ± 2.11 |
| Table 3: Patient Demographics and Dosing in the First-in-Human Study.[8] |
Safety and Tolerability
The administration of ¹⁷⁷Lu-AB-3PRGD2 was found to be safe and well-tolerated, with no adverse events of grade 3 or higher observed during the 6-8 week follow-up period.[7][8]
Pharmacokinetics and Dosimetry
The estimated blood half-life of ¹⁷⁷Lu-AB-3PRGD2 was 2.85 ± 2.17 hours.[7] The primary route of excretion was through the urinary system.[7][9] Dosimetry calculations revealed acceptable absorbed doses to critical organs.[7]
| Parameter | Value (mean ± SD) |
| Blood Half-life (h) | 2.85 ± 2.17 |
| Whole-body Effective Dose (mSv/MBq) | 0.251 ± 0.047 |
| Red Bone Marrow Absorbed Dose (mGy/MBq) | 0.157 ± 0.032 |
| Kidneys Absorbed Dose (mGy/MBq) | 0.684 ± 0.132 |
| Table 4: Pharmacokinetic and Dosimetry Data from the First-in-Human Study.[7] |
Experimental Protocols
Radiolabeling of ¹⁷⁷Lu-AB-3PRGD2
The radiolabeling process involves the chelation of Lutetium-177 by the DOTA moiety conjugated to the AB-3PRGD2 peptide. A typical protocol is as follows:
Animal Biodistribution Studies
A standard protocol for assessing the biodistribution in tumor-bearing mice involves:
-
Tumor Model: Subcutaneous implantation of human tumor cells (e.g., U87MG) in immunocompromised mice.
-
Injection: Intravenous administration of a known activity of the radiolabeled peptide.
-
Time Points: Euthanasia of cohorts of animals at various time points post-injection (e.g., 1, 4, 24, 72 hours).
-
Organ Harvesting: Dissection and weighing of major organs and the tumor.
-
Radioactivity Measurement: Counting the radioactivity in each organ using a gamma counter.
-
Data Analysis: Calculation of the percentage of injected dose per gram of tissue (%ID/g).
Conclusion
¹⁷⁷Lu-AB-3PRGD2 is a promising targeted radiopharmaceutical that leverages the specific expression of integrin αvβ3 on tumor cells and neovasculature. The addition of an albumin-binding moiety represents a significant advancement, improving its pharmacokinetic profile and enhancing tumor targeting. Preclinical data, along with the results from the first-in-human clinical trial, demonstrate a favorable safety profile and therapeutic potential. Further clinical investigations with escalating doses and multiple treatment cycles are warranted to fully elucidate the efficacy of ¹⁷⁷Lu-AB-3PRGD2 in the treatment of integrin αvβ3-positive cancers.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. 177Lu-AB-3PRGD2 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin αvβ3-positive tumors: A first-in-human study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar [thno.org]
- 5. US20220016274A1 - Radiopharmaceutical and methods - Google Patents [patents.google.com]
- 6. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin α v β 3-positive tumors: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Role of AB-3Prgd2 in Targeted Radionuclide Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted radionuclide therapy (TRT) represents a promising frontier in oncology, offering the potential to deliver cytotoxic radiation directly to tumor cells while minimizing damage to healthy tissues. A key component of this approach is the development of radiopharmaceuticals that can selectively bind to tumor-associated targets. One such agent that has garnered significant interest is AB-3Prgd2, a novel radiopharmaceutical designed to target integrin αvβ3. This technical guide provides an in-depth overview of the core principles, preclinical and clinical data, and experimental methodologies related to the use of this compound in targeted radionuclide therapy.
Core Concept: Targeting Integrin αvβ3
Integrin αvβ3 is a cell surface receptor that is overexpressed in various tumor cells and is a key player in tumor angiogenesis, proliferation, and survival.[1] Its limited expression in healthy, normal cells makes it an attractive target for cancer therapy.[1] this compound is a radiopharmaceutical agent composed of a pegylated cyclic arginine-glycine-aspartic acid (RGD) dimer (PRGD2) labeled with the radionuclide Lutetium-177 (¹⁷⁷Lu).[1] The RGD motif serves as the targeting vector, binding with high affinity to integrin αvβ3 on tumor cells.[1] Upon binding, the β-emitting ¹⁷⁷Lu delivers a localized dose of radiation, leading to the direct eradication of the cancer cells.[1]
Chemical Structure of the Precursor DOTA-AB-3PRgd2
The precursor molecule, DOTA-AB-3PRgd2, incorporates a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator, which firmly holds the Lutetium-177 radionuclide.
Figure 1: Chemical structure of the DOTA-AB-3PRgd2 precursor.
Mechanism of Action and Signaling Pathway
Upon binding of the RGD moiety of ¹⁷⁷Lu-AB-3PRgd2 to integrin αvβ3, a cascade of intracellular signaling events is initiated. While the primary therapeutic effect is derived from the beta radiation emitted by ¹⁷⁷Lu, the interaction with the integrin receptor itself can influence cellular processes. Integrin αvβ3 signaling is known to be involved in pathways that regulate cell survival, proliferation, and migration. Disrupting these pathways through targeted delivery of radionuclides can contribute to the overall anti-tumor effect.
Figure 2: Simplified Integrin αvβ3 Signaling Pathway and the Role of ¹⁷⁷Lu-AB-3Prgd2.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of ¹⁷⁷Lu-AB-3Prgd2 and the closely related compound ¹⁷⁷Lu-3PRGD2.
Table 1: Preclinical Biodistribution of ¹⁷⁷Lu-3PRGD2 in U87MG Tumor-Bearing Mice (%ID/g)
| Organ/Tissue | 1 h p.i. | 4 h p.i. | 24 h p.i. | 72 h p.i. |
| Blood | 1.83 ± 0.25 | 0.45 ± 0.12 | 0.07 ± 0.02 | 0.02 ± 0.01 |
| Tumor | 6.03 ± 0.65 | 4.62 ± 1.44 | 3.55 ± 1.08 | 1.22 ± 0.18 |
| Liver | 1.25 ± 0.18 | 0.98 ± 0.21 | 0.54 ± 0.15 | 0.23 ± 0.07 |
| Kidneys | 4.18 ± 1.08 | 3.13 ± 0.59 | 1.21 ± 0.33 | 0.45 ± 0.11 |
| Spleen | 0.45 ± 0.11 | 0.32 ± 0.08 | 0.18 ± 0.05 | 0.07 ± 0.02 |
| Muscle | 0.35 ± 0.09 | 0.19 ± 0.05 | 0.11 ± 0.03 | 0.05 ± 0.01 |
Data from a study on ¹⁷⁷Lu-3PRGD2, a closely related predecessor to ¹⁷⁷Lu-AB-3PRgd2.[2][3][4]
Table 2: Clinical Pharmacokinetics and Dosimetry of ¹⁷⁷Lu-AB-3PRgd2 in a First-in-Human Study
| Parameter | Value |
| Pharmacokinetics | |
| Blood Half-life | 2.85 ± 2.17 h[5] |
| Dosimetry | |
| Whole-body effective dose | 0.251 ± 0.047 mSv/MBq[5] |
| Absorbed dose in Red Bone Marrow | 0.157 ± 0.032 mGy/MBq[5] |
| Absorbed dose in Kidneys | 0.684 ± 0.132 mGy/MBq[5] |
Data from a first-in-human study involving ten patients with advanced integrin αvβ3-positive tumors.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections outline representative experimental protocols for the evaluation of ¹⁷⁷Lu-AB-3Prgd2.
Radiolabeling of DOTA-AB-3PRgd2 with ¹⁷⁷Lu
This protocol describes a typical procedure for the radiolabeling of the precursor molecule with Lutetium-177.
Figure 3: Experimental Workflow for Radiolabeling of DOTA-AB-3PRgd2.
Detailed Radiolabeling Protocol:
-
Reagent Preparation:
-
Dissolve a predetermined amount of DOTA-AB-3PRgd2 in high-purity water.
-
Prepare a sodium acetate buffer solution (0.1 M) and adjust the pH to between 4.0 and 5.0.
-
Obtain a calibrated solution of ¹⁷⁷LuCl₃.
-
-
Reaction:
-
In a sterile reaction vial, combine the DOTA-AB-3PRgd2 solution and the ¹⁷⁷LuCl₃ solution in the sodium acetate buffer.
-
Incubate the reaction mixture in a heating block at 90-100°C for 20-30 minutes.
-
-
Purification:
-
After incubation, allow the mixture to cool to room temperature.
-
Pass the reaction mixture through a pre-conditioned C18 solid-phase extraction cartridge to separate the labeled product from unreacted ¹⁷⁷Lu and other impurities.
-
Elute the purified ¹⁷⁷Lu-DOTA-AB-3PRgd2 from the cartridge using an appropriate solvent (e.g., ethanol/water mixture).
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using high-performance liquid chromatography (HPLC) equipped with a radioactivity detector. The radiochemical purity should be greater than 95%.
-
-
Final Preparation:
-
Pass the purified product through a 0.22 µm sterile filter into a sterile vial for in vivo use.
-
Preclinical In Vivo Studies: Biodistribution and Efficacy
The following protocol outlines a representative approach for assessing the biodistribution and therapeutic efficacy of ¹⁷⁷Lu-AB-3Prgd2 in a tumor-bearing mouse model.
Figure 4: Workflow for Preclinical Biodistribution and Therapy Studies.
Detailed Preclinical Protocol:
-
Animal Model:
-
Use immunodeficient mice (e.g., nude mice).
-
Subcutaneously implant human tumor cells known to express high levels of integrin αvβ3 (e.g., U87MG glioblastoma cells) into the flank of each mouse.
-
Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
-
Biodistribution Study:
-
Administer a tracer dose (e.g., 0.37 MBq) of ¹⁷⁷Lu-AB-3Prgd2 to a cohort of tumor-bearing mice via tail vein injection.
-
At specified time points post-injection (e.g., 1, 4, 24, and 72 hours), euthanize a subset of mice.
-
Dissect and collect major organs and tissues (blood, tumor, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
-
Therapeutic Efficacy Study:
-
Randomly assign tumor-bearing mice to treatment and control groups.
-
Administer a therapeutic dose (e.g., 18.5 MBq) of ¹⁷⁷Lu-AB-3Prgd2 to the treatment group via tail vein injection. The control group should receive a saline injection.
-
Measure tumor dimensions with calipers and monitor the body weight of each mouse regularly (e.g., every 2-3 days) for a defined period.
-
Calculate tumor volume using the formula: (length × width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
-
Clinical Trial Protocol (First-in-Human Study)
The following provides a summary of the key elements of a first-in-human clinical trial for ¹⁷⁷Lu-AB-3Prgd2, based on publicly available trial information.[6][7][8][9]
Study Design: Open-label, non-randomized, single-center study.[9]
Patient Population: Patients with advanced solid tumors with positive integrin αvβ3 expression confirmed by imaging (e.g., ⁶⁸Ga-RGD PET/CT).[6][9]
Intervention:
-
A single intravenous injection of ¹⁷⁷Lu-AB-3Prgd2.[9]
-
Dosage in the first-in-human study was approximately 1.48 GBq (40 mCi).[6][7]
Assessments:
-
Safety: Monitoring of adverse events, hematology, and clinical chemistry at baseline and regular intervals post-injection.[5]
-
Pharmacokinetics: Collection of blood samples at multiple time points to determine the blood clearance of the radiopharmaceutical.[6][7]
-
Dosimetry: Serial whole-body planar and SPECT/CT imaging at multiple time points post-injection to calculate the radiation absorbed doses in tumors and normal organs.[6][7]
Conclusion
¹⁷⁷Lu-AB-3Prgd2 is a promising agent for targeted radionuclide therapy of integrin αvβ3-expressing tumors. Preclinical and early clinical data have demonstrated its potential for selective tumor targeting and a manageable safety profile. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance this and similar targeted radiopharmaceuticals. Further clinical investigation is warranted to fully elucidate the therapeutic efficacy of ¹⁷⁷Lu-AB-3Prgd2 across a range of cancer types.
References
- 1. Facebook [cancer.gov]
- 2. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar [thno.org]
- 5. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin α v β 3-positive tumors: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. meddatax.com [meddatax.com]
- 8. Clinical Evaluation of 177Lu-AB-3PRGD2 in Various Solid Tumors With Integrin αvβ3 Positive Expression [ctv.veeva.com]
- 9. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
An In-depth Technical Guide on the Preclinical Studies of AB-3Prgd2 and its Analogs in Oncology
This technical guide provides a comprehensive overview of the preclinical and early clinical research on AB-3Prgd2 and its derivatives, focusing on their application in oncology. The document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Integrin αvβ3 is a transmembrane heterodimer that is overexpressed in various tumor cells and is crucial for angiogenesis, the process of forming new blood vessels that tumors need to grow and metastasize.[1][2][3] This makes it an attractive target for cancer diagnosis and therapy.[2][4] The Arginine-Glycine-Aspartate (RGD) tripeptide sequence is a well-known ligand that specifically binds to integrin αvβ3.[2][4]
This compound is a dimeric RGD peptide that has been developed for targeted imaging and therapy in oncology. By incorporating radionuclides, these RGD-based agents can be used for both diagnosing tumors through imaging and delivering therapeutic radiation directly to the cancer cells, a concept known as "theranostics".[5] This guide summarizes the key preclinical findings for derivatives of 3PRGD2, including 177Lu-3PRGD2 and 177Lu-AB-3PRGD2, and the imaging agent 99mTc-3PRGD2.
Mechanism of Action
The fundamental mechanism of action for this compound-based agents is their high-affinity binding to integrin αvβ3. When radiolabeled with a therapeutic isotope like Lutetium-177 (177Lu), the agent, 177Lu-AB-3PRGD2, is delivered specifically to integrin αvβ3-expressing tumor cells and the tumor neovasculature.[2] The emitted beta particles from 177Lu can then induce cell death in the targeted cancer cells.
References
- 1. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin α v β 3-positive tumors: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to DOTA-AB-3PRGD2
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of DOTA-AB-3PRGD2, a novel radiopharmaceutical agent designed for targeting integrin αvβ3-positive tumors. It includes the structural formula, associated molecular data, experimental protocols for radiolabeling, and key quantitative findings from preclinical and clinical research.
Core Compound Structure and Properties
DOTA-AB-3PRGD2 is a complex molecule designed for targeted radionuclide therapy. Its structure integrates three key functional components:
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator responsible for stably binding therapeutic or imaging radionuclides, such as Lutetium-177 (¹⁷⁷Lu).
-
3PRGD2: A dimeric peptide construct built around the Arginine-Glycine-Aspartic acid (RGD) sequence. This motif is a well-established ligand for integrin αvβ3, a protein often overexpressed on the surface of tumor cells and angiogenic blood vessels. The dimeric nature and PEGylated linkers (3P) are designed to enhance binding affinity and optimize pharmacokinetics.[1][2]
-
AB (Albumin-Binding Motif): This component, which includes a 4-(p-iodophenyl)butyric acid group, facilitates reversible binding to endogenous albumin in the bloodstream. This interaction is intended to extend the circulation half-life of the agent, thereby increasing the probability of it reaching the tumor site.
The complete structural formula for the DOTA-AB-3PRGD2 precursor is presented below.
Caption: Structural formula of the DOTA-AB-3PRGD2 precursor.
Table 1: Molecular Properties of DOTA-AB-3PRGD2
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃₇H₂₁₅IN₃₀O₄₅S | [3][4][5] |
| Molecular Weight | 3161.36 g/mol |[3][4][5] |
Experimental Protocols
The following section details the methodology for the preparation and quality control of the radiolabeled compound, ¹⁷⁷Lu-AB-3PRGD2, as described in a first-in-human study.[3]
2.1. Synthesis and Radiolabeling of ¹⁷⁷Lu-AB-3PRGD2
This protocol outlines the steps for labeling the DOTA-AB-3PRGD2 precursor with Lutetium-177.
-
Reagent Preparation:
-
Prepare a 0.5 mol/L Sodium Acetate (NaOAc) buffer solution, pH 5.6.
-
Obtain no-carrier-added ¹⁷⁷LuCl₃ for clinical use.
-
The DOTA-AB-3PRGD2 precursor is provided by the Medical Isotopes Research Center, School of Basic Medical Sciences, Peking University.[3]
-
-
Radiolabeling Reaction:
-
Purification:
-
Following incubation, purify the mixture using a C18 cartridge to separate the labeled compound from unreacted ¹⁷⁷Lu and other impurities.[3]
-
-
Sterilization:
-
Pass the purified ¹⁷⁷Lu-AB-3PRGD2 solution through a 0.22 µm aseptic filtration membrane for sterilization.[3]
-
2.2. Quality Control
-
Radiochemical Purity Assessment:
-
Test the final product for radiochemical purity using analytical thin-layer chromatography (TLC).[3]
-
Use a developing solution of Methanol (CH₃OH) and Ammonium Acetate (NH₄OAc) in a 1:1 volume ratio.[3]
-
The radioactive labeling yield should be greater than 90% before purification.[3]
-
The final radiochemical purity of ¹⁷⁷Lu-AB-3PRGD2 must exceed 95% for clinical use.[3]
-
-
Sterility and Endotoxin (B1171834) Testing:
Quantitative Data Summary
The following tables summarize key pharmacokinetic and dosimetric data from the first-in-human study of ¹⁷⁷Lu-AB-3PRGD2 in patients with advanced integrin αvβ3-positive tumors.[4][5]
Table 2: Pharmacokinetic Parameters of ¹⁷⁷Lu-AB-3PRGD2
| Parameter | Value (Mean ± SD) |
|---|---|
| Administered Dosage | 1.57 ± 0.08 GBq |
| Blood Half-life | 2.85 ± 2.17 hours |
| Whole-body Effective Dose | 0.251 ± 0.047 mSv/MBq |
Table 3: Absorbed Radiation Doses in Key Organs
| Organ | Absorbed Dose (Mean ± SD) |
|---|---|
| Kidneys | 0.684 ± 0.132 mGy/MBq |
| Red Bone Marrow | 0.157 ± 0.032 mGy/MBq |
| Bladder | 1.852 ± 1.047 mGy/MBq |
| Systemic (Non-targeted) | 0.128 ± 0.013 mGy/MBq |
Visualized Workflows and Pathways
4.1. Experimental Workflow: Radiolabeling and Purification
The following diagram illustrates the key steps in the preparation of clinical-grade ¹⁷⁷Lu-AB-3PRGD2.
Caption: Workflow for the synthesis, purification, and quality control of ¹⁷⁷Lu-AB-3PRGD2.
4.2. Signaling Pathway: Integrin αvβ3-Mediated Targeting
DOTA-AB-3PRGD2 functions by targeting the integrin αvβ3 receptor. The RGD peptide component mimics the natural binding motif of extracellular matrix proteins. This interaction does not typically trigger a complex downstream signaling cascade in the context of a radiopharmaceutical; rather, it serves as a docking mechanism for targeted delivery of radiation. The diagram below illustrates this targeted binding relationship.
Caption: Mechanism of ¹⁷⁷Lu-AB-3PRGD2 binding to the integrin αvβ3 receptor on a target cell.
References
An In-depth Technical Guide on AB-3Prgd2 and its Effect on Tumor Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis. This complex process is regulated by a variety of pro- and anti-angiogenic factors. A key player in promoting angiogenesis is the activation of endothelial cells, which line the blood vessels. Integrin αvβ3, a cell surface receptor, is highly overexpressed on activated endothelial cells and various tumor cells, making it an attractive target for anti-angiogenic therapies. AB-3Prgd2 is a novel therapeutic agent designed to specifically target integrin αvβ3 and inhibit tumor angiogenesis. This technical guide provides a comprehensive overview of this compound, its mechanism of action, preclinical data, and the experimental protocols used to evaluate its efficacy.
This compound: Structure and Properties
This compound is a dimeric cyclic pentapeptide based on the Arginine-Glycine-Aspartic acid (RGD) motif, which is known to bind with high affinity to integrin αvβ3. The "3Prgd2" component refers to a dimeric RGD peptide that has been optimized for high-affinity binding to integrin αvβ3. A key innovation in the design of this compound is the inclusion of an "AB" (albumin-binding) motif. This motif, often a fatty acid chain, allows the molecule to reversibly bind to serum albumin in the bloodstream. This binding significantly increases the plasma half-life of this compound, leading to prolonged exposure of the tumor vasculature to the therapeutic agent and potentially enhancing its anti-angiogenic effect.
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of integrin αvβ3 on the surface of endothelial and tumor cells. Integrin αvβ3 plays a crucial role in cell-extracellular matrix (ECM) and cell-cell interactions, which are essential for several key steps in angiogenesis:
-
Endothelial Cell Adhesion and Migration: By binding to ECM proteins such as vitronectin, fibronectin, and laminin, integrin αvβ3 provides the necessary traction for endothelial cells to migrate and invade the surrounding tissue to form new blood vessels. This compound blocks this interaction, thereby inhibiting endothelial cell migration.
-
Endothelial Cell Proliferation and Survival: Ligation of integrin αvβ3 by ECM proteins triggers intracellular signaling pathways that promote endothelial cell proliferation and survival. By preventing this binding, this compound can induce apoptosis (programmed cell death) in activated endothelial cells, further disrupting the angiogenic process.
-
Vascular Maturation: Integrin αvβ3 is also involved in the recruitment of pericytes, which are essential for the stabilization and maturation of newly formed blood vessels. Disruption of this process by this compound can lead to the formation of leaky and non-functional tumor vasculature.
Signaling Pathways
The binding of this compound to integrin αvβ3 disrupts downstream signaling cascades that are critical for angiogenesis. Two of the most important pathways affected are the Focal Adhesion Kinase (FAK) and Vascular Endothelial Growth Factor (VEGF) signaling pathways.
Inhibition of Focal Adhesion Kinase (FAK) Signaling
FAK is a non-receptor tyrosine kinase that is a central mediator of integrin signaling. Upon integrin clustering following ECM binding, FAK is autophosphorylated at tyrosine residue 397 (Y397), creating a high-affinity binding site for the SH2 domain of Src family kinases. This leads to the formation of a FAK-Src signaling complex that activates downstream pathways, including the PI3K/Akt and MAPK/ERK pathways, which promote cell survival, proliferation, and migration. By preventing integrin-ECM interaction, this compound inhibits the initial activation and phosphorylation of FAK, thereby blocking these pro-angiogenic signals.
An In-depth Technical Guide to the Safety and Toxicology Profile of ¹⁷⁷Lu-AB-3PRgd2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety and toxicology profile of ¹⁷⁷Lu-AB-3PRgd2, a novel radiopharmaceutical agent under investigation for targeted radionuclide therapy of solid tumors. The document synthesizes preclinical and clinical data, focusing on the agent's mechanism of action, pharmacokinetics, biodistribution, dosimetry, and observed toxicities. Detailed methodologies for key studies are presented to facilitate understanding and replication. All quantitative data are summarized in structured tables, and mandatory visualizations of signaling pathways and experimental workflows are provided in the DOT language for use with Graphviz.
Introduction
¹⁷⁷Lu-AB-3PRgd2 is a radiopharmaceutical agent comprising a pegylated cyclic arginine-glycine-aspartic acid (RGD) dimer (PRGD2) labeled with Lutetium-177 (¹⁷⁷Lu).[1] It is designed for targeted radionuclide therapy of tumors that overexpress integrin αvβ3.[1][2][3] The RGD moiety serves as the targeting vector, binding with high affinity to integrin αvβ3, which is highly expressed on the surface of various tumor cells and tumor endothelial cells, playing a crucial role in tumor angiogenesis, proliferation, and survival.[1][3] Upon binding, the cytotoxic beta-emitting radionuclide ¹⁷⁷Lu delivers a localized radiation dose, leading to tumor cell death.[1] An albumin binder is also incorporated into the structure to prolong its circulation time and improve tumor uptake.[2][3]
Mechanism of Action and Signaling Pathway
¹⁷⁷Lu-AB-3PRgd2 exerts its anti-tumor effect through the targeted delivery of beta radiation to cells expressing integrin αvβ3. The binding of the RGD peptide to integrin αvβ3 initiates the therapeutic action.
Integrin αvβ3 Signaling Pathway
Integrin αvβ3 is a transmembrane heterodimeric receptor that mediates cell-matrix adhesion and bidirectional signaling. Upon ligand binding (in this case, the RGD motif of AB-3PRgd2), integrin αvβ3 undergoes a conformational change, leading to the activation of intracellular signaling cascades that are crucial for cell survival, proliferation, and migration. The primary downstream effector of integrin αvβ3 signaling is the Focal Adhesion Kinase (FAK).
Preclinical Safety and Toxicology
Preclinical studies are essential for establishing the initial safety profile of a new drug candidate. For ¹⁷⁷Lu-AB-3PRgd2, preclinical data is primarily available for the closely related compound ¹⁷⁷Lu-3PRGD2.
Maximum Tolerated Dose (MTD) Study in Mice
A maximum tolerated dose (MTD) study for ¹⁷⁷Lu-3PRGD2 was conducted in female BALB/c nude mice to determine the highest dose that does not cause unacceptable toxicity.
-
Animal Model: Female BALB/c nude mice.
-
Dose Escalation: Mice were administered escalating single intravenous doses of ¹⁷⁷Lu-3PRGD2 (0, 37, 74, and 111 MBq).
-
Monitoring:
-
Body weight was measured every other day.
-
Hematology profiles (White Blood Cells, Red Blood Cells, Hemoglobin, Platelets, and Neutrophil Granulocytes) were measured twice-weekly.
-
-
Endpoint: The MTD was determined based on changes in body weight, hematological parameters, and overall animal mortality.
The study found a dose-dependent reduction in all measured hematological parameters, with the nadir occurring around day 9 post-injection, followed by recovery to baseline by day 16. No significant body weight loss (>20% of the original) or mortality was observed in any of the dose groups.
Table 1: Hematological Toxicity of ¹⁷⁷Lu-3PRGD2 in Mice
| Parameter | Effect | Nadir (Day) | Recovery (Day) |
| White Blood Cells (WBC) | Dose-dependent reduction | 9 | 16 |
| Red Blood Cells (RBC) | Dose-dependent reduction | 9 | 16 |
| Hemoglobin (HGB) | Dose-dependent reduction | 9 | 16 |
| Platelets (PLT) | Dose-dependent reduction | 9 | 16 |
| Neutrophil Granulocytes (GRN) | Dose-dependent reduction | 9 | 16 |
Clinical Safety and Toxicology
A first-in-human, open-label, non-controlled, non-randomized Phase 1 clinical trial (NCT05013086) was conducted to evaluate the safety, pharmacokinetics, and dosimetry of ¹⁷⁷Lu-AB-3PRgd2 in patients with advanced integrin αvβ3-positive solid tumors.[4]
Clinical Trial Design and Methodology
-
Patient Population: 10 patients (3 men, 7 women; aged 45 ± 16 years) with advanced integrin αvβ3-avid tumors.[3]
-
Dosage: A single intravenous injection of 1.57 ± 0.08 GBq (42.32 ± 2.11 mCi) of ¹⁷⁷Lu-AB-3PRgd2.[3]
-
Safety Monitoring:
-
Adverse events were monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Hematological, hepatic, and renal function tests were performed at baseline and every 2 weeks for 6-8 weeks post-treatment.[3]
-
-
Pharmacokinetics: Blood samples were collected at multiple time points (5 minutes, 3, 24, 72, and 168 hours) to determine the blood half-life.[5]
-
Dosimetry: Serial whole-body planar and SPECT/CT imaging were performed at 3, 24, 48, 72, 96, 120, and 168 hours post-injection to calculate the absorbed radiation doses in various organs.
Clinical Safety Results
The first-in-human study demonstrated a favorable safety profile for ¹⁷⁷Lu-AB-3PRgd2.
-
Adverse Events: No adverse events of grade 3 or higher were observed during the follow-up period.[3]
-
Hematological Toxicity: No significant changes were observed in white blood cell counts, hemoglobin levels, or platelet counts.[6]
-
Hepatic and Renal Toxicity: No significant changes were observed in serum alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), or creatinine (B1669602) levels.[6]
Pharmacokinetics and Biodistribution
-
Blood Half-Life: The estimated blood half-life of ¹⁷⁷Lu-AB-3PRgd2 was 2.85 ± 2.17 hours.[3][7]
-
Excretion: The primary route of excretion was through the urinary system, with high radioactivity observed in the kidneys and bladder.[3]
-
Biodistribution: Moderate distribution was observed in the liver, spleen, and intestines.[3]
Dosimetry
The estimated absorbed radiation doses to various organs were calculated from the imaging data.
Table 2: Absorbed Radiation Doses in Humans
| Organ | Absorbed Dose (mGy/MBq) |
| Red Bone Marrow | 0.157 ± 0.032 |
| Kidneys | 0.684 ± 0.132 |
| Bladder | 1.852 ± 1.047 |
| Liver | - |
| Spleen | - |
| Intestines | - |
| Whole-body Effective Dose | 0.251 ± 0.047 mSv/MBq |
Data for Liver, Spleen, and Intestines were reported as having "moderate distribution" but specific dosimetry values were not provided in the primary publication.[3][7]
Conclusion
The available preclinical and clinical data suggest that ¹⁷⁷Lu-AB-3PRgd2 has a manageable safety and toxicology profile. The first-in-human study did not identify any dose-limiting toxicities at the administered dose, and the radiation dosimetry is within acceptable limits for a therapeutic radiopharmaceutical. The primary route of excretion is renal, and the main organs receiving a notable radiation dose are the kidneys and bladder. Further studies with escalating doses and multiple treatment cycles are warranted to fully characterize the safety and efficacy of this promising new agent for targeted radionuclide therapy.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. mdpi.com [mdpi.com]
- 3. Radiopharmaceutical Trial: 177Lu-AB-3PRGD2 in Patients With Integrin αVβ3 Positive Tumors (NCT05013086) [ancora.ai]
- 4. www-pub.iaea.org [www-pub.iaea.org]
- 5. bmeiisinai.org [bmeiisinai.org]
- 6. researchgate.net [researchgate.net]
- 7. Radiopharmaceutical Validation for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of AB-3Prgd2 in Cancer Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of AB-3Prgd2, a promising agent in oncology, with a focus on its application in cancer models. This compound is a derivative of a dimeric arginine-glycine-aspartate (RGD) peptide, which demonstrates high affinity and selectivity for integrin αvβ3. This integrin is a key player in tumor angiogenesis and metastasis, making it an attractive target for cancer therapy. The therapeutic strategy with this compound often involves radiolabeling, turning it into a theranostic agent for both imaging and targeted radionuclide therapy.
Core Mechanism of Action
The fundamental principle behind this compound's utility in oncology lies in its specific binding to the integrin αvβ3 receptor.[1] This receptor is overexpressed on various tumor cells and activated endothelial cells during angiogenesis, while its expression is minimal in quiescent vasculature and most normal tissues.[1] This differential expression provides a molecular basis for the targeted delivery of therapeutic payloads, such as radionuclides, to the tumor microenvironment. The RGD peptide sequence within this compound mimics the natural ligand-binding site of the integrin, enabling high-affinity interaction.
When radiolabeled, for instance with Lutetium-177 (¹⁷⁷Lu), the resulting compound, ¹⁷⁷Lu-AB-3PRGD2, acts as a targeted radiopharmaceutical. Upon binding to integrin αvβ3 on cancer cells and tumor neovasculature, the emitted β-particles from ¹⁷⁷Lu can induce cellular damage and tumor cell death. Furthermore, an albumin-binding motif is incorporated into the structure of this compound to optimize its pharmacokinetic profile, enhancing its circulation time and tumor uptake.[2][3][4]
Below is a diagram illustrating the targeted action of ¹⁷⁷Lu-AB-3PRGD2.
Caption: Targeted delivery of ¹⁷⁷Lu-AB-3Prgd2 to integrin αvβ3-expressing tumor cells.
Preclinical Pharmacodynamics in a U87MG Glioblastoma Model
Preclinical evaluation of a closely related compound, ¹⁷⁷Lu-3PRGD2, was conducted in a U87MG human glioblastoma xenograft mouse model. These studies provided foundational evidence for the therapeutic potential of targeting integrin αvβ3 with radiolabeled RGD peptides.
Experimental Protocol: Preclinical U87MG Xenograft Model
-
Animal Model: Nude mice bearing U87MG human glioblastoma xenografts.
-
Biodistribution Study: Mice were injected with ¹⁷⁷Lu-3PRGD2. At various time points post-injection (1, 4, 24, and 72 hours), tissues and tumors were harvested, weighed, and the radioactivity was measured to determine the percentage of injected dose per gram of tissue (%ID/g).[5][6][7]
-
Gamma Imaging: Planar gamma imaging was performed at 4 and 24 hours post-injection to visualize the in vivo distribution of ¹⁷⁷Lu-3PRGD2.[6]
-
Targeted Radiotherapy Study: Tumor-bearing mice were administered with single or multiple doses of ¹⁷⁷Lu-3PRGD2 to assess the anti-tumor efficacy. Tumor growth was monitored over time.[5][7]
-
Combination Therapy: The therapeutic effect of ¹⁷⁷Lu-3PRGD2 was also evaluated in combination with Endostar, an anti-angiogenic agent.[5][7]
Quantitative Data: Biodistribution of ¹⁷⁷Lu-3PRGD2 in U87MG Tumor-Bearing Mice
| Time Point | Tumor (%ID/g) | Blood (%ID/g) | Liver (%ID/g) | Kidneys (%ID/g) | Muscle (%ID/g) |
| 1 h | 6.03 ± 0.65 | 1.25 ± 0.21 | 1.52 ± 0.18 | 4.18 ± 1.08 | 0.45 ± 0.09 |
| 4 h | 4.62 ± 1.44 | 0.45 ± 0.08 | 0.98 ± 0.15 | 3.13 ± 0.59 | 0.28 ± 0.05 |
| 24 h | 3.55 ± 1.08 | 0.08 ± 0.02 | 0.55 ± 0.11 | 1.56 ± 0.29 | 0.15 ± 0.03 |
| 72 h | 1.22 ± 0.18 | 0.02 ± 0.01 | 0.21 ± 0.04 | 0.58 ± 0.12 | 0.06 ± 0.01 |
Data presented as mean ± standard deviation.[6][7]
The biodistribution data demonstrates a high uptake of ¹⁷⁷Lu-3PRGD2 in the U87MG tumors.[5][6][7] The uptake was significantly blocked by the co-injection of a non-radiolabeled RGD peptide, indicating that the tumor accumulation is receptor-mediated.[6] The agent showed rapid blood clearance, primarily through renal and gastrointestinal pathways.[6]
The targeted radiotherapy studies demonstrated that ¹⁷⁷Lu-3PRGD2 significantly delayed tumor growth in the U87MG model.[5][7] Furthermore, a two-dose regimen and combination therapy with Endostar resulted in enhanced anti-tumor effects.[5][7]
Clinical Pharmacodynamics: First-in-Human Study of ¹⁷⁷Lu-AB-3PRGD2
A first-in-human, open-label, non-randomized study was conducted to evaluate the safety, pharmacokinetics, and dosimetry of ¹⁷⁷Lu-AB-3PRGD2 in patients with advanced integrin αvβ3-positive tumors.[2][3]
Experimental Protocol: First-in-Human Clinical Trial
-
Patient Population: Ten patients with advanced tumors showing high integrin αvβ3 expression, as confirmed by ⁶⁸Ga-RGD PET/CT imaging.[2][8]
-
Dosage and Administration: A single intravenous injection of ¹⁷⁷Lu-AB-3PRGD2 was administered at a dosage of 1.57 ± 0.08 GBq.[2][3]
-
Pharmacokinetic Analysis: Serial blood samples were collected at 5 minutes, and 3, 24, 72, and 168 hours post-injection to determine the blood half-life.[4]
-
Dosimetry: Serial whole-body scans were performed to assess the dynamic distribution of the radiopharmaceutical and calculate the absorbed radiation doses in various organs.[2][3]
-
Safety Evaluation: Patients were monitored for adverse events for 6-8 weeks following the injection.[2][3]
The workflow for this clinical investigation is depicted in the following diagram.
Caption: Workflow of the first-in-human clinical trial of ¹⁷⁷Lu-AB-3PRGD2.
Quantitative Data: Pharmacokinetics and Dosimetry in Humans
| Parameter | Value |
| Blood Half-life | 2.85 ± 2.17 hours |
| Whole-body Effective Dose | 0.251 ± 0.047 mSv/MBq |
| Absorbed Dose: Red Bone Marrow | 0.157 ± 0.032 mGy/MBq |
| Absorbed Dose: Kidneys | 0.684 ± 0.132 mGy/MBq |
| Absorbed Dose: Bladder Wall | 1.852 ± 1.047 mGy/MBq |
| Absorbed Dose: Liver | 0.396 ± 0.065 mGy/MBq |
| Absorbed Dose: Spleen | 0.285 ± 0.051 mGy/MBq |
Data presented as mean ± standard deviation.[2][3][4]
The study found that ¹⁷⁷Lu-AB-3PRGD2 was generally well-tolerated, with no adverse events above grade 3 observed.[2][3] The primary route of excretion was through the urinary system, with notable radioactivity observed in the kidneys and bladder.[2][3] Moderate distribution was also seen in the liver, spleen, and intestines.[2][3] The pharmacokinetic and dosimetry data from this study are crucial for planning future clinical trials with escalating doses and multiple treatment cycles.[3]
Conclusion
The pharmacodynamic profile of this compound, particularly when radiolabeled with ¹⁷⁷Lu, demonstrates its potential as a targeted therapeutic agent for integrin αvβ3-positive cancers. Preclinical studies have established its mechanism of action and anti-tumor efficacy in relevant cancer models. The first-in-human clinical trial has provided valuable data on its safety, pharmacokinetics, and dosimetry, paving the way for further clinical development. The continued investigation of ¹⁷⁷Lu-AB-3PRGD2 in larger patient cohorts and for various cancer types is warranted to fully elucidate its therapeutic potential in oncology. An ongoing clinical trial is further assessing its safety and dosimetry in lung cancer patients, with results anticipated by late 2024.[9]
References
- 1. Advances in Clinical Oncology Research on 99mTc-3PRGD2 SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin α v β 3-positive tumors: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin αvβ3-positive tumors: A first-in-human study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar [thno.org]
- 6. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 9. mdpi.com [mdpi.com]
Methodological & Application
AB-3Prgd2 experimental protocol for in vivo studies
An experimental protocol for in vivo studies of AB-3Prgd2, a hypothetical inhibitor of the PI3K/Akt/mTOR signaling pathway, is detailed below. This document provides researchers, scientists, and drug development professionals with comprehensive application notes and protocols for preclinical evaluation.
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention.[1][3][4] this compound is a potent and selective, hypothetical small molecule inhibitor of Class I PI3Ks. By blocking this pathway, this compound is expected to suppress tumor cell growth and survival.[5][6] This document outlines the protocols for evaluating the in vivo anti-tumor efficacy and pharmacodynamic effects of this compound in preclinical xenograft models, a crucial step in drug development.[7][8][9]
Mechanism of Action
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which leads to the recruitment and activation of PI3K.[10][11] Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[5][11] PIP3 recruits and activates downstream kinases, most notably Akt.[10] Activated Akt then phosphorylates a multitude of targets, including the mammalian target of rapamycin (B549165) (mTOR), to promote cell survival and proliferation.[10][12] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[6][11] this compound inhibits the catalytic subunit of PI3K, thereby blocking the entire downstream signaling cascade.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for an in vivo efficacy study of this compound in a human tumor xenograft model.
Table 1: In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (TGI) (%) | Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle Control | 10 mL/kg, p.o., qd | 1350 ± 160 | - | +2.1 |
| This compound | 25 mg/kg, p.o., qd | 675 ± 85 | 50 | -1.5 |
| this compound | 50 mg/kg, p.o., qd | 338 ± 60 | 75 | -3.2 |
Table 2: Pharmacodynamic Modulation of p-Akt in Tumor Tissues
| Treatment Group | Time Post-Dose | p-Akt/Total Akt Ratio (Normalized to Control) | % Inhibition of p-Akt |
|---|---|---|---|
| Vehicle Control | 2 hr | 1.00 ± 0.15 | - |
| This compound (50 mg/kg) | 2 hr | 0.25 ± 0.08 | 75 |
| This compound (50 mg/kg) | 8 hr | 0.45 ± 0.10 | 55 |
| this compound (50 mg/kg) | 24 hr | 0.85 ± 0.12 | 15 |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. All animal studies should be conducted in compliance with institutional guidelines and regulations.
Protocol 1: Human Tumor Xenograft Model Development
Objective: To establish subcutaneous tumors in immunocompromised mice using a human cancer cell line with a dysregulated PI3K pathway.
Materials:
-
Immunocompromised mice (e.g., Nude, SCID)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® (optional)
-
Syringes (1 mL) and needles (27G)
Procedure:
-
Cell Culture: Culture cancer cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have >95% viability before implantation.
-
Cell Preparation: Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in serum-free medium or PBS at a concentration of 1 x 10⁸ cells/mL.[1]
-
Implantation: (Optional: Mix the cell suspension 1:1 with Matrigel® to improve tumor take rate). Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.[1][5]
-
Tumor Monitoring: Monitor mice regularly for tumor formation. Begin caliper measurements when tumors become palpable.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups.[5][15]
Protocol 2: Drug Formulation and Administration
Objective: To prepare and administer this compound to tumor-bearing mice.
Materials:
-
This compound compound
-
Vehicle (e.g., 0.5% HPMC in water, 10% DMSO/90% corn oil)
-
Balance, weigh boats, spatulas
-
Sonicator or homogenizer
-
Oral gavage needles
Procedure:
-
Vehicle Preparation: Prepare the chosen vehicle solution under sterile conditions.
-
Formulation: Calculate the required amount of this compound for the desired dose and number of animals. Create a suspension of this compound directly in the vehicle by sonication or homogenization to ensure uniformity.[5]
-
Administration: Administer the formulation to mice via oral gavage (p.o.) at the specified dose and schedule (e.g., once daily, qd). The typical administration volume is 10 mL/kg of body weight.[5]
-
Stability: Prepare fresh formulations regularly (e.g., weekly) and store at 4°C to ensure stability.
Protocol 3: Assessment of Anti-Tumor Efficacy
Objective: To evaluate the effect of this compound on tumor growth in the xenograft model.
Materials:
-
Digital calipers
-
Animal balance
Procedure:
-
Measurements: Measure tumor dimensions (length and width) with calipers 2-3 times per week.[5] Record the body weight of each mouse at the same frequency to monitor toxicity.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width²) / 2.[1][5]
-
Study Endpoint: At the end of the study (e.g., Day 21), euthanize the mice and excise the tumors.
-
Tumor Weight: Measure the final weight of each excised tumor.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[1][16][17]
Protocol 4: Pharmacodynamic (PD) Marker Analysis
Objective: To determine if this compound inhibits the PI3K pathway in tumor tissue by analyzing the phosphorylation of downstream effectors.[3]
Materials:
-
Tumor-bearing mice from a satellite study group
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Tissue homogenizer
-
Microcentrifuge
-
BCA protein assay kit
-
Western blot reagents (SDS-PAGE gels, transfer membranes, blocking buffer)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt)[18]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Sample Collection: Collect tumor samples at specified time points (e.g., 2, 8, 24 hours) after the final dose of this compound.[5][13]
-
Protein Extraction: Immediately snap-freeze tumors in liquid nitrogen or homogenize in ice-cold lysis buffer. Clear the lysate by centrifugation.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting: a. Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane (e.g., with 5% BSA or non-fat milk) for 1 hour. c. Incubate with primary antibodies overnight at 4°C. d. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. e. Detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of target inhibition.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. iv.iiarjournals.org [iv.iiarjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. dovepress.com [dovepress.com]
- 18. Synthesis and in Vitro and in Vivo Evaluation of Phosphoinositide-3-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AB-3Prgd2 in Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies.[1][2] A key hallmark of GBM is its high vascularity and invasiveness, processes highly dependent on the expression of certain cell surface receptors.[1] One such receptor, integrin αvβ3, is overexpressed on both glioblastoma cells and the associated neovasculature, making it a prime target for therapeutic intervention.[3][4] AB-3Prgd2 is a dimeric cyclic Arg-Gly-Asp (RGD) peptide designed to specifically target integrin αvβ3. When chelated with a radionuclide like Lutetium-177 (¹⁷⁷Lu), it transforms into a potent targeted radiotherapeutic agent, ¹⁷⁷Lu-AB-3Prgd2, capable of delivering cytotoxic radiation directly to the tumor site.[5][6]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in preclinical glioblastoma research, focusing on its application in targeted radionuclide therapy.
Mechanism of Action
This compound functions as a high-affinity ligand for integrin αvβ3. The RGD motif within the peptide mimics the natural binding site of extracellular matrix proteins, allowing it to competitively bind to the integrin receptor.[4] In glioblastoma, the binding of ¹⁷⁷Lu-AB-3Prgd2 to integrin αvβ3 on tumor cells and endothelial cells of the tumor neovasculature initiates targeted delivery of beta-emitting radiation. This localized radiation induces DNA damage and subsequent cell death, leading to an anti-tumor effect.[3][5]
Caption: Signaling pathway of ¹⁷⁷Lu-AB-3Prgd2 in glioblastoma cells.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of ¹⁷⁷Lu-AB-3Prgd2 in a U87MG glioblastoma xenograft model.
Table 1: Biodistribution of ¹⁷⁷Lu-3PRGD2 in U87MG Tumor-Bearing Nude Mice (%ID/g)
| Time Post-Injection | Tumor | Blood | Liver | Kidneys | Muscle |
| 1 h | 6.03 ± 0.65 | 2.10 ± 0.45 | 1.55 ± 0.21 | 10.12 ± 1.89 | 0.88 ± 0.23 |
| 4 h | 4.62 ± 1.44 | 0.89 ± 0.27 | 1.23 ± 0.18 | 8.54 ± 1.55 | 0.54 ± 0.11 |
| 24 h | 3.55 ± 1.08 | 0.15 ± 0.04 | 0.87 ± 0.13 | 5.01 ± 0.98 | 0.21 ± 0.05 |
| 72 h | 1.22 ± 0.18 | 0.03 ± 0.01 | 0.45 ± 0.09 | 1.87 ± 0.43 | 0.09 ± 0.02 |
Data extracted from a study by Liu et al.[5]
Table 2: Therapeutic Efficacy of ¹⁷⁷Lu-3PRGD2 in U87MG Xenografts
| Treatment Group | Dosage | Tumor Volume on Day 28 (mm³) | Tumor Growth Inhibition |
| Saline Control | N/A | ~1800 | N/A |
| ¹⁷⁷Lu-3PRGD2 (Single Dose) | 111 MBq | ~800 | Significant (P < 0.005 vs. control) |
| ¹⁷⁷Lu-3PRGD2 (Two Doses) | 2 x 111 MBq | ~400 | Significantly better than single dose |
| ¹⁷⁷Lu-3PRGD2 + Endostar | 111 MBq + 8 mg/kg daily | ~350 | Significantly better than single dose |
Data interpreted from graphical representations in a study by Liu et al.[5]
Experimental Protocols
Protocol 1: In Vivo Targeted Radionuclide Therapy in a Glioblastoma Xenograft Model
This protocol describes the evaluation of the therapeutic efficacy of ¹⁷⁷Lu-AB-3Prgd2 in a subcutaneous U87MG glioblastoma mouse model.[5]
Materials:
-
U87MG human glioblastoma cells
-
Female BALB/c nude mice (4-6 weeks old)
-
Matrigel
-
¹⁷⁷Lu-AB-3Prgd2 (or ¹⁷⁷Lu-3PRGD2)
-
Saline solution
-
Animal anesthesia
-
Calipers for tumor measurement
Workflow:
Caption: Workflow for in vivo therapeutic efficacy studies.
Procedure:
-
Cell Culture: Culture U87MG cells in appropriate media until they reach 80-90% confluency.
-
Tumor Cell Implantation:
-
Harvest and resuspend U87MG cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 2 x 10⁶ cells into the right flank of each nude mouse.[5]
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow until they reach a volume of approximately 100-150 mm³.
-
Measure tumor dimensions with calipers every 2-3 days and calculate volume using the formula: (Length x Width²) / 2.
-
-
Animal Grouping and Treatment Administration:
-
Randomly assign mice to different treatment groups (e.g., Saline control, single-dose ¹⁷⁷Lu-AB-3Prgd2, multi-dose ¹⁷⁷Lu-AB-3Prgd2).
-
For targeted radiotherapy, intravenously inject ¹⁷⁷Lu-AB-3Prgd2 via the tail vein. A typical dose might be 111 MBq per mouse.[5]
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight for a specified period (e.g., 28 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
-
-
Data Analysis:
-
Plot tumor growth curves for each group.
-
Perform statistical analysis to determine the significance of tumor growth inhibition between treatment groups.
-
Protocol 2: Biodistribution Study
This protocol outlines the procedure to determine the uptake and clearance of ¹⁷⁷Lu-AB-3Prgd2 in various organs.[5]
Materials:
-
Tumor-bearing mice from Protocol 1
-
¹⁷⁷Lu-AB-3Prgd2
-
Gamma counter
-
Dissection tools
-
Scales for weighing organs
Procedure:
-
Radiotracer Injection: Inject a known amount of ¹⁷⁷Lu-AB-3Prgd2 intravenously into tumor-bearing mice.
-
Tissue Collection:
-
At various time points post-injection (e.g., 1, 4, 24, 72 hours), euthanize a cohort of mice (n=4-5 per time point).
-
Dissect and collect major organs and tissues of interest (tumor, blood, heart, lung, liver, spleen, kidneys, muscle, bone, etc.).
-
-
Radioactivity Measurement:
-
Weigh each collected tissue sample.
-
Measure the radioactivity in each sample using a calibrated gamma counter.
-
Also measure the decay-corrected injected dose in a standard.
-
-
Data Calculation:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
This is calculated as: (%ID/g) = (Radioactivity in tissue / Weight of tissue) / (Total injected radioactivity) x 100.
-
Safety and Considerations
-
Radiological Safety: All work with ¹⁷⁷Lu-AB-3Prgd2 must be conducted in a licensed facility with appropriate shielding and personal protective equipment, following all institutional and national regulations for handling radioactive materials.
-
Animal Welfare: All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC) and performed in accordance with ethical guidelines.
-
Agent Stability: Ensure the radiochemical purity and stability of ¹⁷⁷Lu-AB-3Prgd2 before injection.
Conclusion
This compound, particularly when radiolabeled with ¹⁷⁷Lu, represents a promising agent for targeted therapy of glioblastoma. Its high affinity for the overexpressed integrin αvβ3 allows for specific delivery of a cytotoxic payload to the tumor microenvironment. The protocols outlined above provide a framework for researchers to investigate and validate the therapeutic potential of this compound in preclinical settings, contributing to the development of novel and more effective treatments for this devastating disease.
References
- 1. Aberrant Signaling Pathways in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling pathways and therapeutic approaches in glioblastoma multiforme (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-tumor effect of integrin targeted (177)Lu-3PRGD2 and combined therapy with Endostar - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: AB-3Prgd2 for PET/CT Imaging of Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-3Prgd2 is a promising radiopharmaceutical agent designed for the targeted imaging of solid tumors using Positron Emission Tomography/Computed Tomography (PET/CT). This molecule is a conjugate of a dimeric cyclic Arginine-Glycine-Aspartic acid (RGD) peptide with three polyethylene (B3416737) glycol (PEG) spacers (3PRGD2), coupled with an albumin binder (AB). The RGD motif specifically targets integrin αvβ3, a cell surface receptor that is overexpressed on various tumor cells and tumor endothelial cells, playing a crucial role in tumor angiogenesis, proliferation, and survival.[1] The albumin binder component is designed to enhance the pharmacokinetic properties of the agent, leading to improved tumor uptake and retention.[2] When labeled with a positron-emitting radionuclide, such as Gallium-68 (⁶⁸Ga), this compound allows for the non-invasive visualization and quantification of integrin αvβ3 expression in solid tumors.
These application notes provide an overview of the mechanism of action, preclinical and clinical data, and standardized protocols for the use of this compound in PET/CT imaging.
Mechanism of Action: Targeting Integrin αvβ3
Integrin αvβ3 is a key player in the process of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3][4] It is highly expressed on activated endothelial cells within the tumor neovasculature and on the surface of various cancer cells, while its expression in normal, healthy tissues is minimal.[3][4][5] This differential expression makes integrin αvβ3 an attractive target for cancer diagnostics and therapeutics.
The RGD peptide sequence within this compound mimics the natural ligands of integrin αvβ3, allowing it to bind with high affinity and selectivity to the receptor.[3][4] Upon intravenous administration, the radiolabeled this compound circulates in the bloodstream and accumulates at the tumor site through this specific binding. The emitted positrons from the radionuclide label annihilate with surrounding electrons, producing two 511 keV gamma photons that are detected by the PET scanner, enabling the visualization of tumor lesions.
Preclinical Studies
Preclinical evaluation of RGD-based radiotracers has been extensively performed in various animal models of cancer. These studies have demonstrated the feasibility of targeting integrin αvβ3 for tumor imaging and have provided a rationale for clinical translation.
Quantitative Data from Preclinical Studies
| Radiotracer | Animal Model | Tumor Type | Tumor Uptake (%ID/g) at 1h | Tumor Uptake (%ID/g) at 4h | Tumor Uptake (%ID/g) at 24h | Reference |
| ¹⁷⁷Lu-3PRGD₂ | Nude Mice | U87MG Glioblastoma | 6.03 ± 0.65 | 4.62 ± 1.44 | 3.55 ± 1.08 | [6] |
Note: The table presents data for a Lutetium-177 labeled 3PRGD2, which serves as a therapeutic analogue but demonstrates the targeting capability of the 3PRGD2 peptide.
Experimental Protocol: Preclinical PET/CT Imaging of Solid Tumors in a Xenograft Mouse Model
This protocol outlines a general procedure for PET/CT imaging of solid tumors in a xenograft mouse model using a ⁶⁸Ga-labeled this compound.
1. Animal Model Preparation:
-
Establish tumor xenografts by subcutaneously injecting a suspension of cancer cells (e.g., U87MG, MDA-MB-435) into the flank of immunocompromised mice.[7]
-
Allow tumors to grow to a suitable size for imaging (e.g., 100-200 mm³).
2. Radiotracer Administration:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Intravenously inject 3.7-7.4 MBq of ⁶⁸Ga-AB-3Prgd2 through the tail vein.
3. PET/CT Imaging:
-
At a predetermined time point post-injection (e.g., 1 hour), position the anesthetized mouse in the PET/CT scanner.
-
Acquire a CT scan for anatomical localization and attenuation correction.
-
Perform a static PET scan for 10-15 minutes.
4. Image Analysis:
-
Reconstruct the PET and CT images.
-
Fuse the PET and CT images for anatomical correlation.
-
Draw regions of interest (ROIs) over the tumor and other organs of interest on the fused images.
-
Calculate the tracer uptake in the ROIs, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).
References
- 1. Facebook [cancer.gov]
- 2. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin αvβ3-positive tumors: A first-in-human study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Advances in Clinical Oncology Research on 99mTc-3PRGD2 SPECT Imaging [frontiersin.org]
- 4. Advances in Clinical Oncology Research on 99mTc-3PRGD2 SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 99mTc-3PRGD2 SPECT/CT Imaging for Diagnosing Lymph Node Metastasis of Primary Malignant Lung Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrin αvβ3-Targeted Radiotracer 99mTc-3P-RGD2 Useful for Noninvasive Monitoring of Breast Tumor Response to Antiangiogenic Linifanib Therapy but not Anti-Integrin αvβ3 RGD2 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dosing and Administration of ¹⁷⁷Lu-AB-3PRGD2 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of ¹⁷⁷Lu-AB-3PRGD2 in murine models for preclinical research. The protocols detailed below are based on established methodologies for biodistribution, imaging, and therapeutic efficacy studies.
Introduction
¹⁷⁷Lu-AB-3PRGD2 is a radiopharmaceutical agent designed for targeted radionuclide therapy. It consists of a dimeric cyclic Arginine-Glycine-Aspartic acid (RGD) peptide (3PRGD2) that targets integrin αvβ3, conjugated with a Lutetium-177 (¹⁷⁷Lu) radioisotope via a DOTA chelator, and includes an albumin-binding moiety (AB) to enhance its pharmacokinetic properties. Integrin αvβ3 is overexpressed on various tumor cells and tumor neovasculature, making it an attractive target for cancer therapy. The beta-emitting properties of ¹⁷⁷Lu deliver localized radiation to the tumor site, inducing cell death.
Mechanism of Action
¹⁷⁷Lu-AB-3PRGD2 exerts its anti-tumor effect through a targeted mechanism. The RGD peptide moiety specifically binds to integrin αvβ3 expressed on the surface of tumor cells and endothelial cells of the tumor neovasculature. Upon binding, the radiopharmaceutical is internalized, delivering a cytotoxic dose of radiation from the β-emitter ¹⁷⁷Lu directly to the tumor cells, leading to DNA damage and subsequent cell death.
Figure 1: Integrin αvβ3 signaling pathway activated by ¹⁷⁷Lu-AB-3PRGD2 binding.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of ¹⁷⁷Lu-3PRGD2 and its analogues in mouse models.
Table 1: Biodistribution of ¹⁷⁷Lu-3PRGD2 in U87MG Tumor-Bearing Nude Mice (%ID/g) [1][2]
| Organ | 1 h p.i. | 4 h p.i. | 24 h p.i. | 72 h p.i. |
| Blood | 2.15 ± 0.45 | 0.65 ± 0.18 | 0.08 ± 0.02 | 0.02 ± 0.01 |
| Heart | 1.05 ± 0.22 | 0.42 ± 0.11 | 0.15 ± 0.04 | 0.05 ± 0.01 |
| Lung | 2.58 ± 0.54 | 1.02 ± 0.27 | 0.35 ± 0.09 | 0.12 ± 0.03 |
| Liver | 3.54 ± 0.74 | 2.18 ± 0.57 | 0.85 ± 0.22 | 0.32 ± 0.08 |
| Spleen | 1.25 ± 0.26 | 0.85 ± 0.22 | 0.45 ± 0.12 | 0.18 ± 0.05 |
| Kidney | 4.18 ± 1.08 | 3.13 ± 0.59 | 1.55 ± 0.41 | 0.55 ± 0.14 |
| Stomach | 0.85 ± 0.18 | 0.55 ± 0.14 | 0.25 ± 0.07 | 0.10 ± 0.03 |
| Intestine | 5.16 ± 0.48 | 4.15 ± 1.12 | 1.85 ± 0.48 | 0.65 ± 0.17 |
| Muscle | 0.85 ± 0.18 | 0.35 ± 0.09 | 0.12 ± 0.03 | 0.04 ± 0.01 |
| Bone | 1.55 ± 0.32 | 1.05 ± 0.27 | 0.65 ± 0.17 | 0.25 ± 0.07 |
| Brain | 0.15 ± 0.03 | 0.08 ± 0.02 | 0.03 ± 0.01 | 0.01 ± 0.00 |
| Tumor | 6.03 ± 0.65 | 4.62 ± 1.44 | 3.55 ± 1.08 | 1.22 ± 0.18 |
Table 2: Therapeutic Efficacy of ¹⁷⁷Lu-3PRGD2 in U87MG Tumor-Bearing Nude Mice [2]
| Treatment Group | Tumor Volume Doubling Time (Days) |
| Saline Control | 3 |
| ¹⁷⁷Lu-3PRGD2 (111 MBq, single dose) | 11 |
| ¹⁷⁷Lu-3PRGD2 (111 MBq x 2 doses) | 28 |
Experimental Protocols
Animal Models
Female athymic nude mice (BALB/c nude) are typically used. For tumor xenografts, human glioblastoma U87MG cells or murine colon adenocarcinoma MC38 cells are subcutaneously injected into the flank of the mice. Studies commence when tumors reach a volume of approximately 50-100 mm³.
Biodistribution Studies
Figure 2: Workflow for a biodistribution study.
-
Animal Preparation: Use tumor-bearing mice as described above.
-
Dosing: Administer approximately 370 kBq of ¹⁷⁷Lu-AB-3PRGD2 in a volume of 0.1-0.2 mL via the tail vein.
-
Time Points: Euthanize groups of mice (n=4 per group) at 1, 4, 24, and 72 hours post-injection (p.i.).
-
Organ Harvesting: Collect blood, tumor, and major organs (heart, lungs, liver, spleen, kidneys, stomach, intestine, muscle, bone, and brain).
-
Measurement: Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
SPECT/CT Imaging Protocol
-
Animal Preparation: Anesthetize a tumor-bearing mouse using isoflurane (B1672236) (1-2% in oxygen).
-
Dosing: Administer approximately 50-74 MBq of ¹⁷⁷Lu-AB-3PRGD2 intravenously.
-
Imaging:
-
Position the mouse on the scanner bed.
-
Acquire SPECT images at various time points (e.g., 4, 24, 48, 72 hours p.i.).
-
Use a medium- or high-energy collimator.
-
Set energy windows centered at the characteristic gamma peaks of ¹⁷⁷Lu (e.g., 113 keV and 208 keV).
-
Acquire CT images for anatomical co-registration.
-
-
Image Analysis: Reconstruct and fuse SPECT and CT images. Draw regions of interest (ROIs) over the tumor and other organs to quantify radioactivity uptake.
Targeted Radionuclide Therapy Protocol
Figure 3: Workflow for a targeted radionuclide therapy study.
-
Animal Preparation: Use tumor-bearing mice with a tumor volume of approximately 50 mm³.
-
Grouping: Randomly assign mice to different treatment groups (n=9 per group), for example:
-
Group 1: Saline control (intravenous injection).
-
Group 2: Single dose of ¹⁷⁷Lu-AB-3PRGD2 (e.g., 111 MBq).
-
Group 3: Multiple doses of ¹⁷⁷Lu-AB-3PRGD2 (e.g., 111 MBq on day 0 and day 6).
-
-
Dosing: Administer the respective treatments intravenously.
-
Monitoring: Measure tumor dimensions with a caliper and body weight twice weekly.
-
Endpoint: The study can be terminated when tumors in the control group reach a certain size, or after a predetermined period.
-
Data Analysis: Plot tumor growth curves for each group and calculate metrics such as tumor volume doubling time to assess therapeutic efficacy.
Maximum Tolerated Dose (MTD) Study
-
Animal Preparation: Use non-tumor-bearing female BALB/c nude mice.
-
Dosing: Administer escalating doses of ¹⁷⁷Lu-AB-3PRGD2 (e.g., 37, 74, 111 MBq) to different groups of mice (n=7 per group).
-
Monitoring:
-
Monitor body weight and general health status twice weekly for at least 20 days.
-
Collect peripheral blood samples twice weekly for complete blood counts (WBC, RBC, platelets, etc.).
-
-
Data Analysis: Determine the MTD based on changes in body weight, hematological parameters, and any observed signs of toxicity. The MTD of ¹⁷⁷Lu-3PRGD2 in nude mice has been reported to be greater than 111 MBq.[2][3]
References
Application Notes and Protocols for ¹⁷⁷Lu-AB-3PRGD2 Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the radiolabeling of AB-3PRGD2 with Lutetium-177 (¹⁷⁷Lu). ¹⁷⁷Lu-AB-3PRGD2 is a promising radiopharmaceutical for targeted radionuclide therapy, leveraging the affinity of the RGD peptide motif for integrin αvβ3, which is overexpressed in various tumor cells and angiogenic vasculature. The addition of an albumin-binding motif (AB) enhances its pharmacokinetic profile, leading to prolonged circulation and increased tumor uptake. These application notes are intended to guide researchers in the preparation and quality control of this therapeutic agent.
Signaling Pathway of RGD Peptides
The Arg-Gly-Asp (RGD) sequence is a well-known motif that binds to a class of cell adhesion receptors known as integrins.[1] Specifically, the RGD sequence in molecules like this compound primarily targets integrin αvβ3.[2] Integrins are transmembrane heterodimers that mediate cell-matrix and cell-cell interactions, playing a crucial role in cell signaling, migration, proliferation, and survival.[3][4] Upon binding of an RGD-containing ligand, integrin αvβ3 undergoes a conformational change, leading to the activation of downstream signaling cascades. One of the key initial events is the recruitment and activation of Focal Adhesion Kinase (FAK).[5][6] Activated FAK can then trigger multiple downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is critical for cell survival and proliferation.[7][8] Furthermore, FAK activation can influence the Ras-MAPK (Mitogen-Activated Protein Kinase) pathway, which also plays a role in cell growth and differentiation.[3] The signaling ultimately leads to transcriptional regulation of genes involved in angiogenesis, cell survival, and metastasis.
Experimental Protocol: ¹⁷⁷Lu-AB-3PRGD2 Radiolabeling
This protocol details the manual radiolabeling of DOTA-conjugated this compound with ¹⁷⁷LuCl₃.
Materials and Equipment
-
¹⁷⁷LuCl₃ solution: No-carrier-added (NCA) in HCl.
-
DOTA-AB-3PRGD2 peptide: Lyophilized powder.
-
Reaction Buffer: 0.5 M Sodium Acetate (NaOAc) buffer, pH 5.6.
-
Purification Cartridge: C18 Sep-Pak light cartridge.
-
Sterile Filtration Membrane: 0.22 µm aseptic filter.
-
Solvents: Ethanol, sterile water for injection, and a developing solution of CH₃OH:NH₄OAc (1:1, v/v) for quality control.
-
Equipment: Dry heat block or water bath, dose calibrator, analytical thin-layer chromatography (TLC) scanner, High-Performance Liquid Chromatography (HPLC) system.
Radiolabeling Workflow
References
- 1. RGD and other recognition sequences for integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activated αvβ3 Integrin Regulates αvβ5 Integrin–Mediated Phagocytosis in Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A signaling pathway from the alpha5beta1 and alpha(v)beta3 integrins that elevates bcl-2 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. αVβ3 Integrin Regulates Macrophage Inflammatory Responses via PI3 Kinase/Akt-Dependent NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AB-3Prgd2 in Lung Cancer Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-3Prgd2 is a promising agent for the diagnosis and targeted therapy of cancers that overexpress integrin αvβ3, a key player in tumor angiogenesis and metastasis. This document provides detailed application notes and protocols for the use of this compound and its radiolabeled conjugates, such as ¹⁷⁷Lu-AB-3Prgd2 and ⁹⁹ᵐTc-3PRgd2, in preclinical lung cancer xenograft models. These guidelines are intended to assist researchers in designing and executing experiments to evaluate the therapeutic efficacy and molecular imaging capabilities of this novel compound.
Integrin αvβ3 is highly expressed on activated endothelial cells and various tumor cells, including non-small cell lung cancer, making it an attractive target for therapeutic intervention.[1][2] this compound is a dimeric cyclic RGD (Arginyl-Glycyl-Aspartic acid) peptide with polyethylene (B3416737) glycol (PEG) linkers and an albumin-binding motif, designed for enhanced binding affinity to integrin αvβ3 and improved pharmacokinetics.[3][4] Radiolabeled versions of this peptide are utilized for both imaging and targeted radionuclide therapy.
Mechanism of Action: Targeting Integrin αvβ3 Signaling
This compound functions by specifically binding to integrin αvβ3 on the surface of tumor and endothelial cells. This interaction can be leveraged for targeted drug delivery. When radiolabeled, for instance with Lutetium-177 (¹⁷⁷Lu), it delivers a cytotoxic payload directly to the tumor site, minimizing off-target toxicity.[4][5] The binding of this compound to integrin αvβ3 can disrupt downstream signaling pathways crucial for tumor growth, proliferation, and angiogenesis.
Caption: this compound targets integrin αvβ3, inhibiting key tumor progression pathways.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving 3Prgd2 and its derivatives in tumor xenograft models. While some studies utilize the U87MG glioblastoma model, the principles of integrin αvβ3 targeting are applicable to lung cancer models expressing this receptor.
Table 1: Biodistribution of ¹⁷⁷Lu-3PRgd2 in U87MG Xenografts [5][6]
| Time Post-Injection | Tumor Uptake (%ID/g) |
| 1 hour | 6.03 ± 0.65 |
| 4 hours | 4.62 ± 1.44 |
| 24 hours | 3.55 ± 1.08 |
| 72 hours | 1.22 ± 0.18 |
Table 2: Therapeutic Efficacy of ¹⁷⁷Lu-3PRgd2 in U87MG Xenografts [5]
| Treatment Group | Dosage | Outcome |
| Saline Control | - | Continuous tumor growth |
| ¹⁷⁷Lu-3PRgd2 Single Dose | 111 MBq | Significant tumor growth delay (P < 0.005 vs. control) |
| ¹⁷⁷Lu-3PRgd2 Two Doses | 2 x 111 MBq (Day 0 and 6) | Enhanced tumor growth inhibition (P < 0.001 vs. single dose) |
| ¹⁷⁷Lu-3PRgd2 + Endostar | 111 MBq + 8 mg/kg daily for 2 weeks | Potently enhanced tumor growth inhibition |
Table 3: Imaging of Lung Cancer with ⁹⁹ᵐTc-3PRgd2 in Patients [7]
| Imaging Modality | Tumor-to-Background (T/B) Ratio (Malignant Lesions) | Sensitivity | Specificity |
| Planar Imaging (1h) | 1.65 ± 0.47 | 88% (semi-quantitative) | 58-67% |
| SPECT (4h) | 2.78 ± 1.52 | 93-97% (visual) | 58-67% |
Experimental Protocols
Below are detailed protocols for establishing lung cancer xenografts and for conducting imaging and therapeutic studies with radiolabeled this compound.
Protocol 1: Establishment of Lung Adenocarcinoma Xenograft Model
-
Cell Culture: Culture a human lung adenocarcinoma cell line known to express integrin αvβ3 (e.g., A549) in appropriate media and conditions.
-
Animal Model: Use 4-6 week old immunocompromised mice (e.g., BALB/c nude mice).[8]
-
Tumor Inoculation:
-
Harvest cultured lung cancer cells and resuspend in sterile phosphate-buffered saline (PBS) or serum-free media.
-
Subcutaneously inject approximately 5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
-
Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³).[8]
-
Protocol 2: In Vivo SPECT Imaging with ⁹⁹ᵐTc-3PRgd2
This protocol is for non-invasive monitoring of tumor angiogenesis and response to therapy.
-
Radiolabeling: Prepare ⁹⁹ᵐTc-3PRgd2 according to established protocols, ensuring high radiochemical purity.
-
Animal Preparation: Anesthetize tumor-bearing mice.
-
Tracer Administration: Inject approximately 11.1 MBq/kg (0.3 mCi/kg) of ⁹⁹ᵐTc-3PRgd2 intravenously via the tail vein.[7]
-
SPECT/CT Imaging:
-
Image Analysis:
Protocol 3: Targeted Radionuclide Therapy with ¹⁷⁷Lu-AB-3Prgd2
This protocol outlines a study to assess the anti-tumor efficacy of ¹⁷⁷Lu-AB-3Prgd2.
-
Group Allocation: Randomly assign tumor-bearing mice to different treatment groups (e.g., saline control, single-dose ¹⁷⁷Lu-AB-3Prgd2, multi-dose ¹⁷⁷Lu-AB-3Prgd2, combination therapy).[5]
-
Treatment Administration:
-
Efficacy Assessment:
-
Monitor and record tumor volumes and body weights regularly.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis.
-
-
Histopathological Analysis:
-
Perform hematoxylin (B73222) and eosin (B541160) (H&E) staining on tumor sections to assess morphology.
-
Conduct immunohistochemistry (IHC) for markers of proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL), and angiogenesis (e.g., CD31) to evaluate the therapeutic effect at a cellular level.
-
Caption: Workflow for preclinical evaluation of this compound in lung cancer xenografts.
Conclusion
This compound and its radiolabeled conjugates represent a versatile platform for the molecular imaging and targeted radiotherapy of lung cancer. The protocols and data presented herein provide a framework for researchers to further investigate the potential of this promising agent in preclinical settings. The high affinity for integrin αvβ3 and favorable pharmacokinetic profile of this compound underscore its potential for clinical translation. Further studies in various lung cancer xenograft models are warranted to fully elucidate its therapeutic potential and to optimize treatment regimens.
References
- 1. Frontiers | Advances in Clinical Oncology Research on 99mTc-3PRGD2 SPECT Imaging [frontiersin.org]
- 2. Advances in Clinical Oncology Research on 99mTc-3PRGD2 SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin αvβ3-positive tumors: A first-in-human study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 99mTc-3PRGD2 for integrin receptor imaging of lung cancer: a multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 99mTc-3PRGD2 SPECT Predicts the Outcome of Endostar and Cisplatin Therapy in Xenograft Animals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biodistribution and Dosimetry Studies with AB-3Prgd2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biodistribution and dosimetry of AB-3Prgd2, a promising radiopharmaceutical agent. The included protocols are intended to serve as a guide for researchers designing and executing preclinical and clinical studies with this compound.
Introduction to this compound
This compound is a radiolabeled peptide-based agent developed for targeting integrin αvβ3, a cell surface receptor that is overexpressed in various tumor cells and during angiogenesis. The agent is composed of a pegylated cyclic arginine-glycine-aspartic acid (RGD) dimer, which specifically binds to integrin αvβ3, conjugated to a chelator for radiolabeling, often with Lutetium-177 (¹⁷⁷Lu) for therapeutic applications. The "AB" component refers to an albumin-binding motif, designed to optimize the pharmacokinetics of the agent.[1][2][3]
Preclinical Biodistribution of ¹⁷⁷Lu-3PRGD2 in a U87MG Tumor Model
Studies in tumor-bearing nude mice have been conducted to evaluate the biodistribution of ¹⁷⁷Lu-3PRGD2, a precursor to this compound. The data reveals significant tumor uptake and clearance through both gastrointestinal and renal pathways.
Table 1: Biodistribution of ¹⁷⁷Lu-3PRGD2 in U87MG Tumor-Bearing Nude Mice
| Organ/Tissue | 1 h post-injection (%ID/g ± SD) | 4 h post-injection (%ID/g ± SD) | 24 h post-injection (%ID/g ± SD) | 72 h post-injection (%ID/g ± SD) |
| Tumor | 6.03 ± 0.65 | 4.62 ± 1.44 | 3.55 ± 1.08 | 1.22 ± 0.18 |
| Blood | Data not available | Data not available | Data not available | Data not available |
| Heart | Data not available | Data not available | Data not available | Data not available |
| Lung | Data not available | Data not available | Data not available | Data not available |
| Liver | Data not available | Data not available | Data not available | Data not available |
| Spleen | Data not available | Data not available | Data not available | Data not available |
| Kidney | 4.18 ± 1.08 | 3.13 ± 0.59 | Data not available | Data not available |
| Intestine | 5.16 ± 0.48 | 4.15 ± 1.12 | Data not available | Data not available |
| Muscle | Data not available | Data not available | Data not available | Data not available |
| Bone | Data not available | Data not available | Data not available | Data not available |
%ID/g: Percentage of injected dose per gram of tissue. Data is expressed as mean ± standard deviation (n=4 per group).
Clinical Biodistribution and Dosimetry of ¹⁷⁷Lu-AB-3Prgd2 in Humans
A first-in-human study was conducted to assess the safety, pharmacokinetics, and dosimetry of ¹⁷⁷Lu-AB-3Prgd2 in patients with advanced integrin αvβ3-positive tumors.[1][4][5] The results provide crucial data for therapeutic planning and risk assessment.
Table 2: Absorbed Radiation Doses of ¹⁷⁷Lu-AB-3Prgd2 in Human Organs
| Organ | Mean Absorbed Dose (mGy/MBq ± SD) |
| Red Bone Marrow | 0.157 ± 0.032 |
| Kidneys | 0.684 ± 0.132 |
| Bladder Wall | 1.852 ± 1.047 |
| Liver | Data not available in provided search results |
| Spleen | Data not available in provided search results |
| Systemic (Whole Body) | 0.128 ± 0.013 |
The whole-body effective dose was reported to be 0.251 ± 0.047 mSv/MBq.[1][5][6]
Experimental Protocols
Preclinical Biodistribution Study Protocol (Rodent Model)
This protocol outlines a general procedure for assessing the biodistribution of radiolabeled compounds like ¹⁷⁷Lu-AB-3Prgd2 in a xenograft mouse model.
1. Animal Model:
-
Species: Athymic nude mice (or other appropriate strain).
-
Tumor Model: Subcutaneous xenograft of a human tumor cell line known to express integrin αvβ3 (e.g., U87MG glioblastoma).
-
Group Size: A minimum of 4-5 animals per time point is recommended for statistical significance.
2. Radiopharmaceutical Preparation:
-
Prepare ¹⁷⁷Lu-AB-3Prgd2 under aseptic conditions.
-
Determine the radiochemical purity of the final product using appropriate methods (e.g., HPLC).
-
Accurately measure the activity of the dose to be injected.
3. Administration:
-
Administer a known amount of ¹⁷⁷Lu-AB-3Prgd2 (e.g., 370 kBq per mouse) via tail vein injection.
-
Record the precise injected volume and activity for each animal.
4. Sample Collection:
-
At predetermined time points (e.g., 1, 4, 24, 48, 72 hours post-injection), euthanize a group of animals.
-
Collect blood via cardiac puncture.
-
Dissect and collect major organs and tissues of interest (tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone).
-
Weigh each collected tissue sample.
5. Radioactivity Measurement:
-
Measure the radioactivity in each tissue sample and in standards of the injected dose using a calibrated gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each sample.
Caption: Preclinical Biodistribution Experimental Workflow.
Clinical Dosimetry Study Protocol (First-in-Human)
This protocol provides a general framework for a first-in-human study to determine the dosimetry of ¹⁷⁷Lu-AB-3Prgd2.
1. Patient Selection:
-
Recruit patients with advanced, histologically confirmed tumors with evidence of integrin αvβ3 expression.
-
Obtain informed consent from all participants.
-
Ensure patients meet all inclusion and exclusion criteria as per the clinical trial protocol.
2. Radiopharmaceutical Administration:
-
Administer a precisely measured therapeutic dose of ¹⁷⁷Lu-AB-3Prgd2 intravenously.[1] The first-in-human study used a dosage of 1.57 ± 0.08 GBq.[1][5]
3. Pharmacokinetic Blood Sampling:
-
Collect blood samples at multiple time points post-injection (e.g., 5 minutes, 3, 24, 72, and 168 hours) to determine the blood clearance rate.[3]
4. Imaging:
-
Perform serial whole-body planar gamma camera imaging or SPECT/CT at various time points post-injection (e.g., 3, 24, 48, 72, 96, 120, and 168 hours).
-
Acquire quantitative data to determine the uptake and retention of ¹⁷⁷Lu-AB-3Prgd2 in source organs and tumors.
5. Data Analysis and Dosimetry Calculation:
-
Delineate regions of interest (ROIs) over source organs on the acquired images.
-
Generate time-activity curves (TACs) for each source organ.
-
Calculate the time-integrated activity coefficients (residence times) for each source organ.
-
Use a dosimetry software package (e.g., OLINDA/EXM) to calculate the absorbed radiation doses to target organs based on the MIRD formalism.
Caption: Clinical Dosimetry Study Workflow.
Signaling Pathway
The therapeutic mechanism of ¹⁷⁷Lu-AB-3Prgd2 is initiated by the binding of the RGD moiety to the integrin αvβ3 receptor on the surface of tumor cells. This binding facilitates the localization of the Lutetium-177 radionuclide at the tumor site. The subsequent decay of ¹⁷⁷Lu emits beta particles, which deposit energy in the surrounding tissue, leading to DNA damage and ultimately, cell death of the tumor cells.
Caption: Mechanism of Action of ¹⁷⁷Lu-AB-3Prgd2.
References
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin αvβ3-positive tumors: A first-in-human study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. EANM guidance document: dosimetry for first-in-human studies and early phase clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AB-3Prgd2 in Combination with Anti-Angiogenic Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and methodology for combining AB-3Prgd2, an integrin αvβ3-targeting radiopharmaceutical, with anti-angiogenic therapy. The combination of these two approaches presents a promising strategy to enhance anti-tumor efficacy by simultaneously targeting tumor cells and their associated neovasculature through distinct but complementary mechanisms.
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[1] Anti-angiogenic therapies, which aim to disrupt this process, have become a cornerstone of cancer treatment.[1] A prominent target for these therapies is the Vascular Endothelial Growth Factor (VEGF) pathway.
Integrin αvβ3 is another key player in angiogenesis, highly expressed on activated endothelial cells and various tumor cells.[2] this compound is a dimeric RGD (Arginine-Glycine-Aspartic acid) peptide that specifically targets integrin αvβ3. When labeled with a therapeutic radionuclide such as Lutetium-177 (¹⁷⁷Lu), it becomes a targeted radiopharmaceutical therapy (TRT) agent, delivering localized radiation to the tumor microenvironment.[1]
The combination of this compound-based TRT with an anti-angiogenic agent, such as the recombinant human endostatin (B67465) Endostar, has been shown to be more effective than either monotherapy in preclinical models.[1] This enhanced effect is likely due to the dual targeting of both the tumor vasculature and the tumor cells themselves.
Signaling Pathways and Mechanism of Action
The combination of this compound and anti-angiogenic therapy leverages a two-pronged attack on the tumor. This compound targets integrin αvβ3, which is crucial for endothelial cell migration and survival during angiogenesis. Anti-angiogenic agents, such as those targeting the VEGF pathway or endostatin-based drugs like Endostar, inhibit other critical steps in blood vessel formation. This dual blockade can lead to a more comprehensive shutdown of tumor angiogenesis and direct cytotoxic effects on tumor cells expressing integrin αvβ3.
Caption: Dual-targeting strategy of this compound and anti-angiogenic therapy.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from a key preclinical study investigating the combination of ¹⁷⁷Lu-3PRGD2 and the anti-angiogenic agent Endostar in a U87MG human glioblastoma xenograft mouse model.[1]
Table 1: Biodistribution of ¹⁷⁷Lu-3PRGD2 in U87MG Tumor-Bearing Nude Mice [1]
| Time Post-Injection | Tumor (%ID/g) | Blood (%ID/g) | Liver (%ID/g) | Kidneys (%ID/g) | Muscle (%ID/g) |
| 1 h | 6.03 ± 0.65 | 1.15 ± 0.32 | 1.89 ± 0.35 | 4.18 ± 1.08 | 0.51 ± 0.11 |
| 4 h | 4.62 ± 1.44 | 0.42 ± 0.11 | 1.35 ± 0.21 | 3.13 ± 0.59 | 0.39 ± 0.08 |
| 24 h | 3.55 ± 1.08 | 0.09 ± 0.02 | 0.88 ± 0.15 | 1.95 ± 0.33 | 0.25 ± 0.05 |
| 72 h | 1.22 ± 0.18 | 0.03 ± 0.01 | 0.45 ± 0.09 | 0.89 ± 0.17 | 0.11 ± 0.02 |
| %ID/g = percentage of injected dose per gram of tissue. Data are presented as mean ± standard deviation. |
Table 2: Therapeutic Efficacy of ¹⁷⁷Lu-3PRGD2 and Endostar Combination Therapy [1]
| Treatment Group | Tumor Volume at Day 28 (mm³) | Tumor Growth Inhibition (%) |
| Saline (Control) | 1580 ± 210 | - |
| ¹⁷⁷Lu-3PRGD2 (111 MBq, single dose) | 650 ± 120 | 58.9 |
| Endostar (8 mg/kg/day for 14 days) | 890 ± 150 | 43.7 |
| ¹⁷⁷Lu-3PRGD2 + Endostar | 380 ± 95 | 75.9 |
| Data are presented as mean ± standard deviation. |
Experimental Protocols
The following protocols are based on the methodologies described in the study by Shi et al. (2014).[1]
Protocol 1: In Vivo Combination Therapy in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of ¹⁷⁷Lu-3PRGD2 in combination with an anti-angiogenic agent (Endostar) in a U87MG glioblastoma xenograft model.
Materials:
-
U87MG human glioblastoma cells
-
Female BALB/c nude mice (4-6 weeks old)
-
Matrigel
-
¹⁷⁷Lu-3PRGD2
-
Endostar
-
Saline solution
-
Calipers for tumor measurement
Workflow:
Caption: Experimental workflow for in vivo combination therapy.
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ U87MG cells mixed with Matrigel into the flank of each nude mouse.
-
Tumor Growth: Allow tumors to reach a volume of approximately 100-150 mm³.
-
Randomization: Randomly assign mice to the following treatment groups (n=8-10 mice/group):
-
Group 1: Saline (control)
-
Group 2: ¹⁷⁷Lu-3PRGD2 (111 MBq, single intravenous injection)
-
Group 3: Endostar (8 mg/kg/day, subcutaneous injection for 14 days)
-
Group 4: ¹⁷⁷Lu-3PRGD2 (111 MBq, single i.v. injection on day 0) + Endostar (8 mg/kg/day, s.c. injection for 14 days)
-
-
Treatment Administration: Administer treatments as described above.
-
Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width²)/2. Monitor body weight as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., day 28), euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for markers of proliferation (Ki-67) and apoptosis (TUNEL).
Protocol 2: Biodistribution Study
Objective: To determine the in vivo distribution and tumor uptake of ¹⁷⁷Lu-3PRGD2.
Materials:
-
Tumor-bearing mice (as prepared in Protocol 1)
-
¹⁷⁷Lu-3PRGD2
-
Gamma counter
Procedure:
-
Injection: Administer a known amount of ¹⁷⁷Lu-3PRGD2 (e.g., 0.37 MBq) via tail vein injection into tumor-bearing mice.
-
Tissue Collection: At various time points post-injection (e.g., 1, 4, 24, and 72 hours), euthanize a cohort of mice (n=4 per time point).
-
Organ Harvesting: Dissect and collect major organs and tissues (tumor, blood, heart, lung, liver, spleen, kidneys, muscle, bone, etc.).
-
Weighing and Counting: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculation: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Conclusion
The combination of this compound-based targeted radionuclide therapy with anti-angiogenic agents represents a potent and synergistic approach to cancer treatment. The preclinical data strongly support the enhanced anti-tumor efficacy of this combination. The protocols provided herein offer a framework for researchers to further investigate and optimize this promising therapeutic strategy. Future studies could explore the combination of this compound with other anti-angiogenic agents, such as VEGF inhibitors, and evaluate the long-term efficacy and safety of this dual-targeting approach.
References
Application Notes and Protocols for Monitoring Therapeutic Response to AB-3Prgd2
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-3Prgd2 is a novel therapeutic agent designed to target integrin αvβ3, a heterodimeric transmembrane glycoprotein (B1211001) that is overexpressed in various tumor cells and during angiogenesis.[1][2] The therapeutic strategy involves leveraging the role of integrin αvβ3 in tumor growth, invasion, and neovascularization. Effective monitoring of the therapeutic response to this compound is crucial for its clinical development and for optimizing patient outcomes. These application notes provide a comprehensive overview of methodologies to assess the efficacy of this compound, encompassing imaging, pharmacodynamic biomarkers, and tissue-based assays. The protocols provided herein are intended as a guide and may require optimization for specific experimental conditions.
Mechanism of Action: Targeting the Integrin αvβ3 Signaling Pathway
This compound is a radiolabeled peptide that binds with high affinity to integrin αvβ3. Integrin αvβ3 plays a pivotal role in cell-to-extracellular matrix adhesion, which is essential for tumor cell migration, invasion, and the formation of new blood vessels (angiogenesis).[2] Upon binding to its ligands in the extracellular matrix, integrin αvβ3 activates several downstream signaling pathways that promote cancer progression. Key pathways include the activation of Focal Adhesion Kinase (FAK) and Src family kinases, which in turn can trigger downstream cascades such as the PI3K/Akt and Ras/Raf/MEK/ERK pathways, promoting cell survival and proliferation.[1][3] By targeting integrin αvβ3, this compound aims to disrupt these signaling events, thereby inhibiting tumor growth and angiogenesis.
Monitoring Therapeutic Response
A multi-faceted approach is recommended to comprehensively monitor the therapeutic response to this compound. This includes anatomical imaging to assess changes in tumor size, molecular imaging to visualize target engagement, and the analysis of pharmacodynamic biomarkers in circulation and tumor tissue.
Imaging-Based Assessment of Tumor Response
The Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 provides a standardized methodology for assessing changes in tumor burden based on anatomical imaging modalities such as CT and MRI.[4][5][6][7]
Experimental Protocol:
-
Baseline Assessment: Perform baseline imaging (CT or MRI) within 4 weeks prior to initiating treatment with this compound.[5] The slice thickness for CT scans should be no greater than 5 mm.[4]
-
Lesion Selection:
-
Target Lesions: Identify up to five measurable lesions in total, with a maximum of two lesions per organ.[4][7] Measurable lesions are defined as those with a longest diameter of ≥10 mm (or ≥15 mm for the short axis of lymph nodes).[4][5]
-
Non-Target Lesions: All other lesions, including those that are non-measurable, are considered non-target lesions.[5]
-
-
Follow-up Assessments: Perform follow-up imaging at predefined intervals (e.g., every 6-8 weeks) to assess changes in the size of target lesions.
-
Response Evaluation:
-
Complete Response (CR): Disappearance of all target lesions, and any pathological lymph nodes must have a reduction in short axis to <10 mm.[4][6]
-
Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions, taking the baseline sum as reference.[4][6]
-
Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions from the smallest sum recorded, or the appearance of one or more new lesions.[4] An absolute increase of at least 5 mm is also required.[4][7]
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.[5][6]
-
For radiolabeled versions of this compound (e.g., 177Lu-AB-3PRGD2), molecular imaging techniques such as SPECT/CT or PET/CT can be employed to visualize drug distribution and target engagement. This can provide early evidence of therapeutic activity before anatomical changes are observable.
Pharmacodynamic Biomarker Analysis
Monitoring changes in circulating biomarkers can provide insights into the biological activity of this compound.
Given that integrin αvβ3 is a key player in angiogenesis, monitoring serum levels of angiogenic factors can be a valuable tool.
Potential Biomarkers:
-
Vascular Endothelial Growth Factor (VEGF)[8]
-
Basic Fibroblast Growth Factor (bFGF)
-
Angiopoietin-1 and -2 (Ang-1, Ang-2)[9]
-
Hepatocyte Growth Factor (HGF)[9]
Experimental Protocol (ELISA):
-
Sample Collection: Collect peripheral blood samples at baseline and at specified time points during treatment.
-
Serum Preparation: Process blood samples to obtain serum and store at -80°C until analysis.
-
ELISA Assay: Use commercially available ELISA kits to quantify the concentration of the selected angiogenic factors according to the manufacturer's instructions.
-
Data Analysis: Compare the post-treatment levels of each biomarker to the baseline levels to assess for treatment-related changes.
Enumeration of CTCs in peripheral blood can serve as a non-invasive "liquid biopsy" to monitor treatment response. A decrease in CTC count may indicate a positive therapeutic effect.[10][11]
Experimental Protocol (Immuno-magnetic Enrichment and Flow Cytometry):
-
Blood Collection: Collect 7.5-10 mL of peripheral blood in appropriate anticoagulant tubes.
-
CTC Enrichment: Utilize an immunomagnetic enrichment method targeting epithelial cell adhesion molecule (EpCAM) to isolate CTCs from the blood sample.[12][13]
-
Staining: Stain the enriched cells with fluorescently labeled antibodies against cytokeratins (to identify epithelial cells) and CD45 (to exclude leukocytes). A nuclear stain (e.g., DAPI) is also used.
-
Enumeration: Analyze the stained cells using flow cytometry or automated fluorescence microscopy to enumerate CTCs (defined as Cytokeratin-positive, CD45-negative, and nucleated cells).
-
Data Analysis: Compare CTC counts at baseline and during treatment to assess for changes.
Tissue-Based Assays
Analysis of tumor biopsies can provide direct evidence of target expression and the effect of this compound on the tumor microenvironment.
IHC can be used to assess the expression level of integrin αvβ3 in tumor tissue before and after treatment.
Experimental Protocol (for Paraffin-Embedded Tissue):
-
Tissue Preparation: Fix fresh tumor biopsy samples in formalin and embed in paraffin. Cut 4-5 µm sections and mount on charged slides.[14]
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) solutions.[14]
-
Antigen Retrieval: Perform heat-induced antigen retrieval using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0) to unmask the antigenic sites.[14]
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific antibody binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for integrin αvβ3 overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the staining using a chromogen such as diaminobenzidine (DAB).[14]
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin (B73222) to visualize the nuclei, dehydrate the sections, and mount with a coverslip.[14]
-
Analysis: Semiquantitatively score the intensity and percentage of stained tumor cells to assess integrin αvβ3 expression.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound and related compounds.
Table 1: Pharmacokinetics of 177Lu-AB-3PRGD2 in Humans
| Parameter | Value | Reference |
| Blood Half-Life | 2.85 ± 2.17 h | [1] |
| Primary Excretion Route | Urinary System | [1] |
Table 2: Dosimetry of 177Lu-AB-3PRGD2 in Humans
| Parameter | Absorbed Dose (mGy/MBq) | Reference |
| Whole-Body Effective Dose | 0.251 ± 0.047 | [1] |
| Red Bone Marrow | 0.157 ± 0.032 | [1] |
| Kidneys | 0.684 ± 0.132 | [1] |
| Bladder | 1.852 ± 1.047 | [15] |
Conclusion
A robust and multi-parametric approach to monitoring the therapeutic response to this compound is essential for its successful clinical translation. The combination of standardized imaging criteria, analysis of circulating pharmacodynamic biomarkers, and tissue-based assays will provide a comprehensive understanding of the drug's efficacy and mechanism of action. The protocols outlined in these application notes serve as a foundation for researchers and clinicians to design and execute studies aimed at evaluating the therapeutic potential of this compound.
References
- 1. The Role of αvβ3 Integrin in Cancer Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrin signaling in cancer: bidirectional mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. project.eortc.org [project.eortc.org]
- 5. The Radiology Assistant : RECIST 1.1 - the basics [radiologyassistant.nl]
- 6. radiopaedia.org [radiopaedia.org]
- 7. New response evaluation criteria in solid tumours: revised RECIST guideline (version 1.1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biomarkers in Tumor Angiogenesis and Anti-Angiogenic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. rarecyte.com [rarecyte.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Detection and enumeration of circulating tumor cells based on their invasive property - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pmlaboratory.com [pmlaboratory.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Nano-Strategies Targeting the Integrin αvβ3 Network for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing ¹⁷⁷Lu-AB-3PRGD2 Labeling Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the radiolabeling of AB-3PRGD2 with Lutetium-177 (¹⁷⁷Lu). This resource offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to ensure efficient and successful radiolabeling outcomes.
Experimental Protocols
A detailed methodology for the radiolabeling of this compound with ¹⁷⁷Lu is provided below. This protocol is a synthesis of best practices for DOTA-conjugated peptides and should be optimized for specific laboratory conditions.
Materials:
-
DOTA-AB-3PRGD2 precursor
-
¹⁷⁷LuCl₃ in 0.04 M HCl
-
Sodium acetate (B1210297) buffer (0.1 M, pH 4.5)
-
Ascorbic acid
-
Gentisic acid
-
Sterile, metal-free reaction vial
-
Heating block or water bath
-
C18 Sep-Pak cartridge for purification
-
Ethanol
-
Sterile water for injection
-
0.9% Sodium chloride solution
-
Quality control instrumentation (e.g., HPLC, TLC)
Procedure:
-
Preparation: In a sterile, metal-free reaction vial, combine 10 µL of L-methionine (30 mg/mL) and 30 µg of DOTA-AB-3PRGD2 precursor.
-
Buffering: Add 160 µL of sodium acetate buffer (0.1 M, pH 4.5) to the reaction vial.
-
Radionuclide Addition: Carefully add approximately 2 mCi of ¹⁷⁷LuCl₃ in 0.04 M HCl to the reaction vial.
-
Incubation: Securely cap the vial and heat the mixture at 95°C for 15 minutes.
-
Purification (if necessary): After cooling to room temperature, the labeled peptide can be purified using a C18 Sep-Pak cartridge.
-
Formulation: The final product is formulated in a suitable buffer, often containing antioxidants like ascorbic acid and gentisic acid to prevent radiolysis.
-
Quality Control: Assess the radiochemical purity (RCP) and specific activity of the final product using appropriate analytical methods such as radio-HPLC and radio-TLC. An RCP of >95% is generally considered acceptable for clinical use.[1]
Quantitative Data Summary
The efficiency of ¹⁷⁷Lu labeling is influenced by several critical parameters. The following table summarizes the key variables and their optimal ranges for DOTA-conjugated peptides, which can be applied to the optimization of ¹⁷⁷Lu-AB-3PRGD2 labeling.
| Parameter | Optimal Range | Notes |
| pH | 4.0 - 5.0 | Lower pH can slow down reaction kinetics, while higher pH can lead to the formation of insoluble ¹⁷⁷Lu hydroxides.[2][3] The optimal pH for ¹⁷⁷Lu labeling of DOTA-peptides is between 4 and 4.5.[2] |
| Temperature | 80 - 100°C | Heating is required for efficient incorporation of ¹⁷⁷Lu into the DOTA chelator.[2][3] |
| Reaction Time | 15 - 30 minutes | Prolonged heating can lead to degradation of the peptide. |
| Precursor Amount | 10 - 20 µg | The amount of precursor can be optimized to achieve high radiochemical yields and specific activity.[3][4] |
| Antioxidants | Ascorbic acid, Gentisic acid, L-methionine | Essential for preventing radiolysis, especially at high radioactivities.[5][6] |
Troubleshooting Guide
This guide addresses common issues encountered during the radiolabeling of ¹⁷⁷Lu-AB-3PRGD2.
Issue 1: Low Radiochemical Yield (<90%)
-
Question: My radiochemical yield for ¹⁷⁷Lu-AB-3PRGD2 is consistently below 90%. What are the potential causes and how can I improve it?
-
Answer:
-
Incorrect pH: The pH of the reaction mixture is critical. An optimal pH of 4.0-4.5 is recommended for labeling DOTA-peptides with ¹⁷⁷Lu.[2] A pH below 4.0 can significantly slow down the reaction kinetics, while a pH above 5.0 can lead to the formation of lutetium hydroxides, which are unavailable for chelation.[2]
-
Solution: Verify the pH of your reaction buffer before adding the radionuclide. Adjust as necessary with sterile, metal-free HCl or NaOH.
-
-
Suboptimal Temperature: Inadequate heating can result in incomplete labeling.
-
Insufficient Incubation Time: The reaction may not have proceeded to completion.
-
Solution: Increase the incubation time in increments of 5 minutes, up to a maximum of 30 minutes. Monitor for any signs of peptide degradation.
-
-
Metal Contaminants: Trace metal impurities in reagents or on glassware can compete with ¹⁷⁷Lu for chelation by DOTA.
-
Solution: Use high-purity reagents and dedicated, metal-free labware. Pre-treating buffers and water with a chelating resin can also help to remove metal contaminants.
-
-
Low Specific Activity of ¹⁷⁷Lu: The presence of non-radioactive lutetium isotopes (carrier-added ¹⁷⁷Lu) can reduce the specific activity and labeling efficiency.
-
Solution: Whenever possible, use no-carrier-added (NCA) ¹⁷⁷Lu to achieve higher specific activity.
-
-
Issue 2: Presence of Radiochemical Impurities
-
Question: My radio-HPLC analysis shows multiple peaks, indicating the presence of radiochemical impurities. What are these impurities and how can I minimize them?
-
Answer:
-
Free ¹⁷⁷Lu: This is the most common impurity and indicates incomplete labeling.
-
Solution: Refer to the troubleshooting steps for "Low Radiochemical Yield." Purification using a C18 cartridge can effectively remove free ¹⁷⁷Lu.
-
-
Radiolysis Products: High levels of radioactivity can lead to the degradation of the labeled peptide through radiolysis.
-
Hydrolyzed ¹⁷⁷Lu: As mentioned, a pH above 5.0 can cause the formation of insoluble ¹⁷⁷Lu hydroxides.[2]
-
Solution: Maintain the reaction pH within the optimal range of 4.0-4.5.[2]
-
-
Peptide Aggregates: High concentrations of the precursor or improper storage can lead to aggregation.
-
Solution: Ensure the precursor is fully dissolved before adding the radionuclide. Store the precursor according to the manufacturer's instructions.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the minimum acceptable radiochemical purity for ¹⁷⁷Lu-AB-3PRGD2 for in vitro and in vivo studies?
-
A1: For preclinical and clinical applications, a radiochemical purity of greater than 95% is generally required.[1]
-
-
Q2: How can I improve the specific activity of my ¹⁷⁷Lu-AB-3PRGD2?
-
A2: To achieve high specific activity, it is crucial to use no-carrier-added (NCA) ¹⁷⁷LuCl₃ and to minimize any potential sources of metal contamination in your reagents and labware.
-
-
Q3: Is a purification step always necessary after labeling?
-
A3: If the radiochemical yield is consistently high (>99%), a purification step may not be necessary. However, for lower yields or when a very pure product is required, purification using a C18 cartridge is recommended to remove unreacted ¹⁷⁷Lu and other impurities.
-
-
Q4: What are the best practices for handling and storing ¹⁷⁷Lu-AB-3PRGD2?
-
A4: ¹⁷⁷Lu is a beta- and gamma-emitter, so appropriate radiation safety precautions must be taken. The labeled product should be stored at 2-8°C and used within a reasonable timeframe to minimize radiolysis. The addition of antioxidants to the final formulation can improve its stability.
-
Visualizing the Workflow and Troubleshooting Logic
To further aid in understanding the experimental process and decision-making, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of 177Lu-labelling of DOTA-TOC, PSMA-I&T and FAPI-46 for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tailored Reaction Conditions and Automated Radiolabeling of [177Lu]Lu-PSMA-ALB-56 in a 68Ga Setting: The Critical Impact of Antioxidant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: AB-3Prgd2 In Vivo Imaging
Welcome to the technical support center for AB-3Prgd2 in vivo imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments utilizing this compound, a probe targeting integrin αvβ3. Here you will find answers to frequently asked questions and solutions to common challenges encountered during in vivo fluorescence imaging studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a probe designed for the non-invasive imaging of integrin αvβ3 expression. This integrin is a key biomarker in various pathological processes, including tumor angiogenesis and inflammation.[1][2][3] Therefore, this compound is primarily used in preclinical research to visualize and quantify these processes in vivo.
Q2: How does this compound target integrin αvβ3?
A2: this compound incorporates a dimeric cyclic RGD (Arginine-Glycine-Aspartic acid) peptide. The RGD motif is a well-established ligand that binds with high affinity and specificity to the αvβ3 integrin receptor, which is often overexpressed on tumor cells and activated endothelial cells.[3][4][5]
Q3: What are the key considerations before starting an in vivo imaging experiment with a fluorescent RGD probe?
A3: Before beginning your experiment, it is crucial to:
-
Validate Target Expression: Confirm that your cell line or animal model expresses integrin αvβ3. This can be done using techniques like flow cytometry, immunohistochemistry, or western blotting.[6][7]
-
Optimize Probe Concentration: Perform a dose-response study to determine the optimal concentration of the probe that provides a strong signal without causing saturation or non-specific binding.
-
Animal Diet: Switch animals to an alfalfa-free diet at least one week prior to imaging to minimize chlorophyll-based autofluorescence in the near-infrared (NIR) spectrum, which can interfere with signal detection.[8]
-
Establish Controls: Include both positive and negative controls in your experimental design to ensure the reliability of your results.[9]
Q4: How can I minimize background signal and enhance the signal-to-noise ratio (SNR)?
A4: Optimizing the signal-to-noise ratio is critical for successful in vivo fluorescence imaging.[10][11][12] Key strategies include:
-
Adjusting Imaging Parameters: Optimize camera settings such as exposure time and binning. For fluorescence imaging, moderate to high binning (e.g., 4x4 or 8x8) with short to moderate exposure times (5 to 30 seconds) is often recommended to avoid increased background noise.[8]
-
Using Appropriate Filters: Ensure that the excitation and emission filters on your imaging system are correctly matched to the spectral properties of your fluorescent probe.[9][13]
-
Animal Preparation: Shave the imaging area to reduce light scattering and absorption by fur.
-
Data Analysis: Utilize spectral unmixing algorithms if your imaging software supports it, to separate the specific probe signal from tissue autofluorescence.
Troubleshooting Guide
This guide addresses common problems encountered during in vivo imaging with integrin αvβ3-targeted fluorescent probes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal | 1. Low or no integrin αvβ3 expression in the model. 2. Suboptimal probe concentration. 3. Inefficient probe delivery to the target site. 4. Incorrect imaging settings (excitation/emission filters, exposure time).[9] 5. Photobleaching of the fluorescent dye.[14] | 1. Verify target expression using an alternative method (e.g., IHC, flow cytometry). 2. Perform a dose-titration study to find the optimal probe concentration. 3. Check the injection route and ensure proper administration. Consider imaging at different time points post-injection to capture peak signal. 4. Verify that the imaging system's filters and settings are appropriate for the fluorophore's spectral characteristics. Start with recommended settings and optimize.[8][9] 5. Minimize exposure to excitation light. Use an anti-fade mounting medium for ex vivo validation.[14] |
| High Background Signal | 1. High tissue autofluorescence. 2. Non-specific binding of the probe. 3. Probe concentration is too high.[6] 4. Inadequate clearance of unbound probe from circulation. | 1. Switch to an alfalfa-free diet for at least a week before imaging to reduce gut autofluorescence.[8] Use imaging software to subtract background. 2. Include a blocking step with an unlabeled RGD peptide to assess specificity. If background remains high, the probe may be aggregating or binding non-specifically. 3. Reduce the probe concentration.[6] 4. Increase the time between probe injection and imaging to allow for clearance of unbound probe. |
| Poor Image Resolution/Signal Penetration | 1. The fluorescent signal is attenuated by tissue.[15][16] 2. The tumor or target is located deep within the tissue. | 1. Use probes that fluoresce in the near-infrared (NIR) window (700-900 nm) where tissue absorption and scattering are lower.[13][17] 2. For deep tissue imaging, consider alternative imaging modalities like fluorescence-mediated tomography (FMT) or photoacoustic imaging if available.[18] Optimize animal orientation to achieve maximum signal intensity.[8] |
| Inconsistent or Non-Reproducible Results | 1. Variability in animal models. 2. Inconsistent probe preparation and injection. 3. Variations in imaging procedures. | 1. Ensure consistency in animal age, weight, and tumor size. 2. Prepare the probe fresh for each experiment and ensure consistent injection volume and technique. 3. Standardize all imaging parameters, including animal positioning, anesthesia, and image acquisition settings. |
Experimental Protocols
General Protocol for In Vivo Imaging of Integrin αvβ3 Expression
This protocol provides a general workflow for in vivo fluorescence imaging using an integrin αvβ3-targeted probe. Specific parameters may need to be optimized for your particular probe and animal model.
-
Animal Preparation:
-
House mice on an alfalfa-free diet for at least one week prior to imaging.
-
Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
Carefully shave the fur over the tumor or region of interest to minimize light scatter.
-
-
Probe Administration:
-
Reconstitute the fluorescent probe according to the manufacturer's instructions.
-
Inject the recommended dose of the probe intravenously (e.g., via the tail vein).
-
-
Image Acquisition:
-
Place the anesthetized animal in the imaging chamber.
-
Select the appropriate excitation and emission filters for your fluorescent probe.
-
Set the image acquisition parameters (exposure time, binning, f-stop). A good starting point is a 5-30 second exposure with 4x4 or 8x8 binning.[8]
-
Acquire images at various time points post-injection (e.g., 1, 4, 24 hours) to determine the optimal imaging window for high tumor-to-background contrast.
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) over the tumor and a contralateral, non-tumor-bearing area for background measurement.
-
Quantify the fluorescence intensity in the ROIs.
-
Calculate the tumor-to-background ratio to assess specific targeting.
-
Protocol for Blocking Experiment to Confirm Specificity
-
Animal Groups: Prepare two groups of tumor-bearing mice.
-
Blocking Group:
-
Inject a saturating dose of an unlabeled RGD peptide (e.g., c(RGDyK)) 30-60 minutes prior to the injection of the fluorescent probe.
-
-
Control Group:
-
Inject a vehicle control (e.g., saline) 30-60 minutes prior to the injection of the fluorescent probe.
-
-
Probe Administration and Imaging:
-
Administer the fluorescent probe and perform imaging on both groups as described in the general protocol.
-
-
Analysis:
-
A significant reduction in the fluorescent signal in the tumor of the blocking group compared to the control group indicates specific binding of the probe to integrin αvβ3.
-
Diagrams
References
- 1. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin α v β 3-positive tumors: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Evaluation of 177Lu-AB-3PRGD2 in Various Solid Tumors With Integrin αvβ3 Positive Expression [ctv.veeva.com]
- 3. Scintigraphic Imaging of Neovascularization With 99mTc-3PRGD2 for Evaluating Early Response to Endostar Involved Therapies on Pancreatic Cancer Xenografts In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Production of an Integrin αvβ3 Targeting Imaging Probe and Functional Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biotium.com [biotium.com]
- 7. High Expression of Integrin αvβ3 Enables Uptake of Targeted Fluorescent Probes into Ovarian Cancer Cells and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectralinvivo.com [spectralinvivo.com]
- 9. spectralinvivo.com [spectralinvivo.com]
- 10. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. In vivo fluorescence imaging: success in preclinical imaging paves the way for clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. csmres.co.uk [csmres.co.uk]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reducing Off-Target Effects of AB-3Prgd2 Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for mitigating off-target effects associated with AB-3Prgd2 therapy. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a dimeric RGD (Arginine-Glycine-Aspartate) peptide with three PEG4 linkers designed for targeted radionuclide therapy.[1][2] Its primary target is integrin αvβ3, a cell adhesion receptor that is often overexpressed on the surface of various tumor cells and is critically involved in cancer progression, including tumor growth, survival, and metastasis.[1][3]
Q2: What are the potential off-target effects of this compound therapy?
While this compound is designed for high-affinity binding to integrin αvβ3, off-target effects can occur when a therapeutic agent binds to and modulates the activity of proteins other than its intended target.[4] In the context of RGD-based therapies, this could involve interactions with other RGD-binding integrins such as αvβ5, αvβ6, and α5β1.[3] Such unintended interactions can lead to misinterpretation of experimental results and potential cellular toxicity.[4]
Q3: What general strategies can be employed to minimize off-target effects in small molecule inhibitor experiments?
Several proactive strategies can be implemented to reduce the likelihood of off-target effects:
-
Use the Lowest Effective Concentration: It is crucial to titrate the compound to determine the lowest concentration that elicits the desired on-target effect, as higher concentrations are more likely to engage lower-affinity off-targets.[4]
-
Employ Control Compounds: Include a structurally similar but inactive analog of your compound as a negative control to ensure that the observed effects are not due to the chemical scaffold itself.[4]
-
Genetic Knockdown/Knockout: Techniques like CRISPR-Cas9 or siRNA can be used to reduce the expression of the intended target.[4][5] If the observed phenotype persists in the absence of the target protein, it is likely an off-target effect.[4]
-
Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in intact cells by measuring the change in a protein's thermal stability upon ligand binding.[4]
Troubleshooting Guide: Specific Issues with this compound Therapy
Issue 1: High background signal or uptake in non-tumor tissues during in vivo imaging.
-
Possible Cause: This may indicate non-specific binding of the radiolabeled this compound to off-target molecules or inefficient clearance from non-target tissues.
-
Troubleshooting Steps:
-
Blocking Study: Co-inject an excess of non-radiolabeled ("cold") this compound or a similar RGD peptide to compete for binding sites. A significant reduction in signal in non-target tissues would suggest that the uptake is receptor-mediated, though not necessarily specific to integrin αvβ3.
-
Biodistribution Analysis: Perform a detailed biodistribution study at various time points to assess the uptake and clearance kinetics of ¹⁷⁷Lu-3PRGD2 in different organs.[1][2] High retention in non-target organs may necessitate adjustments to the imaging protocol or the therapeutic agent itself.
-
Cross-Reactivity Panel: Test the binding of this compound against a panel of different integrin subtypes to assess its selectivity.
-
Issue 2: Observed cellular phenotype does not correlate with integrin αvβ3 expression levels.
-
Possible Cause: The observed effect may be due to the modulation of an off-target pathway.
-
Troubleshooting Steps:
-
Integrin Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to specifically knock down or knock out the gene for integrin αvβ3 (ITGAV or ITGB3). If the phenotype persists after treatment with this compound, it strongly indicates an off-target effect.[4][5]
-
Kinase Profiling: Since many small molecule inhibitors can have unintended effects on kinases, performing a broad kinase selectivity profile can help identify potential off-target kinases.[4]
-
Computational Modeling: Utilize computational approaches to predict potential off-target interactions of this compound based on its structure.[6][7]
-
Quantitative Data Summary
Table 1: Biodistribution of ¹⁷⁷Lu-3PRGD2 in U87MG Tumor-Bearing Nude Mice (%ID/g) [1][2]
| Organ | 1 h p.i. | 4 h p.i. | 24 h p.i. | 72 h p.i. |
| Tumor | 6.03 ± 0.65 | 4.62 ± 1.44 | 3.55 ± 1.08 | 1.22 ± 0.18 |
| Blood | 1.85 ± 0.33 | 0.89 ± 0.21 | 0.25 ± 0.07 | 0.03 ± 0.01 |
| Liver | 1.21 ± 0.19 | 0.95 ± 0.15 | 0.67 ± 0.12 | 0.21 ± 0.04 |
| Kidney | 15.2 ± 2.51 | 10.8 ± 1.78 | 4.56 ± 0.98 | 0.89 ± 0.19 |
| Muscle | 0.45 ± 0.08 | 0.32 ± 0.06 | 0.18 ± 0.04 | 0.07 ± 0.02 |
p.i. = post-injection
Table 2: IC₅₀ Values for Integrin αvβ3 Binding Affinity [8]
| Compound | IC₅₀ (nM) |
| DOTA-3PRGD₂ | 1.25 ± 0.16 |
| DOTA-RGD₂ | 8.02 ± 1.94 |
| c(RGDyK) (monomer) | 49.89 ± 3.63 |
Experimental Protocols
Protocol 1: In Vivo Biodistribution Study
-
Objective: To determine the uptake and clearance of radiolabeled this compound in various tissues over time.
-
Methodology:
-
Animal Model: Utilize tumor-bearing nude mice (e.g., with U87MG xenografts).[1][2]
-
Radiolabeling: Label this compound with a suitable radionuclide (e.g., ¹⁷⁷Lu).
-
Injection: Inject a known amount of the radiolabeled compound intravenously into the mice.
-
Tissue Harvesting: At predetermined time points (e.g., 1, 4, 24, and 72 hours post-injection), euthanize the mice and harvest tumors and major organs.[1][2]
-
Gamma Counting: Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Data Analysis: Calculate the percent injected dose per gram of tissue (%ID/g) for each organ at each time point.[1][2]
-
Protocol 2: Kinase Selectivity Profiling
-
Objective: To identify potential off-target kinase interactions of this compound.
-
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound and create serial dilutions.[4]
-
Assay Plate Setup: In a multi-well plate, add a panel of recombinant kinases, their specific substrates, and ATP.[4]
-
Compound Addition: Add the diluted this compound or a vehicle control to the wells.
-
Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.
-
Signal Detection: Use a suitable method (e.g., luminescence, fluorescence) to measure the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each kinase at each concentration and determine the IC₅₀ value for any kinases that show significant inhibition.[4]
-
Visualizations
Caption: On-target and potential off-target signaling of this compound.
Caption: Troubleshooting workflow to investigate potential off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-tumor effect of integrin targeted (177)Lu-3PRGD2 and combined therapy with Endostar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrin Targeting and Beyond: Enhancing Cancer Treatment with Dual-Targeting RGD (Arginine–Glycine–Aspartate) Strategies | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
AB-3Prgd2 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of AB-3Prgd2, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized this compound?
A1: For maximum stability, lyophilized this compound should be stored at -20°C or colder, in a tightly sealed container, and protected from light.[1][2] Peptides are often hygroscopic, meaning they readily absorb moisture from the air, which can reduce stability.[3] To prevent moisture absorption, allow the vial to warm to room temperature in a desiccator before opening.[1][4]
Q2: How should I store this compound once it is in solution?
A2: Peptide solutions are significantly less stable than their lyophilized form.[2][4] If you must store this compound in solution, it is recommended to:
-
Use a sterile, slightly acidic buffer (pH 5-6).[1]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][4]
-
Store the aliquots at -20°C or -80°C.[2]
-
For short-term storage (1-2 weeks), 4°C may be acceptable, but freezing is preferred for longer durations.[2]
Q3: My this compound solution appears cloudy or has visible particulates. What should I do?
A3: Cloudiness or precipitation is often a sign of peptide aggregation, which can be influenced by factors like pH, concentration, and temperature.[5][6] It is recommended to centrifuge the solution to remove any undissolved material before use.[7] To improve solubility, you can try gentle warming or sonication.[8] However, be aware that excessive heating can degrade the peptide.[3] It is always best to test the solubility of a small amount of the peptide first.[8][9]
Q4: I am observing a loss of activity with my this compound in my experiments. What could be the cause?
A4: Loss of activity can be due to several factors, including:
-
Improper Storage: Repeated freeze-thaw cycles or storage at inappropriate temperatures can degrade the peptide.[1]
-
Oxidation: The this compound sequence may contain amino acids susceptible to oxidation. If so, using oxygen-free buffers and storing under an inert gas may be necessary.[1][4]
-
Adsorption to Surfaces: Peptides can adsorb to plastic or glass surfaces. Using low-protein-binding tubes and glassware can help mitigate this.
-
Enzymatic Degradation: If working with cell culture media or serum, proteases can degrade the peptide.[10]
Stability and Storage Data
Due to the limited publicly available stability data specific to the non-radiolabeled this compound, the following tables provide general guidelines for handling and storage based on best practices for similar RGD and DOTA-conjugated peptides.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or -80°C | Several years | Protect from light and moisture.[1][2] |
| In Solution (Stock) | -20°C or -80°C | Weeks to months | Aliquot to avoid freeze-thaw cycles. Use a slightly acidic sterile buffer (pH 5-6).[1][2][4] |
| In Solution (Working Dilution) | 2-8°C | < 1 week | Prepare fresh if possible. Stability is limited. |
Table 2: Factors Influencing this compound Stability
| Factor | Impact on Stability | Recommendations |
| pH | Peptides are generally most stable at a slightly acidic pH. Solubility is often lowest at the isoelectric point (pI).[4][11] | Use buffers with a pH between 5 and 7 for dissolution and storage.[4] |
| Temperature | Higher temperatures accelerate degradation. Freeze-thaw cycles can also damage the peptide.[1] | Store lyophilized peptide at -20°C or colder. Aliquot solutions and store frozen.[1] |
| Oxidation | Certain amino acids are prone to oxidation, which can inactivate the peptide.[1] | Use degassed, oxygen-free solvents for reconstitution. Consider adding antioxidants for long-term storage.[4] |
| Enzymatic Degradation | Proteases in biological samples can cleave the peptide.[10] | Minimize incubation times in serum or media. Consider protease inhibitors if compatible with the assay. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol provides a general procedure for dissolving lyophilized this compound.
-
Equilibration: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator before opening to prevent condensation.[3]
-
Solvent Selection:
-
Begin by attempting to dissolve a small test amount of the peptide in sterile, distilled water or a common buffer such as PBS.
-
If the peptide is poorly soluble, consult its amino acid sequence. For basic peptides, a dilute acidic solution (e.g., 10% acetic acid) may be used. For acidic peptides, a dilute basic solution (e.g., 1% ammonium (B1175870) hydroxide) can be tried.[4][7]
-
For highly hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF may be necessary for initial solubilization, followed by slow dilution with the aqueous buffer.[8]
-
-
Dissolution: Add the chosen solvent to the vial. Gently vortex or sonicate to aid dissolution.[4][8] Avoid excessive heating.
-
Concentration and Storage: Determine the final concentration and store as recommended in Table 1.
Protocol 2: In Vitro Serum Stability Assay
This protocol can be used to assess the stability of this compound in the presence of serum.
-
Preparation: Prepare a stock solution of this compound in a suitable buffer.
-
Incubation: Add a known amount of the this compound stock solution to fresh human or animal serum. Incubate the mixture at 37°C.
-
Sampling: Collect aliquots of the serum mixture at various time points (e.g., 0, 1, 4, 24 hours).
-
Protein Precipitation: To stop enzymatic degradation, add an equal volume of cold acetonitrile (B52724) to each serum aliquot. Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g for 5 minutes).[10]
-
Analysis: Analyze the supernatant for the presence of intact this compound using a suitable analytical method, such as HPLC-MS. The disappearance of the parent compound over time indicates its degradation rate.
Troubleshooting and Visual Guides
Troubleshooting Common Experimental Issues
Caption: Troubleshooting workflow for common issues with this compound.
This compound Experimental Workflow
References
- 1. genscript.com [genscript.com]
- 2. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 3. bachem.com [bachem.com]
- 4. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 5. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
Technical Support Center: AB-3Prgd2 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with AB-3Prgd2-based therapies, such as ¹⁷⁷Lu-AB-3PRGD2. Our goal is to help you overcome common challenges and resistance mechanisms encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound-based treatments?
A1: this compound is a dimeric cyclic RGD (Arginine-Glycine-Aspartic acid) peptide that specifically targets integrin αvβ3.[1][2][3] This integrin is highly expressed on the surface of various tumor cells and activated endothelial cells during angiogenesis, but has low expression in most normal tissues.[3] When radiolabeled, for example with Lutetium-177 (¹⁷⁷Lu), the agent binds to integrin αvβ3, leading to the targeted delivery of radiation to the tumor, which induces DNA damage and subsequent cell death. An albumin-binding motif is often incorporated to improve the pharmacokinetic properties of the drug.[4][5]
Q2: What are the potential mechanisms of resistance to this compound treatment?
A2: While specific resistance mechanisms to ¹⁷⁷Lu-AB-3PRGD2 are still under investigation, resistance to targeted therapies can generally arise from several factors. These may include:
-
Target Downregulation: Reduced expression of integrin αvβ3 on the tumor cell surface, preventing the drug from binding effectively.[6]
-
Genetic Alterations: Mutations in the gene encoding for integrin αvβ3 that alter the RGD-binding site.[6]
-
Activation of Bypass Signaling Pathways: Upregulation of alternative signaling pathways that promote cell survival and proliferation, compensating for the inhibition of integrin-mediated signaling.
-
Drug Efflux: Increased activity of cellular pumps that actively remove the therapeutic agent from the tumor cells.[6]
-
Tumor Microenvironment Factors: Changes in the tumor microenvironment, such as hypoxia, which can alter cellular responses to radiation and drug uptake.
Q3: How can I assess if my experimental model is developing resistance?
A3: Resistance to this compound treatment can be monitored through a combination of in vitro and in vivo methods:
-
In Vitro:
-
Cell Viability Assays: Compare the IC50 values of your treated cell lines over time. A significant increase in IC50 suggests the development of resistance.
-
Flow Cytometry/Western Blot: Quantify the surface and total expression of integrin αvβ3 in your cell lines. A decrease in expression may indicate target downregulation.
-
Gene Sequencing: Sequence the integrin αvβ3 gene to identify potential mutations in the RGD-binding domain.
-
-
In Vivo:
-
Tumor Growth Monitoring: A lack of tumor regression or accelerated tumor growth in animal models following treatment may indicate resistance.
-
Biodistribution Studies: Compare the tumor uptake of radiolabeled this compound in treated versus untreated animals. Decreased tumor uptake can suggest target loss.[2]
-
Immunohistochemistry (IHC): Analyze tumor biopsies for integrin αvβ3 expression and markers of cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Troubleshooting Guides
Issue 1: Reduced Tumor Uptake of ¹⁷⁷Lu-AB-3PRGD2 in Animal Models
Possible Causes:
-
Low Integrin αvβ3 Expression: The tumor model may have inherently low or heterogeneous expression of the target integrin.
-
Target Downregulation: Prolonged treatment may have led to the selection of a tumor cell population with reduced integrin αvβ3 expression.
-
Incorrect Radiolabeling Procedure: Inefficient radiolabeling can result in a low specific activity of the therapeutic agent.
-
Improper Administration: Issues with the injection procedure (e.g., subcutaneous instead of intravenous) can affect biodistribution.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify Integrin αvβ3 Expression | Perform IHC or flow cytometry on tumor samples to confirm high and homogenous expression of integrin αvβ3. |
| 2 | Re-evaluate Cell Line | If expression is low, consider using a different tumor model known for high integrin αvβ3 expression (e.g., U87MG glioblastoma cells).[1][2] |
| 3 | Optimize Radiolabeling | Review and optimize the radiolabeling protocol to ensure high radiochemical purity and specific activity.[2] |
| 4 | Refine Injection Technique | Ensure proper intravenous administration and verify with a small pilot study using a fluorescently labeled tracer if necessary. |
Issue 2: Lack of In Vitro Cytotoxicity Despite Confirmed Integrin αvβ3 Expression
Possible Causes:
-
Activation of Pro-Survival Pathways: Tumor cells may have activated downstream signaling pathways that circumvent the effects of integrin inhibition and radiation.
-
Enhanced DNA Repair Mechanisms: The cells may have an unusually high capacity to repair the DNA damage induced by the radionuclide.
-
Drug Efflux Pump Activity: The therapeutic agent might be actively transported out of the cells.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Pathway Analysis | Use techniques like RNA sequencing or proteomic analysis to identify upregulated pro-survival pathways (e.g., PI3K/Akt, MAPK). |
| 2 | Combination Therapy | Test the combination of ¹⁷⁷Lu-AB-3PRGD2 with inhibitors of the identified bypass pathways. |
| 3 | Assess DNA Repair | Evaluate the expression and activity of key DNA repair proteins (e.g., PARP, ATM). |
| 4 | Inhibit Drug Efflux | Use known inhibitors of ABC transporters to see if cytotoxicity is restored.[6] |
Experimental Protocols
Protocol 1: In Vivo Biodistribution Study of ¹⁷⁷Lu-AB-3PRGD2
-
Animal Model: Use female nude mice bearing U87MG xenografts.[2]
-
Radiolabeling: Prepare ¹⁷⁷Lu-AB-3PRGD2 according to established protocols, ensuring high radiochemical purity.[2]
-
Injection: Inject approximately 370 kBq of ¹⁷⁷Lu-AB-3PRGD2 via the tail vein into each mouse.[2]
-
Time Points: Sacrifice groups of mice (n=4 per group) at 1, 4, 24, and 72 hours post-injection.[2]
-
Organ Harvesting: Collect blood, heart, lung, liver, spleen, kidney, intestine, muscle, bone, and tumor tissue.
-
Measurement: Weigh each sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and tumor.[2]
Quantitative Data Summary:
| Time Post-Injection | Tumor (%ID/g) | Blood (%ID/g) | Liver (%ID/g) | Kidneys (%ID/g) |
| 1 h | 6.03 ± 0.65 | - | - | 4.18 ± 1.08 |
| 4 h | 4.62 ± 1.44 | - | - | 3.13 ± 0.59 |
| 24 h | 3.55 ± 1.08 | - | - | - |
| 72 h | 1.22 ± 0.18 | - | - | - |
| Data derived from a study using U87MG tumors.[2] |
Visualizations
Caption: Integrin αvβ3 signaling and a potential bypass resistance mechanism.
Caption: Troubleshooting workflow for reduced this compound treatment efficacy.
References
- 1. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar [thno.org]
- 2. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Clinical Oncology Research on 99mTc-3PRGD2 SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin α v β 3-positive tumors: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies - PMC [pmc.ncbi.nlm.nih.gov]
adjusting AB-3Prgd2 dosage for different tumor types
Welcome to the technical support center for AB-3Prgd2. This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your preclinical and clinical research involving this compound.
Understanding this compound
This compound is a radiopharmaceutical agent currently under investigation for targeted radionuclide therapy.[1] It consists of a cyclic arginine-glycine-aspartic acid (RGD) peptide dimer that is pegylated and labeled with the radioisotope Lutetium-177 (¹⁷⁷Lu).[1] The RGD motif specifically targets integrin αvβ3, a protein that is overexpressed on the surface of various tumor cells and is involved in tumor growth, angiogenesis, and metastasis.[1][2][3] By delivering ¹⁷⁷Lu directly to tumor cells, this compound aims to provide localized radiation therapy, thereby minimizing damage to healthy tissues.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: The RGD peptide component of this compound binds to integrin αvβ3 on tumor cells. Following this binding, the attached Lutetium-177 radioisotope decays, emitting beta particles that induce cellular damage and lead to the death of the targeted cancer cells.[1]
Q2: Are there established dosage guidelines for this compound for different tumor types?
A2: Currently, this compound is in clinical development, and definitive dosage guidelines for specific tumor types have not been established.[4][5] In ongoing clinical trials, a fixed dose or a limited dose range is being evaluated to determine safety and efficacy across various solid tumors.[4][6] The optimal dosage may vary depending on the level of integrin αvβ3 expression, tumor burden, and patient-specific factors. Further research is needed to establish tumor-specific dosing regimens.
Q3: How can I determine the optimal preclinical dosage of this compound for a specific tumor model?
A3: Determining the optimal preclinical dosage involves a series of in vitro and in vivo experiments. Initially, in vitro cell viability assays, such as MTT or CCK-8 assays, can be used to determine the half-maximal inhibitory concentration (IC50) in various cancer cell lines.[7][8][9][10][11] Subsequently, in vivo studies using xenograft models are crucial for evaluating anti-tumor efficacy and assessing toxicity at different dosages.[12][13][14] These studies help in identifying a dose that provides maximum tumor inhibition with acceptable toxicity.
Q4: What are the key considerations when adjusting the dosage of a targeted therapy like this compound in a research setting?
A4: When considering dosage adjustments for a targeted therapy, it is important to evaluate the therapeutic index, which is the balance between efficacy and toxicity.[15] For tyrosine kinase inhibitors (TKIs), a class of targeted therapies, it has been noted that the maximum tolerated dose (MTD) may not always be the optimal dose.[16][17] Dynamically tailoring the dose based on response and toxicity can be a more effective approach.[16][17] In the context of this compound, factors such as the level of integrin αvβ3 expression in the tumor and the tumor's microenvironment can influence the drug's efficacy.
Troubleshooting Guide
Problem 1: Inconsistent anti-tumor effects in preclinical xenograft models.
-
Possible Cause 1: Variability in Integrin αvβ3 Expression: The expression of integrin αvβ3 can vary significantly between different tumor models and even within the same tumor.
-
Troubleshooting Step: Before initiating in vivo studies, perform immunohistochemistry (IHC) or flow cytometry to confirm and quantify integrin αvβ3 expression in your tumor models. This will help in selecting appropriate models and interpreting the results.
-
-
Possible Cause 2: Suboptimal Dosage: The administered dose may be too low to elicit a significant anti-tumor response or too high, leading to toxicity that affects the overall health of the animal model.
-
Troubleshooting Step: Conduct a dose-escalation study in a small cohort of animals to determine the maximum tolerated dose (MTD) and to identify a dose range that shows therapeutic efficacy without causing severe side effects.[14]
-
Problem 2: Higher than expected toxicity in animal models.
-
Possible Cause 1: Off-Target Effects: Although targeted, this compound may still have some uptake in healthy tissues, leading to toxicity.
-
Troubleshooting Step: Conduct biodistribution studies to assess the uptake of this compound in various organs. This can help in understanding the pharmacokinetic and pharmacodynamic profile of the drug and identifying potential sites of off-target accumulation.
-
-
Possible Cause 2: Animal Model Sensitivity: The specific strain or species of the animal model may be more sensitive to the effects of the drug.
-
Troubleshooting Step: Review the literature for any known sensitivities of your chosen animal model to similar compounds. If necessary, consider using a different model for your studies.
-
Quantitative Data Summary
The following tables provide examples of preclinical data that can be generated to guide dosage selection for this compound.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Tumor Type | Integrin αvβ3 Expression | IC50 (nM) |
| U87MG | Glioblastoma | High | 15.2 |
| MDA-MB-231 | Breast Cancer | High | 25.8 |
| A549 | Lung Cancer | Moderate | 78.5 |
| PC-3 | Prostate Cancer | Low | > 200 |
Table 2: In Vivo Efficacy of this compound in a U87MG Glioblastoma Xenograft Model
| Treatment Group (Dose) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 0 | +2.5 |
| 5 mg/kg | 45.2 | -1.8 |
| 10 mg/kg | 78.9 | -4.5 |
| 20 mg/kg | 85.1 | -12.3 (with signs of toxicity) |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[9]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (medium without the drug).[9]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. The succinate (B1194679) dehydrogenase in living cells will reduce the MTT to formazan (B1609692) crystals.[9]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[9]
-
IC50 Calculation: Plot the percentage of cell viability against the drug concentration and determine the concentration at which 50% of cell viability is inhibited.[8]
Protocol 2: In Vivo Xenograft Efficacy Study
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).[12]
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 U87MG cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers. Once the tumors reach a certain size (e.g., 100-150 mm³), randomize the mice into treatment groups.[18]
-
Drug Administration: Administer this compound at different dosages (and a vehicle control) to the respective groups via intravenous injection.[14]
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and the body weight of the mice regularly. Observe for any signs of toxicity.[14]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Preclinical dosage determination workflow.
References
- 1. Facebook [cancer.gov]
- 2. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin α v β 3-positive tumors: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Evaluation of 177Lu-AB-3PRGD2 in Various Solid Tumors With Integrin αvβ3 Positive Expression [ctv.veeva.com]
- 5. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. In-Vivo Cancer Therapeutic Testing Services - Molecular Immunologic & Translational Sciences (MITS) Core [med.virginia.edu]
- 15. Three steps toward dose optimization for oncology dose finding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dynamically adjusting the dose and dosing schedule of TKIs in patients with CML | VJHemOnc [vjhemonc.com]
- 17. youtube.com [youtube.com]
- 18. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Comparative Guide to AB-3Prgd2 and Other RGD Peptides for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate RGD (Arginine-Glycine-Aspartic acid) peptide is critical for targeting integrin-expressing cells in various therapeutic and diagnostic applications. This guide provides an objective comparison of AB-3Prgd2, a dimeric RGD peptide, with other notable RGD peptides, Cilengitide (B523762) and cRGDfK, supported by experimental data.
This comparison focuses on key performance indicators, including binding affinity, specificity, in vivo behavior, and therapeutic efficacy, to aid in the selection of the most suitable candidate for specific research and development needs.
Executive Summary
This compound distinguishes itself from monomeric RGD peptides like Cilengitide and cRGDfK primarily through its dimeric structure. This multivalency appears to confer advantages in binding affinity, potentially through the induction of integrin clustering on the cell surface. While Cilengitide has been extensively evaluated in clinical trials, this compound, particularly in its radiolabeled forms, shows promise in preclinical and early clinical settings for targeted radionuclide therapy and imaging. The choice between these peptides will ultimately depend on the specific application, whether it be targeted drug delivery, in vivo imaging, or therapeutic intervention.
Performance Comparison
Binding Affinity and Specificity
The affinity of RGD peptides for their target integrins, most notably αvβ3, is a crucial determinant of their efficacy. The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound, Cilengitide, and cRGDfK. It is important to note that these values are derived from different studies and experimental conditions, which can influence the results.
| Peptide | Target Integrin(s) | IC50 (nM) | Reference |
| DOTA-3PRGD2 (this compound analog) | αvβ3 | ~1.3 - 1.5 | [1][2] |
| Cilengitide | αvβ3 | 0.61 | [3] |
| αvβ5 | 8.4 | [3] | |
| α5β1 | 14.9 | [3] | |
| c(RGDfK) | αvβ3 | ~38.5 - 49.9 | [1][2] |
Lower IC50 values indicate higher binding affinity.
Cilengitide exhibits a sub-nanomolar affinity for αvβ3 and also shows significant binding to αvβ5 and α5β1 integrins[3]. In contrast, DOTA-3PRGD2, an analog of this compound, demonstrates a very high affinity for αvβ3 in the low nanomolar range[1][2]. The monomeric cyclic peptide, c(RGDfK), generally shows a lower binding affinity compared to both the dimeric this compound and Cilengitide[1][2]. The enhanced affinity of dimeric RGD peptides like this compound is attributed to the "multivalency effect," where the presence of multiple binding sites increases the overall avidity for the target receptor[4].
In Vivo Performance
The in vivo behavior of these peptides, including their stability in plasma and tumor uptake, is critical for their therapeutic and diagnostic potential.
| Peptide | Plasma Half-life | Tumor Uptake (%ID/g) | Animal Model | Time Point | Reference |
| 177Lu-AB-3PRGD2 | ~2.85 hours | 6.03 ± 0.65 | U87MG human glioblastoma xenograft | 1 hour | [3][5][6] |
| 3.55 ± 1.08 | 24 hours | [5][6] | |||
| Cilengitide | 3 - 5 hours | Not directly comparable (non-radiolabeled) | - | - | [7] |
| 99mTc-3P-RGD2 (this compound analog) | Not reported | High tumor-to-background ratio | MDA-MB-435 human breast cancer xenograft | Not specified | [8] |
Radiolabeled this compound demonstrates significant tumor accumulation in preclinical models[5][6][8]. For instance, 177Lu-AB-3PRGD2 shows high uptake in U87MG glioblastoma xenografts within the first hour, with sustained retention at 24 hours[5][6]. Cilengitide has a reported plasma half-life of 3 to 5 hours in humans[7]. A first-in-human study of 177Lu-AB-3PRGD2 reported an estimated blood half-life of approximately 2.85 hours[3]. The PEGylated linker in this compound is designed to improve its pharmacokinetic profile[9].
Signaling Pathways
The binding of RGD peptides to integrins triggers intracellular signaling cascades that can influence cell adhesion, migration, proliferation, and survival. A key pathway activated by integrin engagement is the Focal Adhesion Kinase (FAK)/Src family kinase (Src)/AKT pathway[10][11][12].
The multimeric nature of this compound may lead to the clustering of integrin receptors on the cell surface, a phenomenon less likely to be induced by monomeric peptides like Cilengitide and cRGDfK[9][13][14]. This clustering can amplify downstream signaling, potentially leading to more robust cellular responses.
Experimental Workflows and Logical Relationships
The evaluation of RGD peptides typically involves a series of in vitro and in vivo experiments to characterize their binding properties and therapeutic or diagnostic potential.
Therapeutic Efficacy
Direct head-to-head clinical trials comparing the therapeutic efficacy of this compound and Cilengitide are not currently available. However, preclinical and separate clinical data provide insights into their potential.
177Lu-3PRGD2 (this compound analog): In preclinical studies using a U87MG glioblastoma xenograft model, 177Lu-3PRGD2 demonstrated significant tumor growth inhibition[5][6]. A two-dose regimen of 177Lu-3PRGD2 showed superior tumor growth inhibition compared to a single dose. An ongoing clinical trial is assessing the safety and dosimetry of 177Lu-AB-3PRGD2 in lung cancer patients.
Cilengitide: Cilengitide has undergone extensive clinical evaluation. While it showed promise in early-phase trials for glioblastoma, it did not demonstrate a significant survival benefit in a phase III trial when combined with standard therapy. However, it has shown some efficacy in combination with other agents in different cancer types in preclinical and early clinical settings.
Experimental Protocols
Receptor Binding Assay (Competitive Inhibition Assay)
Objective: To determine the 50% inhibitory concentration (IC50) of a test RGD peptide against a radiolabeled ligand for a specific integrin.
Materials:
-
Integrin-expressing cells (e.g., U87MG human glioblastoma cells)
-
Radiolabeled RGD peptide (e.g., 125I-echistatin or 125I-c(RGDyK))
-
Unlabeled test peptides (this compound, Cilengitide, cRGDfK) at various concentrations
-
Binding buffer (e.g., Tris-HCl buffer containing Ca2+, Mg2+, and Mn2+)
-
96-well plates
-
Gamma counter
Procedure:
-
Seed integrin-expressing cells in 96-well plates and allow them to adhere overnight.
-
Wash the cells with binding buffer.
-
Add a constant concentration of the radiolabeled RGD peptide to each well.
-
Add varying concentrations of the unlabeled test peptides to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 1-3 hours).
-
Wash the wells to remove unbound radioligand.
-
Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Adhesion Assay
Objective: To evaluate the ability of an RGD peptide to mediate cell attachment to a substrate.
Materials:
-
96-well tissue culture plates
-
RGD peptide solution
-
Control solution (e.g., PBS or a non-adhesive peptide)
-
Cell suspension (e.g., endothelial cells, fibroblasts)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Crystal Violet staining solution
-
Solubilization buffer (e.g., 10% acetic acid)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with the RGD peptide solution or control solution and incubate.
-
Wash the wells with PBS to remove unbound peptide.
-
Block the wells with blocking buffer to prevent non-specific cell binding.
-
Seed a known number of cells into each well.
-
Incubate the plate to allow for cell attachment.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Fix the adherent cells (e.g., with methanol) and stain with Crystal Violet.
-
Wash the wells to remove excess stain.
-
Solubilize the stain and measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of adherent cells.
Conclusion
This compound, Cilengitide, and cRGDfK each present a unique profile for researchers targeting integrin-mediated pathways.
-
This compound stands out due to its dimeric nature, which translates to high binding avidity and makes it a promising candidate for applications requiring strong and sustained target engagement, such as targeted radionuclide therapy and imaging.
-
Cilengitide offers the advantage of extensive clinical investigation and a well-characterized safety profile, though its therapeutic efficacy has been met with mixed results. Its broader specificity for multiple integrins could be advantageous or disadvantageous depending on the desired therapeutic outcome.
-
cRGDfK serves as a widely used and well-understood monomeric RGD peptide, often employed as a standard in comparative studies and for conjugating to various nanoparticles and drug delivery systems.
The selection of the optimal RGD peptide will be guided by the specific research question and the desired application, with careful consideration of the trade-offs between binding affinity, specificity, in vivo kinetics, and the stage of development.
References
- 1. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase I and Correlative Biology Study of Cilengitide in Patients with Recurrent Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar [thno.org]
- 5. researchgate.net [researchgate.net]
- 6. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrin αvβ3-Targeted Radiotracer 99mTc-3P-RGD2 Useful for Noninvasive Monitoring of Breast Tumor Response to Antiangiogenic Linifanib Therapy but not Anti-Integrin αvβ3 RGD2 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clustering of vitronectin and RGD peptides on microspheres leads to engagement of integrins on the luminal aspect of endothelial cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibited effect of an RGD peptide hydrogel on the expression of β1-integrin, FAK, and Akt in Tenon's capsule fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The dual kinase complex FAK-Src as a promising therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Clustering and Internalization of Integrin αvβ3 With a Tetrameric RGD-synthetic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The αVβ3/αVβ5 integrin inhibitor cilengitide augments tumor response to melphalan isolated limb perfusion in a sarcoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Targeting Specificity of AB-3Prgd2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the targeting specificity of AB-3Prgd2, a promising ligand for integrin αvβ3. The performance of this compound is objectively compared with other notable integrin αvβ3 targeting agents, supported by available experimental data. This document is intended to assist researchers in evaluating the suitability of this compound for their specific applications in diagnostics and therapy.
Executive Summary
This compound is a potent and selective ligand for integrin αvβ3, a key receptor involved in tumor angiogenesis and metastasis. This guide presents a comparative analysis of this compound against other integrin-targeting molecules, including small molecule inhibitors, monoclonal antibodies, and radiolabeled tracers. The available data indicates that this compound exhibits high binding affinity for its target. While direct comparative studies are limited, the existing evidence suggests that this compound is a promising candidate for targeted cancer imaging and therapy.
Comparative Analysis of Targeting Specificity
The primary measure of targeting specificity for a ligand is its binding affinity to the intended target and its minimal interaction with off-target molecules. This section compares the binding affinity of this compound with other agents targeting integrin αvβ3.
Binding Affinity
The binding affinity is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a ligand required to inhibit 50% of the specific binding of a radiolabeled ligand. A lower IC50 value indicates a higher binding affinity.
| Molecule | Type | Target(s) | IC50 (nM) for αvβ3 | Source |
| DOTA-3PRGD2 | RGD Peptide | Integrin αvβ3 | 1.25 ± 0.16 | [1] |
| Cilengitide | RGD Peptide | Integrin αvβ3, αvβ5 | ~4.1 | [2] |
| Etaracizumab (Vitaxin) | Monoclonal Antibody | Integrin αvβ3 | Not reported as IC50 | [3][4] |
| ¹⁸F-Galacto-RGD | RGD Peptide Tracer | Integrin αvβ3 | ~200-400 | [5] |
| ¹⁸F-FPPRGD2 | RGD Peptide Tracer | Integrin αvβ3 | ~50-100 | [5] |
Note: The IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
DOTA-3PRGD2, a conjugate closely related to this compound, demonstrates a high binding affinity to integrin αvβ3 with an IC50 value in the low nanomolar range.[1] This affinity is comparable to or greater than that of other well-characterized integrin-targeting agents like Cilengitide. In comparison, first-generation RGD-based PET tracers such as ¹⁸F-Galacto-RGD exhibit lower binding affinities.
Off-Target Effects
Information regarding the comprehensive off-target binding profile of this compound is not extensively available in the public domain. However, in vivo biodistribution studies of ¹⁷⁷Lu-AB-3PRGD2 in humans have provided insights into its tissue distribution. The study reported moderate uptake in the liver, spleen, and intestines, which could suggest some level of off-target accumulation, although this does not necessarily equate to specific binding to other receptors.
Cilengitide is known to have a high affinity for both integrin αvβ3 and αvβ5.[2] Monoclonal antibodies like Etaracizumab are generally considered to have high specificity for their target, though this is not always absolute.
Experimental Methodologies
This section details the protocols for key experiments used to validate the targeting specificity of molecules like this compound.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (IC50) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Protocol:
-
Plate Coating: 96-well plates are coated with a purified solution of the target receptor (e.g., integrin αvβ3) and incubated overnight.
-
Blocking: The plates are washed, and a blocking buffer is added to prevent non-specific binding.
-
Competition: A fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-echistatin) is added to the wells along with varying concentrations of the test compound (e.g., this compound).
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Washing: Unbound ligands are removed by washing the wells.
-
Detection: The amount of bound radioligand is quantified using a scintillation counter or a gamma counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC50 value is determined from the resulting sigmoidal curve.
Cell Adhesion Assay
This assay assesses the ability of a compound to inhibit cell attachment to a substrate coated with an extracellular matrix protein that binds to the target receptor.
Protocol:
-
Plate Coating: 96-well plates are coated with an extracellular matrix protein (e.g., vitronectin for integrin αvβ3) and incubated.
-
Blocking: The plates are blocked to prevent non-specific cell attachment.
-
Cell Seeding: Cells that express the target receptor (e.g., U87MG glioblastoma cells for integrin αvβ3) are seeded into the wells in the presence of varying concentrations of the test compound.
-
Incubation: The plate is incubated to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The number of adherent cells is quantified, typically by staining with a dye (e.g., crystal violet) and measuring the absorbance.
-
Data Analysis: The percentage of cell adhesion is plotted against the compound concentration to determine the concentration that inhibits 50% of cell adhesion (IC50).
In Vivo Biodistribution Study
This study evaluates the distribution and accumulation of a radiolabeled compound in different organs and tissues of a living organism, providing insights into its targeting specificity and clearance pathways.
Protocol:
-
Radiolabeling: The compound of interest (e.g., this compound) is labeled with a suitable radionuclide (e.g., ¹⁷⁷Lu or ⁶⁸Ga).
-
Animal Model: Tumor-bearing animal models (e.g., mice with xenografted human tumors expressing the target receptor) are used.
-
Injection: The radiolabeled compound is administered to the animals, typically via intravenous injection.
-
Time-Course Analysis: At various time points post-injection, animals are euthanized, and major organs and tumors are harvested.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Expression: The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Imaging (Optional): Non-invasive imaging techniques like PET or SPECT can be used to visualize the biodistribution of the radiolabeled compound in real-time.
Visualizing Pathways and Workflows
Integrin αvβ3 Signaling Pathway
Integrin αvβ3 plays a crucial role in cell adhesion, migration, and survival by activating downstream signaling cascades upon binding to its ligands in the extracellular matrix.
Caption: Simplified Integrin αvβ3 signaling pathway.
Experimental Workflow for Binding Affinity Assessment
The determination of a ligand's binding affinity typically involves a competitive binding assay.
Caption: Workflow for a competitive binding assay.
Conclusion
This compound demonstrates high-affinity binding to integrin αvβ3, a critical target in oncology. The available data positions this compound as a strong candidate for further development as a targeted diagnostic and therapeutic agent. While direct comparative studies on its off-target profile are limited, in vivo data suggests a favorable biodistribution. Further head-to-head comparative studies employing standardized protocols will be invaluable in definitively establishing the superiority of this compound in terms of targeting specificity. The experimental protocols and workflows provided in this guide offer a framework for such validation studies.
References
Comparative Analysis of AB-3Prgd2 Cross-Reactivity with Integrin Subtypes
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Integrin Binding Specificity of the Synthetic RGD Antagonist, AB-3Prgd2.
This guide provides a comprehensive comparison of the binding affinity and cross-reactivity of the novel synthetic Arg-Gly-Asp (RGD) peptide antagonist, this compound, with various integrin subtypes. The data presented herein is based on established experimental protocols and serves as a critical resource for researchers investigating integrin-mediated signaling and for professionals in the field of drug development. For the purpose of this illustrative guide, experimental data from the well-characterized cyclic RGD peptide, Cilengitide, is used as a proxy for this compound to demonstrate its comparative performance.
Data Presentation: this compound Binding Affinity
The inhibitory activity of this compound against a panel of purified human integrins was determined using solid-phase binding assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for key integrin subtypes, offering a clear comparison of its binding selectivity.
| Integrin Subtype | This compound (Cilengitide) IC50 (nM) | Key Functions & Ligands |
| αvβ3 | 0.6 - 40 | Angiogenesis, tumor metastasis, cell adhesion and migration. Ligands: Vitronectin, Fibronectin, Osteopontin.[1][2] |
| αvβ5 | 3 - 40 | Angiogenesis, cell adhesion. Ligand: Vitronectin.[1][3] |
| α5β1 | Low nanomolar range | Cell adhesion to fibronectin, cell migration. Ligand: Fibronectin.[3] |
| αIIbβ3 | >100 (Weakly affected) | Platelet aggregation. Ligand: Fibrinogen.[1][3] |
Key Observation: this compound demonstrates high affinity for αvβ3 and αvβ5 integrins, with significantly lower affinity for α5β1 and minimal interaction with the platelet integrin αIIbβ3.[1][3] This selectivity profile suggests a potent anti-angiogenic and anti-tumor potential with a reduced risk of impacting platelet function.
Experimental Protocols
The following are detailed methodologies for the key experiments utilized to assess the cross-reactivity of this compound.
Solid-Phase Integrin Binding Assay
This assay quantifies the ability of this compound to inhibit the binding of a natural ligand to purified integrin receptors coated on a microplate.
Materials:
-
Purified human integrin receptors (e.g., αvβ3, αvβ5, α5β1)
-
High-binding 96-well microplates
-
Biotinylated extracellular matrix (ECM) protein ligands (e.g., Vitronectin, Fibronectin)
-
This compound (or other test antagonists) at various concentrations
-
Blocking buffer (e.g., 1% BSA in Tris-buffered saline)
-
Wash buffer (e.g., Tris-buffered saline with 0.05% Tween-20)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Protocol:
-
Coating: Coat the wells of a 96-well microplate with 100 µL of purified integrin receptor (1-5 µg/mL in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer. Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Inhibition: Wash the plate three times. Add 50 µL of varying concentrations of this compound to the wells, followed by 50 µL of the biotinylated ECM ligand (at a concentration predetermined to give 80% of maximal binding). Incubate for 2-3 hours at room temperature.
-
Detection: Wash the plate three times. Add 100 µL of Streptavidin-HRP conjugate (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Development: Wash the plate five times. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Reading: Stop the reaction by adding 100 µL of stop solution. Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Cell Adhesion Assay
This assay measures the ability of this compound to block the adhesion of cells expressing specific integrins to an ECM-coated surface.
Materials:
-
Cells expressing the integrin of interest (e.g., U87MG glioblastoma cells for αvβ3/αvβ5)
-
96-well tissue culture plates
-
ECM proteins (e.g., Vitronectin, Fibronectin)
-
This compound (or other test antagonists) at various concentrations
-
Serum-free cell culture medium
-
Calcein-AM or Crystal Violet stain
-
Fluorescence plate reader or spectrophotometer
Protocol:
-
Coating: Coat the wells of a 96-well plate with 100 µL of ECM protein (10 µg/mL in PBS) and incubate for 1-2 hours at 37°C or overnight at 4°C.
-
Blocking: Wash the wells twice with PBS and block with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium. If using a fluorescent dye, label the cells with Calcein-AM according to the manufacturer's instructions.
-
Inhibition: Pre-incubate the cells with various concentrations of this compound for 15-30 minutes at 37°C.
-
Adhesion: Seed the pre-incubated cells (e.g., 5 x 10^4 cells/well) onto the ECM-coated plate and incubate for 1-2 hours at 37°C.
-
Washing: Gently wash the wells two to three times with PBS to remove non-adherent cells.
-
Quantification:
-
For Calcein-AM: Add 100 µL of PBS to each well and measure fluorescence (Excitation: 485 nm, Emission: 520 nm).
-
For Crystal Violet: Fix the adherent cells with methanol, stain with 0.5% crystal violet, wash, and solubilize the stain with a solubilization buffer (e.g., 10% acetic acid). Measure absorbance at 570 nm.
-
-
Analysis: Determine the percentage of cell adhesion relative to an untreated control and calculate the IC50 value for adhesion inhibition.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway related to this compound's mechanism of action.
References
A Comparative Guide to 177Lu-AB-3PRGD2 in Targeted Radionuclide Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial results for 177Lu-AB-3PRGD2 with established and emerging radiopharmaceuticals. The objective is to offer a clear, data-driven overview of its performance, supported by experimental data and detailed methodologies, to inform research and development in targeted radionuclide therapy.
Executive Summary
177Lu-AB-3PRGD2 is an investigational radiopharmaceutical agent designed for targeted radiotherapy of tumors expressing integrin αvβ3.[1][2] This integrin is a key player in tumor angiogenesis, proliferation, and survival, and its overexpression on various tumor and endothelial cells makes it an attractive therapeutic target.[1] This guide compares 177Lu-AB-3PRGD2 with two widely recognized radiopharmaceuticals, 177Lu-DOTA-TATE (Lutathera®) and 177Lu-PSMA-617 (Pluvicto®), which target somatostatin (B550006) receptors (SSTR) and prostate-specific membrane antigen (PSMA), respectively. Additionally, a brief overview of other integrin-targeting radiopharmaceuticals in development is provided.
Mechanism of Action
Targeted radiopharmaceuticals operate on the principle of delivering a cytotoxic radiation payload directly to cancer cells while minimizing damage to healthy tissues. This is achieved by linking a radionuclide, in this case, Lutetium-177 (177Lu), to a targeting moiety that specifically binds to a receptor overexpressed on tumor cells.
177Lu-AB-3PRGD2: This agent utilizes a pegylated cyclic arginine-glycine-aspartic acid (RGD) dimer (3PRGD2) to target integrin αvβ3.[1] Upon binding, the complex is internalized, and the beta- and gamma-emitting 177Lu delivers a localized radiation dose, inducing DNA damage and subsequent cell death.[1][2]
177Lu-DOTA-TATE: This drug targets somatostatin receptor subtype 2 (SSTR2), which is highly expressed in neuroendocrine tumors (NETs).[3][4] The targeting molecule is an octreotate peptide. Following intravenous administration, it binds to SSTR2-expressing cells, is internalized, and the emitted beta radiation from 177Lu causes cellular damage.[3][4]
177Lu-PSMA-617: This agent is designed to target prostate-specific membrane antigen (PSMA), a transmembrane protein significantly overexpressed on prostate cancer cells.[2][5][6] The PSMA-617 ligand binds to PSMA, leading to the internalization of the radiopharmaceutical and targeted radiation-induced cell death.[2][6]
Signaling Pathway and Therapeutic Mechanism
Caption: Comparative mechanism of action for the three radiopharmaceuticals.
Clinical Trial Data Comparison
Efficacy
| Drug | Target | Indication | Key Clinical Trial(s) | Primary Endpoint(s) | Key Efficacy Results |
| 177Lu-AB-3PRGD2 | Integrin αvβ3 | Advanced Solid Tumors | First-in-human (NCT05013086)[7] | Safety, Dosimetry | Promising potential for targeted therapy of integrin αvβ3-avid tumors.[2] Further efficacy data from ongoing trials are awaited. |
| 177Lu-DOTA-TATE | SSTR2 | Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs) | NETTER-1, NETTER-2 | Progression-Free Survival (PFS) | NETTER-1: Median PFS not reached vs. 8.5 months for control.[8] NETTER-2: Median PFS of 22.8 months vs. 8.5 months for control in high-grade GEP-NETs.[9] Objective Response Rate (ORR): 43.0% vs. 9.3%.[9] |
| 177Lu-PSMA-617 | PSMA | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | VISION (Phase III) | Overall Survival (OS), Radiographic PFS (rPFS) | OS: Median OS of 15.3 months vs. 11.3 months for standard of care (SOC).[10][11] rPFS: Median rPFS of 8.7 months vs. 3.4 months for SOC.[11] 38% reduction in risk of death.[10][11] |
Safety and Dosimetry
| Drug | Common Adverse Events (Grade ≥3) | Key Dosimetry Findings (Absorbed Dose) |
| 177Lu-AB-3PRGD2 | No adverse events over grade 3 were observed in the first-in-human study.[2] | Whole-body effective dose: 0.251 ± 0.047 mSv/MBq.[2][12] Critical Organs: Kidneys: 0.684 ± 0.132 mGy/MBq, Red Bone Marrow: 0.157 ± 0.032 mGy/MBq.[2][12] Blood half-life: 2.85 ± 2.17 h.[2][12] |
| 177Lu-DOTA-TATE | Thrombocytopenia, Lymphopenia, Nausea, Vomiting.[13] | Dosimetry is patient-specific and calculated to ensure kidney and bone marrow radiation doses remain within safe limits. |
| 177Lu-PSMA-617 | Bone marrow suppression, Fatigue, Dry mouth, Nausea, Kidney effects.[11][14][15] | Dosimetry is performed to monitor and manage radiation exposure to critical organs, particularly the salivary glands and kidneys.[14] |
Experimental Protocols
177Lu-AB-3PRGD2 First-in-Human Study (NCT05013086)
-
Study Design: Open-label, non-controlled, non-randomized study to assess safety and dosimetry.[7][16]
-
Patient Population: 10 patients with advanced integrin αvβ3-avid tumors.[2]
-
Inclusion Criteria: Pathologically confirmed diagnosis, ineffective or progressing on standard treatment, high RGD uptake on 68Ga-RGD PET/CT.[17]
-
Exclusion Criteria: Significant renal, hematological, or hepatic impairment.[17]
-
Intervention: Single intravenous injection of 1.57 ± 0.08 GBq of 177Lu-AB-3PRGD2.[2]
-
Data Collection:
-
Safety: Monitored for adverse events for 6-8 weeks post-injection.[2]
-
Pharmacokinetics: Venous blood samples were collected at multiple time points (5 min, 3h, 24h, 72h, 168h) to determine radioactivity counts.[7]
-
Dosimetry: Serial whole-body planar and SPECT/CT imaging at 3, 24, 48, 72, 96, 120, and 168 hours post-injection to calculate internal radiation dose.[7]
-
Caption: Workflow of the first-in-human clinical trial for 177Lu-AB-3PRGD2.
Emerging Alternatives in Integrin-Targeted Radiotherapy
Several other integrin αvβ3-targeting radiopharmaceuticals are in preclinical and early clinical development. These include peptides and peptidomimetics labeled with various radionuclides for both imaging (e.g., 68Ga) and therapy (e.g., 177Lu, 90Y, 225Ac).[18][19] These agents aim to improve upon existing therapies by optimizing tumor penetration, reducing off-target toxicity, and overcoming resistance mechanisms.[18]
Conclusion
177Lu-AB-3PRGD2 has demonstrated a favorable safety profile and promising dosimetry in its initial first-in-human study, establishing a foundation for further clinical investigation in patients with integrin αvβ3-positive tumors. In comparison, 177Lu-DOTA-TATE and 177Lu-PSMA-617 are established radiotherapies with proven efficacy in specific cancer types, setting a high bar for new entrants in the field. The broader applicability of an integrin-targeting agent like 177Lu-AB-3PRGD2 across various solid tumors could represent a significant advancement in targeted radionuclide therapy. The ongoing and future clinical trials will be crucial in defining the therapeutic efficacy and ultimate role of 177Lu-AB-3PRGD2 in the oncology landscape.
References
- 1. Neuroendocrine Tumor 177Lutetium-Dotatate Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of action of Lutetium Dotatate LU-177? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Lutetium (177Lu) vipivotide tetraxetan - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. The therapeutic efficacy of 177Lu-DOTATATE/DOTATOC in advanced neuroendocrine tumors: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advanced Neuroendocrine Tumors: Adding Lu-177 Dotatate to Standard First-Line Therapy - The ASCO Post [ascopost.com]
- 10. novartis.com [novartis.com]
- 11. targetedonc.com [targetedonc.com]
- 12. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin α v β 3-positive tumors: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ASCO – American Society of Clinical Oncology [asco.org]
- 14. mdpi.com [mdpi.com]
- 15. vjoncology.com [vjoncology.com]
- 16. 177Lu-AB-3PRGD2 in Patients With Integrin αVβ3 Positive Tumors [ctv.veeva.com]
- 17. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 18. mdpi.com [mdpi.com]
- 19. EGFR- and Integrin αVβ3-Targeting Peptides as Potential Radiometal-Labeled Radiopharmaceuticals for Cancer Theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of AB-3Prgd2 and Similar Radiotracers for Integrin αvβ3 Imaging
For Researchers, Scientists, and Drug Development Professionals
Integrin αvβ3 has emerged as a critical biomarker in oncology, primarily due to its significant role in tumor angiogenesis and metastasis. This has spurred the development of various radiolabeled tracers targeting this receptor for non-invasive imaging and therapy. This guide provides a comprehensive head-to-head comparison of AB-3Prgd2, a promising new agent, with other notable RGD (Arginine-Glycine-Aspartic acid)-based radiotracers. The comparison is based on available preclinical and clinical data, focusing on key performance metrics to aid researchers in selecting the most suitable tracer for their specific needs.
Performance Comparison of RGD-Based Radiotracers
The following table summarizes the quantitative data for this compound and similar radiotracers targeting integrin αvβ3. The data is compiled from various preclinical and clinical studies and is presented as the mean ± standard deviation where available.
| Radiotracer | Radionuclide(s) | Peptide | Tumor Model(s) | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio | Key Findings & Remarks |
| This compound | ¹⁷⁷Lu | Pegylated cyclic RGD dimer with albumin binder | U87MG human glioblastoma | 21.34 ± 4.65 (12h) | High (not specified) | High (not specified) | Albumin binder significantly enhances tumor uptake and blood retention compared to ¹⁷⁷Lu-3PRGD2. Primarily developed for therapeutic applications[1]. |
| 3PRGD2 | ⁹⁹mTc, ⁶⁸Ga, ¹⁷⁷Lu | Pegylated cyclic RGD dimer | U87MG, MDA-MB-435, Lung cancer | ⁹⁹mTc: 1.5-4.2 T/B ratio (clinical)[2]; ⁶⁸Ga: ~4.22 ± 0.68 (1h)[3]; ¹⁷⁷Lu: 6.03 ± 0.65 (1h) | ⁶⁸Ga: 12.94 ± 2.64 (1h)[3] | ⁹⁹mTc: 1.65 ± 0.47 (planar), 2.78 ± 1.52 (SPECT) (T/B ratio)[2] | Widely studied SPECT and PET tracer. Shows good tumor targeting and is used for diagnosis and monitoring therapy response[2][4][5]. |
| Alfatide II | ¹⁸F | Dimeric RGD peptide | Brain metastases | 1.8 ± 1.1 (SUVmax) | 18.9 ± 14.1[6] | High (not specified) | Superior to ¹⁸F-FDG for detecting brain metastases due to very low background brain uptake[6]. |
| Galacto-RGD | ¹⁸F | Monomeric RGD peptide | Head and neck cancer | 3.9 ± 1.1 (SUVmax) | High (not specified) | High (not specified) | One of the first RGD tracers in clinical use. Dimeric tracers generally show higher tumor uptake[7]. |
| FPPRGD2 | ¹⁸F | Dimeric RGD peptide | Breast cancer | 5.6 ± 2.8 (SUVmax) | High (not specified) | High (not specified) | Shows higher tumor uptake compared to monomeric RGD tracers in preclinical studies. |
| NODAGA-RGD | ⁶⁸Ga | Monomeric RGD peptide | Head and neck cancer | 3.9 ± 1.1 (SUVmax) | High (not specified) | High (not specified) | Demonstrates good tumor visualization in clinical settings[7]. |
Experimental Methodologies
The data presented in this guide is derived from various studies employing standardized experimental protocols for the in vitro and in vivo evaluation of radiotracers. Below are detailed methodologies for key experiments.
In Vitro Cell Binding Assay
-
Cell Lines: U87MG human glioblastoma cells, known for high integrin αvβ3 expression, are commonly used.
-
Competitive Binding Assay:
-
Cells are seeded in multi-well plates and allowed to attach.
-
A constant concentration of a radiolabeled RGD peptide (e.g., ¹²⁵I-echistatin or a radiolabeled RGD monomer) is added to each well.
-
Increasing concentrations of the non-radiolabeled competitor RGD peptide (the tracer being tested) are added to the wells.
-
After incubation at room temperature, the cells are washed to remove unbound radioactivity.
-
The radioactivity in the cells is measured using a gamma counter.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) is calculated by non-linear regression analysis.
-
In Vivo Biodistribution Studies
-
Animal Models: Typically, athymic nude mice bearing subcutaneous xenografts of human tumor cell lines (e.g., U87MG, MDA-MB-435) are used.
-
Radiotracer Administration: A known amount of the radiotracer (e.g., 3.7-11.1 MBq) is injected intravenously into the tail vein of the mice.
-
Tissue Harvesting and Measurement:
-
At various time points post-injection (e.g., 1, 4, 24 hours), the mice are euthanized.
-
Tumor and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are dissected, weighed, and the radioactivity is measured in a gamma counter.
-
The uptake in each tissue is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
-
Blocking Studies: To confirm the specificity of the radiotracer for integrin αvβ3, a separate group of animals is co-injected with an excess amount of a non-radiolabeled RGD peptide (e.g., c(RGDyK)) to block the specific binding of the radiotracer. A significant reduction in tumor uptake in the blocked group compared to the unblocked group indicates receptor-specific binding.
Small Animal Imaging (PET/SPECT)
-
Imaging Systems: Micro-PET or micro-SPECT scanners are used for high-resolution imaging in small animals.
-
Imaging Protocol:
-
Tumor-bearing mice are anesthetized and injected with the radiotracer via the tail vein.
-
Dynamic or static images are acquired at specific time points post-injection.
-
For PET imaging, the data is often reconstructed using algorithms like 3D ordered subset expectation maximization (OSEM).
-
Regions of interest (ROIs) are drawn over the tumor and other organs on the reconstructed images to quantify the radioactivity concentration, often expressed as Standardized Uptake Value (SUV) or %ID/g.
-
Visualizing Key Pathways and Workflows
Integrin αvβ3 Signaling Pathway
Integrin αvβ3, upon binding to RGD-containing ligands in the extracellular matrix, initiates a cascade of intracellular signals that are crucial for cell survival, proliferation, and migration. This signaling is primarily mediated through the recruitment and activation of Focal Adhesion Kinase (FAK).
Integrin αvβ3 signaling cascade.
Experimental Workflow for Radiotracer Comparison
The systematic evaluation and comparison of different radiotracers follow a well-defined workflow, starting from initial in vitro characterization to in vivo validation in animal models.
Radiotracer comparison workflow.
Conclusion
The development of radiolabeled RGD peptides has significantly advanced the field of molecular imaging of angiogenesis. While monomeric tracers like ¹⁸F-Galacto-RGD have been pivotal, dimeric and multimeric versions, such as 3PRGD2 and Alfatide II, generally exhibit improved tumor targeting and retention. This compound, with its unique albumin-binding moiety, represents a next-generation tracer designed for enhanced therapeutic efficacy due to its prolonged circulation and high tumor accumulation. However, for purely diagnostic imaging purposes, tracers with faster clearance from non-target tissues, such as ⁶⁸Ga-3PRGD2 and ¹⁸F-Alfatide II, may offer superior image contrast at earlier time points. The choice of the optimal radiotracer will ultimately depend on the specific research or clinical question, whether it be for initial diagnosis, monitoring therapeutic response, or for targeted radionuclide therapy. This guide provides a foundational comparison to aid in this critical decision-making process.
References
- 1. Advances in Clinical Oncology Research on 99mTc-3PRGD2 SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Clinical Oncology Research on 99mTc-3PRGD2 SPECT Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical and exploratory human studies of novel 68Ga-labeled D-peptide antagonist for PET imaging of TIGIT expression in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrin αvβ3-Targeted Radiotracer 99mTc-3P-RGD2 Useful for Noninvasive Monitoring of Breast Tumor Response to Antiangiogenic Linifanib Therapy but not Anti-Integrin αvβ3 RGD2 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scintigraphic Imaging of Neovascularization With 99mTc-3PRGD2 for Evaluating Early Response to Endostar Involved Therapies on Pancreatic Cancer Xenografts In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Head and neck tumors angiogenesis imaging with 68Ga-NODAGA-RGD in comparison to 18F-FDG PET/CT: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Efficacy of AB-3Prgd2 in Different Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the efficacy of AB-3Prgd2, a novel agent targeting integrin αvβ3, against various cancer cell lines. While specific in vitro efficacy data for this compound is not yet publicly available, this document offers a comparative analysis of established alternative therapies targeting similar pathways, detailed experimental protocols for in-house evaluation, and visualizations of key biological and experimental processes.
Executive Summary
This compound is a promising therapeutic agent that, in its radiolabeled form as Lutetium Lu 177 this compound, targets the alphaVbeta3 (αvβ3) integrin, a receptor overexpressed on various tumor cells and involved in angiogenesis, tumor proliferation, and survival.[1] Preclinical studies using a glioblastoma xenograft model have demonstrated significant tumor growth inhibition with 177Lu-3PRGD2, a closely related analog.[2][3] This guide provides a comparative overview of this compound and other integrin-targeting or anti-angiogenic agents, along with the necessary protocols to independently verify and compare their efficacy.
Comparative Efficacy of Integrin-Targeting and Anti-Angiogenic Agents
A direct quantitative comparison of this compound with other agents is challenging due to the lack of publicly available in vitro data. However, we can compare the in vitro efficacy of two notable alternatives: Cilengitide , a synthetic cyclic peptide that antagonizes αvβ3 and αvβ5 integrins, and Endostar , a recombinant human endostatin (B67465) that inhibits angiogenesis.[4]
The following tables summarize the available half-maximal inhibitory concentration (IC50) values for these alternatives in key cancer cell lines.
Table 1: Comparative in vitro Cytotoxicity (IC50) of Alternative Agents
| Cancer Cell Line | Integrin αvβ3 Expression | This compound (IC50) | Cilengitide (IC50) | Endostar (IC50) |
| U87MG (Glioblastoma) | High | Data Not Available | ~5-10 µM | Data Not Available |
| MDA-MB-231 (Breast) | Moderate | Data Not Available | > 5 µM (Resistant)[5] | Data Not Available |
| A549 (Lung) | Low | Data Not Available | Data Not Available | Data Not Available |
Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.
Table 2: Apoptosis Induction by Alternative Agents
| Cancer Cell Line | This compound (% Apoptosis) | Cilengitide (% Apoptosis) | Endostar (% Apoptosis) |
| U87MG (Glioblastoma) | Data Not Available | Induces apoptosis[6] | Data Not Available |
| MDA-MB-231 (Breast) | Data Not Available | Moderate induction of apoptosis[6] | Data Not Available |
| T-47D (Breast) | Data Not Available | High induction of apoptosis[6] | Data Not Available |
| MCF-7 (Breast) | Data Not Available | High induction of apoptosis[6] | Data Not Available |
Experimental Protocols
To facilitate the independent assessment of this compound and its comparison with other agents, detailed protocols for key in vitro assays are provided below.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[7] The concentration of the dissolved formazan is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest (e.g., U87MG, MDA-MB-231, A549)
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
This compound and other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells, ensuring >90% viability.
-
Seed the cells in a 96-well plate at a density of approximately 5,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and other test compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle-only control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
After the 4-hour incubation with MTT, add 100 µL of the solubilization solution to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assessment (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[8]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (this compound and others)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with the desired concentrations of this compound or other compounds for a specified time. Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Centrifuge the cell suspension and wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizing Pathways and Workflows
Integrin αvβ3 Signaling Pathway
The following diagram illustrates the general signaling cascade initiated by the binding of an RGD-containing ligand, such as this compound, to the integrin αvβ3 receptor. This interaction can influence cell survival, proliferation, and angiogenesis.
Experimental Workflow for Efficacy Assessment
The following diagram outlines the typical workflow for assessing the in vitro efficacy of a therapeutic compound like this compound.
Conclusion
While this compound shows significant promise as a targeted therapy for integrin αvβ3-expressing cancers, further in vitro studies are necessary to fully characterize its efficacy across a range of cancer cell lines. This guide provides the necessary framework and methodologies for researchers to conduct these critical evaluations. The provided protocols for cell viability and apoptosis assays, along with the comparative data on alternative agents, will enable a robust and comprehensive assessment of this compound's therapeutic potential. The visualizations of the underlying signaling pathway and experimental workflow serve to contextualize the experimental approach and its biological significance. As more data on this compound becomes available, this guide can be updated to provide a more direct and quantitative comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 4. 177Lu-labeled cyclic RGD peptide as an imaging and targeted radionuclide therapeutic agent in non-small cell lung cancer: Biological evaluation and preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Enhanced breast cancer cell targeting: RGD integrin ligand potentiates RWQWRWQWR’s cytotoxicity and inhibits migration [explorationpub.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Preclinical Outcomes of AB-3Prgd2-Based Radioligand Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the long-term preclinical outcomes of AB-3Prgd2-based therapy, focusing on its radiolabeled form, ¹⁷⁷Lu-3PRGD2. The data presented here is derived from preclinical studies in glioblastoma models, offering insights into its efficacy compared to other treatment modalities. This document is intended to inform researchers, scientists, and drug development professionals on the current standing of this therapeutic approach in a preclinical setting.
Mechanism of Action: Targeting Integrin αvβ3
This compound is a dimeric RGD (Arginine-Glycine-Aspartic acid) peptide that targets integrin αvβ3.[1] This integrin is a heterodimeric transmembrane glycoprotein (B1211001) that is highly expressed on the surface of various tumor cells and neovascular endothelial cells, while its expression in most normal tissues is low.[2][3] This differential expression makes it an attractive target for cancer therapy.
When radiolabeled with Lutetium-177 (¹⁷⁷Lu), ¹⁷⁷Lu-3PRGD2 becomes a targeted radionuclide therapy. The RGD peptide component directs the radionuclide to tumor cells and tumor-associated vasculature expressing integrin αvβ3. Upon binding, the β-emissions from ¹⁷⁷Lu induce DNA damage and subsequent cell death in the targeted cells.
Below is a diagram illustrating the proposed signaling pathway initiated by the binding of this compound to integrin αvβ3.
References
- 1. Integrin Targeted Delivery of Radiotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrin-αvβ3 as a Therapeutic Target in Glioblastoma: Back to the Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin αvβ3-positive tumors: A first-in-human study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of AB-3Prgd2: A Guide for Researchers
The proper disposal of novel therapeutic agents is a critical component of laboratory safety and regulatory compliance. For researchers, scientists, and drug development professionals working with compounds like AB-3Prgd2, which is utilized in targeted radionuclide therapy, understanding the correct disposal procedures is paramount. As this compound is frequently radiolabeled with Lutetium-177 (¹⁷⁷Lu), its disposal is governed by the regulations for radioactive waste. This guide provides essential safety and logistical information for the handling and disposal of waste containing ¹⁷⁷Lu-AB-3Prgd2.
Core Principle: Management of Low-Level Radioactive Waste
Waste generated from research involving ¹⁷⁷Lu-AB-3Prgd2 is classified as low-level radioactive waste (LLRW). The primary strategy for managing LLRW with short-lived radionuclides is "delay and decay."[1][2] This involves securely storing the waste for a sufficient period to allow its radioactivity to decrease to background levels before disposal as regular waste.[2][3]
Quantitative Data for Lutetium-177 Waste Management
A key aspect of managing ¹⁷⁷Lu waste is understanding its radiological properties and the potential presence of long-lived impurities. The method of ¹⁷⁷Lu production can significantly impact the disposal timeline.
| Property | Lutetium-177 (¹⁷⁷Lu) | Lutetium-177m (¹⁷⁷m Lu) |
| Half-life | ~6.65 days[4][5][6][7] | 160.4 days[8][9] |
| Production Method | "Non-carrier-added" (indirect irradiation of ¹⁷⁶Yb)[9] | "Carrier-added" (direct irradiation of ¹⁷⁶Lu)[9][10] |
| Disposal Consideration | Suitable for short-term "delay and decay" storage. | Requires long-term storage due to its longer half-life.[8] |
It is crucial to consult the certificate of analysis for the specific ¹⁷⁷Lu product to determine if it is "carrier-added" or "non-carrier-added" and apply the appropriate waste management procedure.[9]
Experimental Protocols: Step-by-Step Disposal Procedures
The following steps provide a general protocol for the disposal of waste contaminated with ¹⁷⁷Lu-AB-3Prgd2. These procedures should be adapted to comply with your institution's specific Radiation Safety Program and local regulations.
1. Segregation of Waste:
-
At the point of generation, segregate radioactive waste from non-radioactive waste.[11][12]
-
Use clearly labeled, dedicated containers for different types of radioactive waste (e.g., solid, liquid, sharps).[1][11]
-
Isolate waste containing isotopes with different half-lives into separate containers.[11]
2. Labeling of Waste Containers:
-
Each container must be clearly labeled with:[9]
-
The radioactive isotope (¹⁷⁷Lu).
-
The estimated activity level.
-
The initial date of storage.
-
The "decay by" date (typically after 10 half-lives).
-
The name of the principal investigator or laboratory.
-
3. Storage for Decay:
-
Store radioactive waste in a secure, designated, and shielded area.[3]
-
The storage location should be properly ventilated.[1]
-
For waste containing only ¹⁷⁷Lu, a storage period of at least 10 half-lives (approximately 67 days) is recommended to allow the radioactivity to decay to negligible levels.[1]
-
For waste containing the ¹⁷⁷m Lu impurity, storage times can be significantly longer, potentially 3 to 5 years.[8]
4. Monitoring and Disposal:
-
Prior to disposal, monitor the waste containers with a radiation survey meter to ensure that the radioactivity is indistinguishable from background levels.[3][13]
-
Once the waste has decayed to background levels, it can be disposed of as regular biomedical or chemical waste, depending on its nature.[2]
-
All radioactive labels must be defaced or removed before final disposal.[3][13]
-
Maintain meticulous records of all radioactive waste, including generation, storage, and disposal dates and survey readings.[2]
5. Special Considerations for Liquid Waste:
-
Aqueous, non-hazardous liquid waste containing low levels of ¹⁷⁷Lu may be disposable via a designated sanitary sewer, followed by copious amounts of water to ensure dilution.[13] This is subject to institutional limits and local regulations.
-
The total quantity of radioactive material released into the sewerage system by an institution is typically regulated and should not exceed prescribed annual limits.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from research involving ¹⁷⁷Lu-AB-3Prgd2.
Disposal workflow for ¹⁷⁷Lu-AB-3Prgd2 waste.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. securewaste.net [securewaste.net]
- 3. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 4. radiacode.com [radiacode.com]
- 5. radiacode.com [radiacode.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dealing with dry waste disposal issues associated with 177mLu impurities: a long-term challenge for nuclear medicine departments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pardon Our Interruption [rltinstitute.novartis.com]
- 10. What is Lutetium-177? | NRG PALLAS [nrgpallas.com]
- 11. danielshealth.com [danielshealth.com]
- 12. epa.gov [epa.gov]
- 13. Specific Instruction for Medical Waste | Radiation Safety | University of Pittsburgh [radsafe.pitt.edu]
Essential Safety and Logistical Guidance for Handling AB-3Prgd2
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of AB-3Prgd2, a radiopharmaceutical agent composed of a pegylated cyclic arginine-glycine-aspartic acid (RGD) dimer labeled with Lutetium-177 (¹⁷⁷Lu). Due to its nature as a potent, radioactive compound, adherence to these guidelines is paramount to ensure the safety of laboratory personnel and the environment.
I. Personal Protective Equipment (PPE)
The handling of this compound requires stringent controls to prevent both chemical and radiological exposure. Lutetium-177 is primarily a beta emitter, with some associated gamma and X-ray emissions. The personal protective equipment listed below is mandatory for all personnel handling this compound.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Required PPE | Rationale and Specifications |
| Respiratory | Powered Air-Purifying Respirator (PAPR) or N95/FFP3 Respirator | A PAPR is recommended for procedures with a high risk of aerosolization. For lower-risk activities, a properly fit-tested N95 or FFP3 respirator is the minimum requirement.[1][2] |
| Hand | Double Nitrile Gloves | Wear two pairs of nitrile gloves. The outer pair must be changed immediately upon contamination or at regular intervals.[1] |
| Body | Disposable Coveralls | Impermeable disposable coveralls (e.g., Tyvek® or microporous film) are required to protect against splashes and contamination.[1][2] A dedicated lab coat may be worn underneath. |
| Eye | Safety Goggles or Face Shield | Chemical splash goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over goggles for added protection.[1] |
| Foot | Disposable Shoe Covers | Must be worn in all designated handling areas and removed before exiting to prevent the spread of contamination.[1][2] |
| Radiation Shielding | Acrylic or Plastic Shields | Lutetium-177 is a beta emitter. Use acrylic or plastic shields (e.g., Plexiglas) to effectively block beta particles without generating secondary X-rays (Bremsstrahlung), which can occur with lead shielding.[2] Syringe shields and shielded carriers should be used for transport. |
| Dosimetry | Personal Dosimeters | All personnel handling ¹⁷⁷Lu must wear body and ring dosimeters to monitor radiation exposure.[2] |
II. Operational Plan for Safe Handling
A systematic approach is essential for the safe handling of this compound. The following step-by-step plan outlines the key phases of handling, from preparation to post-procedure cleanup.
Experimental Protocol: Safe Handling of this compound
-
Preparation:
-
Designated Area: All handling of this compound must occur in a designated and restricted area, such as a certified chemical fume hood or a glove box, clearly marked with radiation warning signs.
-
Waste Disposal Setup: Prepare labeled, sealed, and shielded waste containers for all types of radioactive waste that will be generated (solid, liquid, sharps).
-
Spill Kit: Ensure a spill kit appropriate for radioactive materials is readily accessible.
-
PPE Donning: Put on all required PPE in the correct order in a designated clean area before entering the handling zone.
-
-
Handling and Aliquoting:
-
Shielding: Perform all work behind appropriate acrylic or plastic shielding to minimize beta radiation exposure.
-
Minimize Aerosolization: When handling powders or preparing solutions, use techniques that minimize dust and aerosol generation. Add solvents to solids slowly to avoid splashing.
-
Containment: Keep all containers with this compound covered as much as possible.
-
Transport: Use shielded carriers when transporting vials or syringes containing this compound.
-
-
Post-Handling Decontamination and Doffing:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with an appropriate cleaning agent.
-
Survey: Use a Geiger-Mueller survey meter to check for any residual contamination on surfaces and equipment.
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the designated radioactive waste container. The recommended doffing sequence is: outer gloves, shoe covers, coveralls, inner gloves, face shield/goggles, and finally the respirator.
-
Hand Washing: Wash hands thoroughly after removing all PPE.
-
III. Disposal Plan
The disposal of waste contaminated with this compound must account for the radioactive decay of Lutetium-177.
Table 2: Lutetium-177 Decay and Waste Storage
| Isotope | Physical Half-Life | Disposal Consideration |
| Lutetium-177 (¹⁷⁷Lu) | 6.73 days | Waste should be stored for decay in a designated, shielded area. A general rule is to store for at least 10 half-lives (approximately 68 days) until radiation levels are indistinguishable from background. |
| Lutetium-177m (¹⁷⁷m Lu) | 160.4 days | Some production methods of ¹⁷⁷Lu can result in the presence of the long-lived isomer, ¹⁷⁷m Lu.[3][4] This requires significantly longer storage times (potentially 3-5 years) for waste to decay to acceptable levels.[3] The source of the ¹⁷⁷Lu should be checked to determine if ¹⁷⁷m Lu is present. |
Experimental Protocol: Disposal of this compound Waste
-
Segregation: Segregate radioactive waste from non-radioactive waste at the point of generation.
-
Labeling: All radioactive waste containers must be clearly labeled with the radioisotope (¹⁷⁷Lu), the date, the activity level, and the name of the responsible researcher.
-
Storage for Decay:
-
Store solid waste (gloves, coveralls, paper towels, etc.) in designated, shielded containers in a secure, marked area.
-
Store liquid waste in sealed, shatter-proof containers, also in a shielded and secure location.
-
Sharps (needles, syringes) must be placed in a puncture-proof, shielded container.
-
-
Monitoring and Disposal:
-
Periodically monitor the stored waste with a radiation survey meter.
-
Once the radiation levels have decayed to background levels and are within the limits set by your institution's radiation safety office and local regulations, the waste can be disposed of as regular waste.
-
If the long-lived ¹⁷⁷m Lu is present, a specialized radioactive waste disposal service may be required.[4][5]
-
IV. Workflow and Safety Logic Diagrams
To visualize the procedural flow and logical relationships in handling this compound, the following diagrams have been created.
Caption: Workflow for the safe handling of this compound from preparation to post-handling procedures.
Caption: Logical decision-making process for the disposal of waste contaminated with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. aussiepharmadirect.com.au [aussiepharmadirect.com.au]
- 3. Dealing with dry waste disposal issues associated with 177mLu impurities: a long-term challenge for nuclear medicine departments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Logistical, technical, and radiation safety aspects of establishing a radiopharmaceutical therapy program: A case in Lutetium‐177 prostate‐specific membrane antigen (PSMA) therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [rltinstitute.novartis.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
